molecular formula C8H5FN2O2 B1528438 2-Fluoro-4-methyl-5-nitrobenzonitrile CAS No. 1695920-54-7

2-Fluoro-4-methyl-5-nitrobenzonitrile

Cat. No.: B1528438
CAS No.: 1695920-54-7
M. Wt: 180.14 g/mol
InChI Key: FSHNWWKZVLPEQS-UHFFFAOYSA-N
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Description

2-Fluoro-4-methyl-5-nitrobenzonitrile is a useful research compound. Its molecular formula is C8H5FN2O2 and its molecular weight is 180.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-4-methyl-5-nitrobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-methyl-5-nitrobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-fluoro-4-methyl-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c1-5-2-7(9)6(4-10)3-8(5)11(12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHNWWKZVLPEQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Fluoro-4-methyl-5-nitrobenzonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 2-Fluoro-4-methyl-5-nitrobenzonitrile, a key intermediate in the synthesis of advanced pharmaceutical compounds. This document moves beyond a simple datasheet to offer a deeper understanding of its chemical characteristics, safe handling protocols, and its strategic importance in medicinal chemistry.

Core Molecular Identity

2-Fluoro-4-methyl-5-nitrobenzonitrile is a substituted aromatic compound with the chemical formula C₈H₅FN₂O₂. Its structure, characterized by the presence of a fluorine atom, a methyl group, a nitro group, and a nitrile group on the benzene ring, makes it a versatile building block in organic synthesis.

Key Identifiers:

IdentifierValue
IUPAC Name 2-fluoro-4-methyl-5-nitrobenzonitrile
CAS Number 1695920-54-7[1]
Molecular Formula C₈H₅FN₂O₂
Molecular Weight 180.14 g/mol
SMILES CC1=CC(=C(C=C1N+[O-]=O)C#N)F[1]
InChI Key FSHNWWKZVLPEQS-UHFFFAOYSA-N[1]

Physicochemical Properties: A Tabulated Overview

The physical properties of 2-Fluoro-4-methyl-5-nitrobenzonitrile are critical for its handling, storage, and application in synthetic chemistry. The following table summarizes its key physical characteristics.

PropertyValueSource
Appearance White to off-white solid[2]
Melting Point Not available
Boiling Point Not available
Density Not available
Solubility Insoluble in water

Synthesis and Mechanistic Insights

The synthesis of 2-Fluoro-4-methyl-5-nitrobenzonitrile is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While a specific detailed protocol for this exact molecule is not widely published, a general understanding can be derived from the synthesis of analogous compounds. A plausible synthetic route is outlined below.

Synthesis_Workflow Start 2-Fluoro-4-methylbenzonitrile Nitration Nitration (HNO3/H2SO4) Start->Nitration Electrophilic Aromatic Substitution Product 2-Fluoro-4-methyl-5-nitrobenzonitrile Nitration->Product

Caption: A potential synthetic workflow for 2-Fluoro-4-methyl-5-nitrobenzonitrile.

Experimental Protocol (Hypothetical):

  • Nitration: To a cooled (0-5 °C) solution of 2-fluoro-4-methylbenzonitrile in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise. The temperature is carefully maintained to prevent side reactions.

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction mixture is then poured onto crushed ice, leading to the precipitation of the crude product.

  • Purification: The precipitate is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2-fluoro-4-methyl-5-nitrobenzonitrile.

Causality in Experimental Choices: The use of a nitrating mixture (HNO₃/H₂SO₄) is a standard and effective method for introducing a nitro group onto an activated benzene ring. The low temperature is crucial to control the exothermic nature of the reaction and to minimize the formation of dinitro byproducts. The final purification by recrystallization is essential to remove any unreacted starting material and isomeric impurities.

Safe Handling and Storage

As a nitro-containing aromatic compound, 2-Fluoro-4-methyl-5-nitrobenzonitrile requires careful handling to minimize risks.

Hazard Identification and Precautions:

  • Toxicity: While specific toxicity data for this compound is limited, related nitrobenzonitriles are known to be harmful if swallowed, in contact with skin, or if inhaled.

  • Irritation: It may cause skin and eye irritation.

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Storage: Store in a cool, dry place away from heat and oxidizing agents. Keep the container tightly sealed.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 2-Fluoro-4-methyl-5-nitrobenzonitrile lies in its utility as a versatile intermediate in the synthesis of biologically active molecules. The presence of multiple functional groups allows for a variety of chemical transformations, making it a valuable scaffold for the development of novel therapeutics.

The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The nitro group can be reduced to an amine, which can then be further functionalized. The fluorine atom can participate in nucleophilic aromatic substitution reactions. This array of reactive sites provides medicinal chemists with numerous options for molecular elaboration.

Applications_Diagram Compound 2-Fluoro-4-methyl-5-nitrobenzonitrile Intermediates Pharmaceutical Intermediates Compound->Intermediates Chemical Transformations APIs Active Pharmaceutical Ingredients (APIs) Intermediates->APIs Further Synthesis Therapeutics Novel Therapeutics APIs->Therapeutics Drug Development

Caption: The role of 2-Fluoro-4-methyl-5-nitrobenzonitrile in the drug discovery pipeline.

Conclusion

2-Fluoro-4-methyl-5-nitrobenzonitrile is a chemical intermediate with significant potential in the field of pharmaceutical sciences. Its unique combination of functional groups offers a wide range of synthetic possibilities. A thorough understanding of its physical properties, safe handling procedures, and synthetic applications is essential for any researcher or drug development professional working with this compound. This guide serves as a foundational resource to facilitate its effective and safe utilization in the pursuit of novel therapeutic agents.

References

  • Chemsrc. 2-Fluoro-4-nitrobenzonitrile | CAS#:34667-88-4. [Link]

Sources

A Technical Guide to 2-Fluoro-4-methyl-5-nitrobenzonitrile (CAS No. 1695920-54-7)

Author: BenchChem Technical Support Team. Date: February 2026

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Fluoro-4-methyl-5-nitrobenzonitrile, a key building block in modern medicinal chemistry and agrochemical research. It details the compound's properties, synthesis, applications, and safety protocols, offering field-proven insights for its effective use in a research and development setting.

Compound Identification and Physicochemical Properties

2-Fluoro-4-methyl-5-nitrobenzonitrile is a substituted aromatic compound whose strategic placement of fluoro, methyl, nitro, and nitrile groups makes it a versatile intermediate for complex molecular synthesis.[1] The fluorine atom, in particular, is a valuable feature in drug design, often enhancing metabolic stability and membrane permeability.[1]

Table 1: Core Compound Specifications

PropertyValueSource
CAS Number 1695920-54-7[1][2]
IUPAC Name 2-fluoro-4-methyl-5-nitrobenzonitrile[2]
Molecular Formula C₈H₅FN₂O₂[1]
Molecular Weight 180.14 g/mol [1]
Appearance White to off-white powder/crystals[3]
SMILES CC1=CC(=C(C=C1N+(=O)O-)C#N)F[2]
InChI Key FSHNWWKZVLPEQS-UHFFFAOYSA-N[2]

Synthesis and Mechanistic Considerations

The synthesis of substituted benzonitriles often involves multi-step pathways. While specific literature on the direct synthesis of 1695920-54-7 is sparse, a common and analogous method for producing related compounds is the nitration of a precursor. For example, 2-Fluoro-5-nitrobenzonitrile can be prepared via the nitration of 2-fluorobenzonitrile.[4] This reaction is a classic electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), typically generated in situ from nitric acid and sulfuric acid, attacks the electron-rich benzene ring.

The directing effects of the existing substituents are paramount. The fluorine atom and the nitrile group (-CN) are deactivating, electron-withdrawing groups. However, fluorine is an ortho-, para-director, while the nitrile is a meta-director. The synthesis of the target molecule likely starts from 2-Fluoro-4-methylbenzonitrile (CAS 85070-67-3).[3][5] In this precursor, the methyl group is an activating, ortho-, para-director, and the fluorine is a deactivating ortho-, para-director. Nitration at position 5 is sterically and electronically favored.

Representative Synthesis Workflow: Nitration

The following diagram illustrates the logical workflow for a typical nitration reaction to produce a nitrobenzonitrile derivative.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Charge Reactor with 2-Fluoro-4-methylbenzonitrile and Sulfuric Acid B Cool Reaction Mixture (e.g., 0-5 °C) A->B C Slowly Add Nitrating Agent (e.g., HNO3) B->C D Maintain Temperature and Monitor Progress (TLC/HPLC) C->D E Quench Reaction (Pour onto Ice-Water) D->E F Filter Precipitated Solid E->F G Wash Solid with Water F->G H Recrystallize from Suitable Solvent (e.g., Ethanol) G->H I Dry Under Vacuum H->I J Characterize Product (NMR, MS, MP) I->J

Caption: General workflow for the synthesis of a nitroaromatic compound.

Applications in Research and Development

2-Fluoro-4-methyl-5-nitrobenzonitrile is a valuable intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and agrochemicals.[1][3] The functional groups present offer multiple avenues for subsequent chemical transformations.

  • Pharmaceutical Synthesis : It serves as a building block for creating more complex molecules, particularly in the development of drugs targeting central nervous system disorders and anti-inflammatory agents.[1] The nitro group can be readily reduced to an amine, which is a common precursor for amides, ureas, and heterocyclic ring systems. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine.

  • Medicinal Chemistry : The compound is used in structure-activity relationship (SAR) studies.[1] The electron-withdrawing nature of the nitrile and nitro groups significantly influences the electronic properties of the molecule, which can be crucial for binding affinity to biological targets.[1][6]

  • Agrochemical Research : Its structural motifs are found in novel herbicides and pesticides.[1]

The related compound, 2-Fluoro-5-nitrobenzonitrile, is used to synthesize anti-tumor benzothiophene derivatives, as well as pyrroloquinoline and quinoline derivatives, highlighting the utility of this class of molecules.[6]

Spectroscopic Characterization (Predicted)

Verifying the structure of the synthesized compound is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.[7][8] While specific spectral data for this exact CAS number is not publicly available, we can predict the expected signals based on analogous structures and chemical principles.[9]

  • ¹H-NMR : One would expect to see three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the three protons on the benzene ring. A singlet in the aliphatic region (around δ 2.3-2.6 ppm) would correspond to the methyl (-CH₃) group protons.

  • ¹³C-NMR : The spectrum would show eight distinct signals for the eight carbon atoms. The nitrile carbon (-C≡N) would appear around δ 115-120 ppm. The aromatic carbons would appear in the δ 110-160 ppm range, with the carbons attached to the fluorine and nitro groups showing characteristic shifts and splitting patterns (in the case of C-F coupling). The methyl carbon would appear upfield, around δ 20-25 ppm.

  • IR Spectroscopy : Key vibrational bands would confirm the presence of the functional groups: a sharp peak around 2230 cm⁻¹ for the nitrile (C≡N) stretch, and strong asymmetric and symmetric stretches around 1530 cm⁻¹ and 1350 cm⁻¹ for the nitro (NO₂) group.[8]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. Based on data for structurally similar compounds like 2-Fluoro-5-nitrobenzonitrile and 2-Fluoro-4-methylbenzonitrile, this compound should be handled with care.

Table 2: GHS Hazard Information (Analog-Based)

HazardStatementPrecautionary Measures
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[5][10]Avoid breathing dust. Do not eat, drink or smoke when using this product. Use only in a well-ventilated area.[11][12]
Skin Irritation Causes skin irritation.[5][11]Wash skin thoroughly after handling. Wear protective gloves.[10][11]
Eye Irritation Causes serious eye irritation.[5][11]Wear eye protection/face protection.[10][11]
Respiratory Irritation May cause respiratory irritation.[5][11]IF INHALED: Remove person to fresh air and keep comfortable for breathing.[11]

Handling and Storage:

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10] Use a chemical fume hood to avoid inhalation of dust.[10]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Store locked up.[10][12]

  • Disposal : Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Laboratory Handling Workflow

This diagram outlines the critical steps for safely handling the reagent in a laboratory setting.

G A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C Work Inside a Certified Chemical Fume Hood B->C D Weigh Compound Carefully to Avoid Dust Generation C->D E Perform Reaction/ Experimental Procedure D->E F Clean Work Area and Decontaminate Equipment E->F H Store Reagent in a Cool, Dry, Ventilated Area E->H After Use G Dispose of Waste in Designated Hazardous Waste Container F->G

Caption: Safe handling protocol for chemical reagents in a lab.

References

  • 2-Fluoro-4-methyl-5-nitrobenzonitrile. MySkinRecipes. [Link]

  • 2-Fluoro-5-nitrobenzonitrile | C7H3FN2O2 | CID 519417. PubChem. [Link]

  • Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • 2-Fluoro-4-methylbenzonitrile | C8H6FN | CID 2778443. PubChem. [Link]

  • The preparation of 2-Fluoro-5-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-(2-Cyano-4-nitrophenyl) group. ConnectSci. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Metin Balci. [Link]

Sources

An In-Depth Technical Guide to 2-Fluoro-4-methyl-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Fluoro-4-methyl-5-nitrobenzonitrile, a substituted aromatic compound with significant potential in synthetic chemistry and drug discovery. Due to the limited availability of extensive research on this specific isomer, this document integrates established data with reasoned scientific extrapolations based on closely related analogues. All inferred information is clearly delineated to maintain scientific integrity.

Core Molecular Attributes

2-Fluoro-4-methyl-5-nitrobenzonitrile is a trifunctional aromatic molecule featuring a nitrile, a nitro group, and a fluorine atom attached to a toluene scaffold. These functional groups impart a unique electronic and steric profile, making it a valuable building block in medicinal chemistry and materials science.

Physicochemical Properties

The fundamental properties of 2-Fluoro-4-methyl-5-nitrobenzonitrile are summarized below. It is important to note that while the molecular formula and weight are definitive, some physical properties may be predicted or based on data from closely related isomers due to a lack of extensive experimental data for this specific compound.

PropertyValueSource
IUPAC Name 2-fluoro-4-methyl-5-nitrobenzonitrile
CAS Number 1695920-54-7
Molecular Formula C₈H₅FN₂O₂
Molecular Weight 180.14 g/mol
SMILES CC1=CC(=C(C=C1N+(=O)O-)C#N)F
InChI Key FSHNWWKZVLPEQS-UHFFFAOYSA-N

Synthesis and Chemical Reactivity

While specific, peer-reviewed synthesis protocols for 2-Fluoro-4-methyl-5-nitrobenzonitrile are not widely published, a logical synthetic pathway can be proposed based on established organic chemistry principles and demonstrated syntheses of analogous compounds.

Proposed Synthetic Pathway: Electrophilic Nitration

A plausible and efficient route to 2-Fluoro-4-methyl-5-nitrobenzonitrile is the electrophilic nitration of 2-fluoro-4-methylbenzonitrile. The directing effects of the substituents on the aromatic ring are key to the regioselectivity of this reaction. The methyl group is an ortho-, para-director, while the fluorine and nitrile groups are deactivating ortho-, para-directors. In this case, the strong activating effect of the methyl group would likely direct the incoming nitro group to the ortho position (position 5), which is sterically accessible.

Synthetic Pathway Proposed Synthesis of 2-Fluoro-4-methyl-5-nitrobenzonitrile start 2-Fluoro-4-methylbenzonitrile product 2-Fluoro-4-methyl-5-nitrobenzonitrile start->product Electrophilic Nitration reagents HNO₃ / H₂SO₄

Caption: Proposed synthesis via electrophilic nitration.

Reactivity Profile

The reactivity of 2-Fluoro-4-methyl-5-nitrobenzonitrile is dictated by its three primary functional groups:

  • Nitro Group: The nitro group can be readily reduced to an amine, providing a key synthetic handle for further derivatization, such as in the formation of amides or sulfonamides. This transformation is fundamental in the synthesis of many pharmaceutical agents.

  • Nitrile Group: The nitrile can undergo hydrolysis to form a carboxylic acid or be reduced to a primary amine. It can also participate in cycloaddition reactions.

  • Aromatic Ring: The fluorine atom can be displaced via nucleophilic aromatic substitution, although this is less facile than in more electron-deficient systems. The electron-withdrawing nature of the nitrile and nitro groups, however, does activate the ring to some extent for such reactions.

Applications in Research and Drug Development

Substituted benzonitriles are a critical class of intermediates in the pharmaceutical industry. The specific arrangement of functional groups in 2-Fluoro-4-methyl-5-nitrobenzonitrile suggests its utility in several areas of drug discovery and development.

Potential as a Scaffold for Bioactive Molecules

The structural motifs present in 2-Fluoro-4-methyl-5-nitrobenzonitrile are found in a variety of bioactive compounds. For instance, fluorinated aromatic compounds often exhibit enhanced metabolic stability and binding affinity to biological targets. The nitrile group is a common pharmacophore in enzyme inhibitors, and the nitro group can be a precursor to an amino group, which is prevalent in many drug molecules.

Derivatives of similar compounds, such as 2-fluoro-4-nitrobenzonitrile, are used as intermediates for tyrosine kinase inhibitors in cancer therapy.[1]

Workflow for a Hypothetical Application in Kinase Inhibitor Synthesis

The following workflow illustrates how 2-Fluoro-4-methyl-5-nitrobenzonitrile could be utilized as a starting material in the synthesis of a hypothetical kinase inhibitor.

Drug Discovery Workflow Hypothetical Workflow for Kinase Inhibitor Synthesis start 2-Fluoro-4-methyl-5-nitrobenzonitrile step1 Reduction of Nitro Group (e.g., Fe/HCl or H₂, Pd/C) start->step1 intermediate1 5-Amino-2-fluoro-4-methylbenzonitrile step1->intermediate1 step2 Amide Coupling with a Kinase-Targeting Moiety intermediate1->step2 product Hypothetical Kinase Inhibitor step2->product

Caption: Hypothetical synthetic route to a kinase inhibitor.

Experimental Protocols

Given the limited specific literature, the following are generalized protocols for key transformations that would be applicable to 2-Fluoro-4-methyl-5-nitrobenzonitrile, based on established methods for analogous compounds.

Protocol 1: Reduction of the Nitro Group to an Amine

This protocol is adapted from standard procedures for the reduction of aromatic nitro compounds.

Materials:

  • 2-Fluoro-4-methyl-5-nitrobenzonitrile

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 2-Fluoro-4-methyl-5-nitrobenzonitrile in a mixture of ethanol and water, add iron powder and ammonium chloride.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 5-amino-2-fluoro-4-methylbenzonitrile.

  • Purify the product by column chromatography or recrystallization as needed.

Safety and Handling

As there is no specific, comprehensive safety data sheet (SDS) widely available for 2-Fluoro-4-methyl-5-nitrobenzonitrile, a cautious approach to handling is imperative, drawing on information for structurally similar, hazardous compounds.

General Hazards of Related Compounds
  • Acute Toxicity: Similar benzonitriles are often harmful if swallowed, inhaled, or in contact with skin.[2]

  • Irritation: They can cause skin and serious eye irritation.[2]

  • Respiratory Issues: May cause respiratory irritation.[2]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Spills: In case of a spill, avoid generating dust. Absorb with an inert material and dispose of it according to local regulations.

Conclusion

2-Fluoro-4-methyl-5-nitrobenzonitrile is a promising chemical intermediate with significant potential for application in medicinal chemistry and materials science. While detailed experimental data for this specific isomer is currently scarce, its structural features suggest a rich and versatile reactivity profile. The proposed synthetic routes and potential applications outlined in this guide, based on established chemical principles and data from analogous compounds, provide a solid foundation for future research and development involving this molecule. As with any chemical, proper safety precautions are paramount, and researchers should exercise due diligence in handling and disposal.

References

  • MySkinRecipes. 2-Fluoro-4-methyl-5-nitrobenzonitrile.[Link]

  • Google Patents.Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • PubChem. 2-Fluoro-5-nitrobenzonitrile.[Link]

Sources

Introduction: The Imperative for Unambiguous Structural Verification

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Structure Elucidation of 2-Fluoro-4-methyl-5-nitrobenzonitrile

In the landscape of pharmaceutical development and fine chemical synthesis, the molecule 2-Fluoro-4-methyl-5-nitrobenzonitrile stands as a valuable intermediate. Its utility is derived from the specific spatial and electronic arrangement of its four distinct functional groups: a nitrile, a fluoro group, a nitro group, and a methyl group on an aromatic scaffold. This precise architecture allows for selective chemical transformations, making it a key building block in the synthesis of complex target molecules.[1]

The Strategic Analytical Workflow

The elucidation of a molecule like 2-Fluoro-4-methyl-5-nitrobenzonitrile is not a random application of techniques but a logical progression. The workflow begins with foundational analysis to confirm mass and elemental formula, proceeds to identify the constituent functional groups, and culminates in the precise mapping of the molecular skeleton and substituent placement through high-resolution spectroscopy.

G cluster_0 Initial Verification cluster_1 Functional Group Identification cluster_2 Definitive Structure Mapping cluster_3 Final Confirmation HRMS High-Resolution Mass Spectrometry (HRMS) FTIR FT-IR Spectroscopy HRMS->FTIR Confirms Molecular Formula H_NMR ¹H NMR FTIR->H_NMR Identifies Key Bonds NMR NMR Spectroscopy Suite C_NMR ¹³C NMR & DEPT H_NMR->C_NMR Maps H-C Framework Confirmation Integrated Data Analysis H_NMR->Confirmation F_NMR ¹⁹F NMR C_NMR->F_NMR Confirms C-F Connectivity C_NMR->Confirmation F_NMR->Confirmation

Caption: A logical workflow for the structure elucidation of 2-Fluoro-4-methyl-5-nitrobenzonitrile.

Part 1: Foundational Analysis - Molecular Weight and Formula

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: Before delving into the intricacies of atomic connectivity, we must first confirm the most fundamental properties: molecular weight and elemental composition. HRMS is the cornerstone of this initial validation. Unlike low-resolution MS, HRMS provides mass accuracy to within a few parts per million (ppm), enabling the confident determination of a unique elemental formula. For a compound containing two nitrogen atoms, the Nitrogen Rule serves as an immediate internal check; the nominal molecular weight must be an even number.[2]

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

  • Sample Preparation: Dissolve approximately 0.1 mg of the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a ~100 µg/mL solution.

  • Instrument Calibration: Calibrate the mass spectrometer using a known reference standard (e.g., sodium formate or a commercial ESI-L Low Concentration Tuning Mix) immediately prior to analysis to ensure high mass accuracy.

  • Analysis: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode, as protonation of the nitrile nitrogen can form the [M+H]⁺ ion. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Processing: Determine the monoisotopic mass of the most abundant ion peak. Use the instrument's software to calculate the elemental formula based on this accurate mass, with constraints set for C, H, F, N, and O.

Expected Data & Interpretation

The molecular formula for 2-Fluoro-4-methyl-5-nitrobenzonitrile is C₈H₅FN₂O₂. The expected HRMS data is summarized below. The measured mass should align with the theoretical mass to within 5 ppm.

PropertyTheoretical ValueExpected Observation
Molecular Formula C₈H₅FN₂O₂-
Nominal Mass 180 DaAn even integer, consistent with the Nitrogen Rule.
Monoisotopic Mass 180.03385 DaMeasured m/z for [M+H]⁺: 181.04113

Part 2: Functional Group Identification

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: With the elemental formula confirmed, FT-IR spectroscopy provides a rapid and definitive confirmation of the key functional groups. Each group (nitrile, nitro, C-F) possesses a characteristic vibrational frequency, producing a distinct "fingerprint" in the IR spectrum. This technique is exceptionally powerful for quickly verifying the presence of these moieties, which are critical to the compound's identity.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact.

  • Spectrum Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and compare them to established correlation tables.

Expected Data & Interpretation

The IR spectrum will provide clear evidence for the compound's functional groups. The absence of broad O-H or N-H stretches above 3200 cm⁻¹ is also a key validation point.

Functional GroupBondExpected Wavenumber (cm⁻¹)Rationale & Reference
Nitrile C≡N2240–2220Strong, sharp absorption characteristic of a conjugated nitrile.[3]
Nitro N-O (asymmetric)1550–1515Strong absorption due to the electron-withdrawing nature of the aromatic ring.[4]
Nitro N-O (symmetric)1355–1315Strong absorption, confirming the nitro group.[4]
Aromatic C=C C=C1600–1450Multiple sharp bands indicating the benzene ring.
Aromatic C-H C-H3100–3000Weak to medium stretches.
Alkyl C-H C-H (methyl)2980–2870Weak stretches from the methyl group.
Fluoro C-F1250–1020Strong absorption for the aryl-fluoride bond.

Part 3: Definitive Structure Mapping via NMR Spectroscopy

NMR is the ultimate tool for structure elucidation, providing unambiguous proof of the atomic connectivity. A multi-nuclear approach (¹H, ¹³C, ¹⁹F) is essential for a molecule of this complexity.

¹H NMR Spectroscopy

Expertise & Causality: Proton NMR reveals the number of distinct proton environments, their electronic shielding, and their spatial relationships through spin-spin coupling. For this molecule, we expect to see signals for the two aromatic protons and the three methyl protons. Their chemical shifts and coupling patterns are diagnostic of the 1,2,4,5-substitution pattern.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher spectrometer. Shim the magnetic field to achieve high resolution.

  • Acquisition: Acquire the spectrum with a standard pulse sequence. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • Data Processing: Fourier transform the data, phase correct the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak or internal standard (TMS).

Expected Data & Interpretation

The highly substituted and electron-poor nature of the aromatic ring will push the aromatic proton signals significantly downfield.

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationKey Coupling (J)Rationale
H-6 ~8.2-8.5Doublet (d)1H⁴J(H-F) ≈ 5-7 HzDeshielded by the adjacent nitro group (C-5) and ortho-nitrile (C-1). Coupled to the fluorine at C-2.
H-3 ~7.8-8.1Doublet (d)1H³J(H-F) ≈ 8-10 HzDeshielded by the adjacent fluoro group (C-2) and para-nitro group (C-5). Coupled to the fluorine at C-2.
-CH₃ ~2.6-2.8Singlet (s)3HNoneTypical chemical shift for a methyl group attached to an aromatic ring.

G H6 H-6 (~8.3 ppm, d) H3 H-3 (~7.9 ppm, d) CH3 -CH3 (~2.7 ppm, s) img_node

Caption: Predicted ¹H NMR assignments for 2-Fluoro-4-methyl-5-nitrobenzonitrile.

¹³C NMR Spectroscopy

Expertise & Causality: ¹³C NMR confirms the carbon skeleton. We expect eight distinct signals, one for each unique carbon atom. The chemical shifts are highly sensitive to the electronic effects of the substituents. Crucially, the presence of fluorine will introduce characteristic carbon-fluorine (C-F) coupling constants, which are invaluable for assigning the carbons near the C-F bond. A DEPT-135 experiment can be run to differentiate CH/CH₃ carbons (positive phase) from CH₂ carbons (negative phase) and quaternary carbons (absent).

Experimental Protocol: ¹³C{¹H} NMR Acquisition

  • Sample and Setup: Use the same sample prepared for ¹H NMR.

  • Acquisition: Use a standard proton-decoupled pulse sequence. Due to the lower sensitivity of ¹³C and the presence of quaternary carbons, a longer acquisition time (more scans, e.g., 1024) and a longer relaxation delay (e.g., 5 seconds) may be necessary.

  • Data Processing: Process the data similarly to the ¹H spectrum.

Expected Data & Interpretation

Carbon AssignmentPredicted δ (ppm)Expected C-F Coupling (J)Rationale
C-2 (C-F) 160-165¹J(C-F) ≈ 250-270 HzLarge one-bond coupling is unambiguous proof of the C-F bond.
C-5 (C-NO₂) 145-150³J(C-F) ≈ 3-5 HzAttached to the strongly electron-withdrawing nitro group.
C-4 (C-CH₃) 140-145⁴J(C-F) ≈ 1-3 HzAttached to the methyl group.
C-3 (C-H) 125-130²J(C-F) ≈ 20-25 HzAromatic CH with a large two-bond coupling to fluorine.
C-6 (C-H) 120-125²J(C-F) ≈ 10-15 HzAromatic CH with a smaller two-bond coupling than C-3.
C-1 (C-CN) 110-115³J(C-F) ≈ 8-12 HzQuaternary carbon attached to the nitrile, showing three-bond coupling.
CN (Nitrile) 115-120⁴J(C-F) ≈ 2-4 HzNitrile carbon, relatively shielded.
-CH₃ 18-22⁵J(C-F) ≈ 0-1 HzMethyl carbon, in the typical alkyl region.
¹⁹F NMR Spectroscopy

Expertise & Causality: ¹⁹F NMR is a highly sensitive technique that provides a clean, direct window into the fluorine's environment.[5] With a single fluorine atom in the molecule, we expect one signal. Its chemical shift is characteristic of an aryl fluoride, and its multiplicity will confirm its coupling to the nearby aromatic protons, corroborating the ¹H NMR data.[6]

Experimental Protocol: ¹⁹F NMR Acquisition

  • Sample and Setup: Use the same sample. Tune the NMR probe to the ¹⁹F frequency.

  • Acquisition: A simple pulse-acquire sequence is sufficient. ¹⁹F spectra can be acquired very quickly due to the high sensitivity of the nucleus.

  • Data Processing: Process the data and reference the chemical shift to a known standard, such as CFCl₃ (0 ppm).

Expected Data & Interpretation

  • Chemical Shift (δ): A single signal expected in the range of -100 to -120 ppm, typical for a fluorobenzene derivative with an ortho electron-withdrawing group.[6][7]

  • Multiplicity: The signal should appear as a doublet of doublets (dd) due to coupling to the two ortho protons, H-3 (³J(F-H) ≈ 8-10 Hz) and H-6 (⁴J(F-H) ≈ 5-7 Hz). This pattern provides final, conclusive evidence for the substitution pattern.

Conclusion: A Self-Validating Structural Proof

The structure of 2-Fluoro-4-methyl-5-nitrobenzonitrile is confirmed when the data from each independent analysis converges.

  • HRMS establishes the unique elemental formula: C₈H₅FN₂O₂.

  • FT-IR confirms the presence of the required functional groups: C≡N, NO₂, C-F, and an aromatic ring.

  • ¹H NMR identifies the two distinct aromatic protons and one methyl group, with integrations and coupling patterns consistent with the proposed structure.

  • ¹³C NMR verifies the eight-carbon skeleton and, via C-F coupling, definitively places the fluorine atom.

  • ¹⁹F NMR provides direct evidence for the fluorine's environment and its coupling to two neighboring protons, locking in the final structure.

This multi-technique, cross-validating approach ensures the highest degree of confidence in the structural assignment, a critical requirement for any research, development, or manufacturing process involving this important chemical intermediate.

References

  • Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

  • ResearchGate. Detection and determination of nitriles. [Link]

  • ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid. [Link]

  • Dalton, J. et al. (2016). New Frontiers and Developing Applications in 19F NMR. National Institutes of Health (NIH). [Link]

  • AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

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Spectroscopic Characterization of 2-Fluoro-4-methyl-5-nitrobenzonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Benzonitriles in Modern Drug Discovery

2-Fluoro-4-methyl-5-nitrobenzonitrile is a substituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The unique arrangement of its functional groups—a fluorine atom, a methyl group, a nitro group, and a nitrile group—on a benzene ring makes it a versatile scaffold for the synthesis of more complex molecules. Fluorine-containing compounds are of particular interest in drug development, as the introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] Similarly, the nitrile group can act as a key interaction point or be a precursor to other functional groups, while the nitro group offers a handle for further chemical transformations.

This technical guide provides a detailed analysis of the expected spectroscopic data for 2-Fluoro-4-methyl-5-nitrobenzonitrile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely published, this document will provide predicted data based on the analysis of closely related compounds and established spectroscopic principles. This guide is intended for researchers, scientists, and professionals in drug development who are working with or considering the use of this and similar fluorinated benzonitriles in their research.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Fragmentation_Pattern M [C₈H₅FN₂O₂]⁺˙ m/z = 180 F1 [M - NO₂]⁺ m/z = 134 M->F1 - NO₂ F2 [M - HCN]⁺˙ m/z = 153 M->F2 - HCN F3 [M - O]⁺˙ m/z = 164 M->F3 - O

Figure 2: Predicted Fragmentation Pathway for 2-Fluoro-4-methyl-5-nitrobenzonitrile.

  • Loss of a nitro group (-NO₂): A significant fragment at m/z = 134 corresponding to the [C₈H₅FN]⁺ ion.

  • Loss of hydrogen cyanide (-HCN): A fragment at m/z = 153 resulting from the cleavage of the nitrile group.

  • Loss of an oxygen atom from the nitro group (-O): A fragment at m/z = 164.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Fluoro-4-methyl-5-nitrobenzonitrile. The presented NMR, IR, and MS data, although predictive, are based on sound scientific principles and analysis of related molecular structures. These data serve as a valuable reference for researchers in the synthesis, characterization, and application of this and similar fluorinated aromatic compounds. The detailed experimental protocols also offer a practical guide for the acquisition of high-quality spectroscopic data. As a versatile building block, a thorough understanding of the spectroscopic properties of 2-Fluoro-4-methyl-5-nitrobenzonitrile is crucial for its effective utilization in the advancement of pharmaceutical and material sciences.

References

  • PubChem. 2-Fluoro-4-methyl-5-nitrobenzonitrile. [Link]

  • PubChem. 2-Fluoro-4-nitrobenzonitrile. [Link]

  • MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

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An In-depth Technical Guide to the Solubility Profile of 2-Fluoro-4-methyl-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting the Uncharted

Section 1: Theoretical Solubility Assessment

The solubility of a compound is fundamentally governed by its molecular structure and the nature of the solvent.[1] The principle of "like dissolves like" serves as our initial guidepost: polar solutes dissolve in polar solvents, and non-polar solutes in non-polar solvents.[1] An analysis of the functional groups on 2-Fluoro-4-methyl-5-nitrobenzonitrile allows for a robust hypothesis of its solubility characteristics.

1.1. Molecular Structure and Physicochemical Predictions

The structure of 2-Fluoro-4-methyl-5-nitrobenzonitrile is characterized by a substituted benzene ring, which imparts a significant degree of hydrophobicity. The key functional groups are:

  • Nitrile Group (-C≡N): This group is polar and can act as a hydrogen bond acceptor.

  • Nitro Group (-NO₂): A strongly electron-withdrawing and polar group.

  • Fluoro Group (-F): While fluorine is highly electronegative, a single fluorine atom on an aromatic ring often increases lipophilicity.

  • Methyl Group (-CH₃): A non-polar, lipophilic group.

The presence of the polar nitrile and nitro groups suggests some potential for interaction with polar solvents. However, the dominance of the aromatic ring and the methyl group, coupled with the lipophilic nature of the fluoro-substituent, strongly indicates that the compound will be poorly soluble in aqueous media and significantly more soluble in organic solvents.

Table 1: Predicted Physicochemical Properties of 2-Fluoro-4-methyl-5-nitrobenzonitrile and Comparison with Related Analogues

Property2-Fluoro-4-methyl-5-nitrobenzonitrile (Predicted)2-Fluoro-5-nitrobenzonitrile[2][3][4]2-Fluoro-4-methylbenzonitrile[5]
Molecular Formula C₈H₅FN₂O₂C₇H₃FN₂O₂C₈H₆FN
Molecular Weight ~180.14 g/mol 166.11 g/mol 135.14 g/mol
Appearance Expected to be a crystalline solidWhite to off-white powderCrystalline solid
Melting Point Estimated: 70-90 °C76-80 °CNot specified
Aqueous Solubility Predicted: Very Low / InsolubleInsoluble in waterNot specified
Organic Solvent Solubility Predicted: Soluble in polar aprotic & some non-polar solventsSoluble in various organic solventsSoluble in various organic solvents

Note: Properties for the target compound are estimations based on structural analysis and data from related molecules. Experimental verification is required.

Section 2: The Dichotomy of Solubility Measurement: Kinetic vs. Thermodynamic

In preclinical development, solubility is not a monolithic concept. We distinguish between two key types of measurements: kinetic and thermodynamic solubility.[6]

  • Kinetic Solubility: This is a high-throughput measurement of how readily a compound, predissolved in an organic solvent (typically DMSO), precipitates when diluted into an aqueous buffer.[7][8] It reflects the solubility under non-equilibrium conditions and is crucial for early-stage screening to flag potential issues in biological assays.[7][8]

  • Thermodynamic Solubility: This is the true equilibrium solubility of the solid form of a compound in a solvent.[9] The measurement involves equilibrating an excess of the solid compound with the solvent over a longer period (e.g., 24-72 hours) until a saturated solution is formed.[6] This value is critical for formulation development and understanding oral bioavailability.[9][10]

A compound can exhibit high kinetic solubility but low thermodynamic solubility, often due to the formation of supersaturated solutions that are stable for a short period. Therefore, both measurements are vital for a complete profile.

G Fig. 1: Conceptual Workflow for Comprehensive Solubility Profiling cluster_0 Early Stage (High-Throughput) cluster_1 Lead Optimization & Preformulation KS Kinetic Solubility Assay (e.g., Nephelometry) HTS High-Throughput Screening (Biological Assays) KS->HTS Flags precipitation risk TS Thermodynamic Solubility Assay (Shake-Flask, HPLC) Form Formulation Development (e.g., for in vivo studies) TS->Form Determines max concentration Compound Novel Compound (2-Fluoro-4-methyl-5-nitrobenzonitrile) Compound->KS Initial Assessment Compound->TS Definitive Measurement

Caption: High-level decision workflow for solubility assessment.

Section 3: Experimental Protocols for Solubility Determination

The following protocols are presented as robust, validated methods for determining the solubility of 2-Fluoro-4-methyl-5-nitrobenzonitrile.

3.1. Protocol 1: Thermodynamic Solubility via Shake-Flask Method with HPLC Quantification

This method determines the equilibrium solubility and is considered the gold standard.[9]

Causality: The extended incubation period ensures that the system reaches true thermodynamic equilibrium between the solid and liquid phases. HPLC analysis provides a highly specific and sensitive method for quantification, capable of separating the analyte from impurities or degradants.[11]

Methodology:

  • Preparation:

    • Prepare a series of vials with a known volume (e.g., 1 mL) of the desired solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, Ethanol, Acetonitrile, Dichloromethane).

    • Accurately weigh an excess amount of solid 2-Fluoro-4-methyl-5-nitrobenzonitrile (e.g., 2-5 mg) and add it to each vial. The key is to have undissolved solid remaining at the end of the experiment.

  • Equilibration:

    • Seal the vials securely.

    • Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached. Some systems may require up to 72 hours.[6]

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles. This step is critical to avoid artificially high results.

  • Quantification:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile) at a known high concentration.

    • Create a series of calibration standards by serially diluting the stock solution.

    • Analyze the filtered supernatant and the calibration standards by a validated HPLC-UV method.

    • Construct a calibration curve by plotting the peak area against concentration for the standards.

    • Determine the concentration of the compound in the filtered supernatant by interpolating its peak area from the calibration curve. This concentration represents the thermodynamic solubility.

3.2. Protocol 2: Kinetic Solubility via Laser Nephelometry

This high-throughput method is ideal for early-stage assessment.[12]

Causality: The method relies on the principle that undissolved particles in a solution will scatter light.[8][12] A laser nephelometer detects this forward-scattered light, providing a quantitative measure of precipitation. The point at which light scattering significantly increases above background corresponds to the kinetic solubility limit.[12]

Methodology:

  • Preparation:

    • Prepare a high-concentration stock solution of 2-Fluoro-4-methyl-5-nitrobenzonitrile in 100% DMSO (e.g., 10 mM).

    • Fill the wells of a 96- or 384-well microplate with the aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Compound Addition:

    • Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the buffer in the microplate wells to create a dilution series. For example, create a series of final compound concentrations ranging from 1 µM to 200 µM, keeping the final DMSO concentration constant and low (e.g., 1-2%).

  • Incubation & Measurement:

    • Mix the plate briefly on a plate shaker.

    • Incubate the plate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 2 hours).[13]

    • Place the microplate in a laser nephelometer and measure the light scattering (often reported in Nephelometric Turbidity Units, NTU).

  • Data Analysis:

    • Plot the measured light scattering units against the compound concentration.

    • The kinetic solubility is determined as the concentration at which a sharp increase in light scattering is observed, indicating the onset of precipitation.

G Fig. 2: Solvent Polarity vs. Predicted Solubility cluster_0 cluster_1 Water Water (High Polarity, Protic) Low Very Low Water->Low Poor H-bonding donation, hydrophobic character dominates DMSO DMSO / Acetonitrile (Polar Aprotic) High High DMSO->High Favorable dipole-dipole interactions DCM Dichloromethane (Moderately Polar) Moderate Moderate to High DCM->Moderate Good balance for aromatic structure Hexane Hexane (Non-Polar) Low2 Low Hexane->Low2 Insufficient polarity to disrupt crystal lattice

Caption: Predicted solubility trends based on solvent properties.

Section 4: Safety & Handling Considerations

While a specific Safety Data Sheet (SDS) for 2-Fluoro-4-methyl-5-nitrobenzonitrile is not available, data from closely related analogues like 2-Fluoro-5-nitrobenzonitrile provide essential guidance. These compounds are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[2][4]

Mandatory Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields.

  • Engineering Controls: Handle the solid compound and concentrated solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Waste Disposal: Dispose of all waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

The solubility profile of 2-Fluoro-4-methyl-5-nitrobenzonitrile is a critical dataset for advancing its development in any research context. While direct experimental data is currently lacking, a robust theoretical framework based on its chemical structure predicts poor aqueous solubility and good solubility in polar aprotic organic solvents. This guide provides the detailed, field-proven experimental protocols necessary to move from prediction to empirical fact. By meticulously applying the thermodynamic and kinetic assays described herein, researchers can generate the high-quality, reliable solubility data essential for making informed decisions in drug discovery and development pipelines.

References

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-5-nitrobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • PubChem. (n.d.). 2-Fluoro-4-methylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • GlaxoSmithKline. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from [Link]

  • Abbas, K. A. (2008). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C. Zeitschrift für Naturforschung A, 63(9), 603-608. Retrieved from [Link]

  • Fu, J. K., & Luthy, R. G. (1986). Aromatic Compound Solubility in Solvent/Water Mixtures. Journal of Environmental Engineering, 112(2), 328-345. Retrieved from [Link]

  • Kinsner-Ovaskainen, A., et al. (2016). Solubility Determination of Chemicals by Nephelometry. JRC Publications Repository. Retrieved from [Link]

  • Zhang, Z., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Nature Communications, 15(1), 5329. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]

  • Kim, N. A., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 13(2), 268. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Pihl, V., et al. (2013). Prediction of ortho substituent effect in alkaline hydrolysis of substituted phenyl benzoates in aqueous acetonitrile. Open Chemistry, 11(12). Retrieved from [Link]

  • Hsieh, C. M., & Yethiraj, A. (2010). Why are aromatic compounds more soluble than aliphatic compounds in dimethylimidazlium ionic liquids? A simulation study. The Journal of Physical Chemistry B, 114(45), 14443-14451. Retrieved from [Link]

  • Quora. (2018). Does the concentration of a solvent affect the solubility of any substance?. Retrieved from [Link]

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A Comprehensive Technical Guide to the Safe Handling of 2-Fluoro-4-methyl-5-nitrobenzonitrile for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides an in-depth technical guide on the safety and handling precautions for 2-Fluoro-4-methyl-5-nitrobenzonitrile. As a specialized chemical intermediate in pharmaceutical and materials science research, understanding its potential hazards is paramount for ensuring laboratory safety. This guide, intended for researchers, scientists, and drug development professionals, synthesizes critical safety information from structurally analogous compounds to establish a robust framework for risk assessment and management. It details necessary engineering controls, personal protective equipment (PPE), safe handling and storage protocols, and emergency procedures. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity.

Introduction: Understanding the Hazard Profile of a Niche Chemical Intermediate

The nitrile group (-CN) can impart toxicity, with some organic nitriles approaching the hazardous nature of inorganic cyanides.[2] The presence of a nitro group (-NO2) and a fluorine atom on the aromatic ring can further influence the compound's reactivity and metabolic pathways. Therefore, a cautious and well-informed approach to handling is essential.

Hazard Identification and GHS Classification

Based on the hazard classifications of structurally related compounds, 2-Fluoro-4-methyl-5-nitrobenzonitrile is anticipated to be classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table summarizes the likely hazard profile.

Hazard Class Hazard Category Signal Word Hazard Statement Basis for Classification (Structural Analogs)
Acute Toxicity, OralCategory 3 or 4Danger or WarningH301: Toxic if swallowed or H302: Harmful if swallowedData from 5-Fluoro-2-nitrobenzonitrile, 3-Fluoro-4-methylbenzonitrile, and 2-Fluoro-5-nitrobenzonitrile.[3][4][5]
Acute Toxicity, DermalCategory 3DangerH311: Toxic in contact with skinDerived from safety information for 5-Fluoro-2-nitrobenzonitrile.[3]
Acute Toxicity, InhalationCategory 4WarningH332: Harmful if inhaledBased on data for 5-Fluoro-2-nitrobenzonitrile and 2-Fluoro-5-formylbenzonitrile.[3][6]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritationConsistent finding for analogous compounds.[3][5]
Serious Eye Damage/Eye IrritationCategory 2WarningH319: Causes serious eye irritationA common hazard for this class of chemicals.[3][5]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritationIndicated for 2-Fluoro-5-nitrobenzonitrile.[5]

Proactive Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is crucial before commencing any work with 2-Fluoro-4-methyl-5-nitrobenzonitrile. The following workflow provides a self-validating system to ensure all safety aspects are considered.

RiskAssessmentWorkflow cluster_planning Planning Phase cluster_control Control Measures Implementation cluster_emergency Emergency Preparedness cluster_execution Execution & Review A Identify Chemical Hazards (Review Analog SDS) B Evaluate Experimental Protocol (Quantities, Conditions, Reactions) A->B informs C Assess Potential Exposure Routes (Inhalation, Dermal, Ingestion, Ocular) B->C determines D Select & Verify Engineering Controls (Fume Hood, Ventilation) C->D dictates need for E Determine Required PPE (Gloves, Goggles, Lab Coat) C->E dictates need for F Establish Safe Work Practices (SOPs, Designated Areas) D->F E->F I Conduct Experiment Following SOPs F->I guides G Locate & Verify Emergency Equipment (Eyewash, Safety Shower, Spill Kit) H Review Emergency Procedures (First Aid, Spill Response) G->H is essential for H->I prepares for J Document All Procedures & Observations I->J K Review & Update Risk Assessment Post-Experiment J->K provides data for

Caption: Proactive Risk Assessment Workflow for Handling 2-Fluoro-4-methyl-5-nitrobenzonitrile.

Engineering Controls, Personal Protective Equipment (PPE), and Hygiene Practices

The primary principle of chemical safety is to minimize exposure. This is achieved through a hierarchy of controls, starting with engineering controls, supplemented by administrative controls and personal protective equipment.

Engineering Controls
  • Chemical Fume Hood: All handling of 2-Fluoro-4-methyl-5-nitrobenzonitrile, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood.[7] This is critical to prevent the inhalation of dust or vapors.

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is a critical barrier against chemical exposure.[8] The following table outlines the recommended PPE for handling 2-Fluoro-4-methyl-5-nitrobenzonitrile.

Body Part Recommended Protection Rationale and Specifications
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene)Protects against dermal absorption, which is a significant route of exposure for related compounds.[3][9] Always check glove compatibility charts and inspect gloves for integrity before use.
Eyes/Face Safety glasses with side shields or chemical splash gogglesEssential to prevent contact with the eyes, as the compound is expected to cause serious eye irritation.[3][10] A face shield should be worn in situations with a higher risk of splashes.
Body Laboratory coatProvides a removable barrier to protect skin and personal clothing from contamination.
Respiratory NIOSH-approved respirator (if required)A respirator with particulate filters may be necessary if engineering controls are insufficient to control airborne dust, or during spill cleanup.[3] The need for respiratory protection should be determined by a formal risk assessment.
Hygiene Practices
  • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[3][4]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[4][11]

  • Remove contaminated clothing immediately and wash it before reuse.[11]

Detailed Protocols for Safe Handling and Storage

Adherence to standardized protocols is essential for minimizing risk during routine laboratory operations.

Handling Protocol
  • Preparation: Before handling, ensure that the chemical fume hood is operational, all necessary PPE is donned correctly, and emergency equipment is accessible.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use a spatula for transfers and handle gently to avoid creating airborne dust.

  • In Solution: When working with the compound in solution, be mindful of the solvent's hazards in addition to the solute's. Use a sealed reaction apparatus to prevent the release of vapors.

  • Heating: If heating is required, use a well-controlled heating mantle and monitor the reaction closely. Be aware that heating nitriles can lead to the emission of highly toxic fumes upon decomposition.[2]

  • Post-Handling: After use, decontaminate all surfaces and equipment that may have come into contact with the chemical.

Storage Protocol
  • Store 2-Fluoro-4-methyl-5-nitrobenzonitrile in a tightly closed container in a cool, dry, and well-ventilated area.[3][4]

  • Store locked up, away from incompatible materials such as strong oxidizing agents.[3][7]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Emergency Procedures: A Systematic Response to Exposure and Spills

A clear and practiced emergency response plan is critical to mitigating the consequences of an accidental release or exposure.

First Aid Measures
Exposure Route First Aid Protocol
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][12]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[3][6]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][10]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][12]
Spill Response Workflow

In the event of a spill, a calm and methodical response is necessary to ensure the safety of all personnel.

SpillResponseWorkflow cluster_initial Initial Response cluster_assessment Assessment & Preparation cluster_containment Containment & Cleanup cluster_final Final Steps A Alert personnel in the immediate area B Evacuate the area if necessary A->B C Assess the size and nature of the spill B->C once safe D Don appropriate PPE (Gloves, Goggles, Respirator if needed) C->D informs E Contain the spill using an inert absorbent material (e.g., vermiculite, sand) D->E enables F Carefully sweep or scoop the material into a suitable container E->F G Avoid generating dust F->G while ensuring to H Decontaminate the spill area G->H I Label the waste container appropriately H->I J Dispose of waste as hazardous material I->J K Report the incident J->K

Caption: Systematic Workflow for Responding to a 2-Fluoro-4-methyl-5-nitrobenzonitrile Spill.

Waste Disposal Considerations

Chemical waste must be managed in accordance with local, regional, and national regulations.

  • Classification: Waste containing 2-Fluoro-4-methyl-5-nitrobenzonitrile should be classified as hazardous waste.[4]

  • Containment: Collect waste material in a designated, labeled, and sealed container.

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company. Do not empty into drains or release into the environment.[4][12]

Conclusion and Disclaimer

This guide provides a comprehensive overview of the safety and handling precautions for 2-Fluoro-4-methyl-5-nitrobenzonitrile, based on the best available information from structurally analogous compounds. The multifaceted nature of this chemical, arising from its fluoro, nitro, and nitrile functionalities, necessitates a stringent adherence to the safety protocols outlined herein.[13][14][15] It is the responsibility of the user to conduct a thorough risk assessment for their specific experimental conditions and to ensure that all personnel are adequately trained.

Disclaimer: The information provided in this guide is intended for trained professionals and is based on an extrapolation of data from similar chemical structures. It does not replace a formal Safety Data Sheet (SDS) for 2-Fluoro-4-methyl-5-nitrobenzonitrile. All users should consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

References

  • Alfa Aesar. (2025). SAFETY DATA SHEET: 3-Fluoro-4-methylbenzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-4-methylbenzonitrile. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Toxic Fluorine Compounds. V.1 ι-Fluoronitriles and ι-Fluoro-ι'-nitroalkanes. Retrieved from [Link]

  • ScienceDirect. (2013). Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Chemical Research in Toxicology. (2021). Metabolism and Toxicity of Fluorine Compounds. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Hazardous Chemical Exposures. Retrieved from [Link]

  • Defense Technical Information Center. (1989). Toxicology of Some Fluoro-Organic Compounds. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]

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An In-Depth Technical Guide to the Reactivity of 2-Fluoro-4-methyl-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifaceted Building Block in Modern Synthesis

2-Fluoro-4-methyl-5-nitrobenzonitrile is a highly functionalized aromatic compound that serves as a cornerstone intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its structure is distinguished by the strategic placement of four distinct functional groups on a benzene ring: a nitrile, a nitro group, a fluorine atom, and a methyl group. This unique arrangement is not a random assortment; it is a carefully orchestrated system where each group influences the others, creating a molecule with a rich and predictable reactivity profile.

The key to understanding this molecule lies in the powerful electron-withdrawing nature of the nitrile (-CN) and nitro (-NO₂) groups. These groups work in concert to render the aromatic ring electron-deficient, which is the foundational principle governing its primary mode of reaction. The fluorine atom, positioned ortho to both activating groups, is consequently primed for displacement, serving as an excellent leaving group. This guide will deconstruct the reactivity of this versatile scaffold, providing not just protocols, but the underlying chemical logic that empowers researchers to harness its synthetic potential with precision and control.

Chapter 1: The Dominant Reaction Pathway: Nucleophilic Aromatic Substitution (SₙAr)

The most prominent feature of 2-fluoro-4-methyl-5-nitrobenzonitrile's reactivity is its exceptional susceptibility to Nucleophilic Aromatic Substitution (SₙAr). This is a direct consequence of the molecular architecture where the fluoride leaving group is positioned for optimal activation.

Mechanistic Principles: The Addition-Elimination Mechanism

Unlike Sₙ1 and Sₙ2 reactions common in aliphatic chemistry, SₙAr proceeds via a two-step addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine atom. This carbon is highly electrophilic due to the strong inductive and resonance effects of the ortho nitrile and para nitro groups.

This initial attack breaks the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex . The stability of this complex is the linchpin of the entire reaction. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group and the nitrogen of the nitrile group. This delocalization provides a low-energy pathway for the reaction to proceed. The final step involves the elimination of the fluoride ion, a competent leaving group, which restores the ring's aromaticity and yields the substituted product.[2]

Caption: The addition-elimination mechanism of SₙAr.

Causality of Experimental Design: Choice of Nucleophiles and Conditions

The activated nature of the substrate allows for a broad range of nucleophiles to be employed effectively. Common choices include:

  • N-Nucleophiles: Primary and secondary amines react readily to form N-aryl derivatives.

  • O-Nucleophiles: Alcohols and phenols, typically used as their corresponding alkoxides or phenoxides (generated in situ with a base), form diaryl ethers or alkyl aryl ethers.

  • S-Nucleophiles: Thiols, in the presence of a base, are excellent nucleophiles for this reaction, leading to the formation of thioethers.[3]

The choice of solvent and base is critical for success. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are preferred as they effectively solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is often required to deprotonate the nucleophile (e.g., an amine or thiol) or to scavenge the HF produced if the nucleophile is neutral.

Protocol: General Procedure for SₙAr with a Primary Amine

This protocol describes a self-validating system for the reaction with a generic primary amine, ensuring reproducibility.

Materials:

  • 2-Fluoro-4-methyl-5-nitrobenzonitrile (1.0 eq)

  • Primary Amine (R-NH₂) (1.1 - 1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Inert Atmosphere: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Fluoro-4-methyl-5-nitrobenzonitrile and anhydrous potassium carbonate.

  • System Purge: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is crucial to prevent side reactions involving atmospheric moisture.

  • Solvent & Reagent Addition: Add anhydrous DMF via syringe, followed by the primary amine.

  • Reaction: Heat the reaction mixture to 80-100 °C. The elevated temperature provides the necessary activation energy for the reaction to proceed at a practical rate.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material (2-fluoro-4-methyl-5-nitrobenzonitrile) spot and the appearance of a new, typically more polar, product spot indicates reaction completion. This step is essential for validation and prevents over-running or premature quenching of the reaction.

  • Workup: Cool the mixture to room temperature. Pour the reaction mixture into ice-water. The desired product, being organic, will often precipitate out of the aqueous solution.

  • Purification: Collect the solid by vacuum filtration, wash with water, and dry. If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Chapter 2: Selective Transformation of the Nitro Group

While SₙAr is the primary reaction, the nitro group itself is a key functional handle. Its reduction to an aniline derivative opens up a vast new set of synthetic possibilities, including amide bond formation, diazotization, and further aromatic substitutions.

Methodologies and Chemoselectivity

The primary challenge in reducing the nitro group is achieving chemoselectivity—reducing the -NO₂ to -NH₂ without affecting the nitrile (-CN) group. Several methods are effective.[4]

  • Catalytic Hydrogenation: This is a clean and efficient method. Using a catalyst like Palladium on Carbon (Pd/C) or Raney Nickel under an atmosphere of hydrogen gas (H₂) selectively reduces the nitro group.[5] The nitrile group is generally stable under these conditions, although more forcing conditions (higher pressure/temperature) can lead to its reduction.

  • Metal/Acid Reduction: Classic methods using metals like Tin (Sn), Iron (Fe), or Zinc (Zn) in the presence of a strong acid like HCl are robust and widely used for nitro group reduction.[4][5] The reaction generates the ammonium salt of the aniline, which is then neutralized with a base to liberate the free amine.

  • Transfer Hydrogenation: For substrates sensitive to high pressures of H₂, transfer hydrogenation offers a milder alternative. A hydrogen donor like ammonium formate (HCOONH₄) or hydrazine (H₂N-NH₂) is used with a catalyst (e.g., Pd/C).[6]

Data Summary: Comparison of Nitro Reduction Methods
MethodReagentsTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂ (gas), Pd/C (5-10 mol%)1-4 atm H₂, RT, MeOH/EtOHHigh yield, clean byproducts (H₂O)Requires specialized hydrogenation equipment; catalyst can be pyrophoric.
Metal/Acid Reduction SnCl₂·2H₂O or Fe powder, HClReflux in EtOH or H₂OInexpensive, robust, tolerates many functional groupsStoichiometric metal waste, harsh acidic conditions, tedious workup.
Transfer Hydrogenation HCOONH₄, Pd/CReflux in MeOHAvoids use of H₂ gas, mild conditionsCan be slower, requires removal of formate byproducts.
Protocol: Chemoselective Nitro Reduction using Tin(II) Chloride

This protocol provides a reliable method for the reduction of the nitro group while preserving the nitrile.

Materials:

  • Substituted 5-nitrobenzonitrile derivative (from Chapter 1) (1.0 eq)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

Procedure:

  • Dissolution: Dissolve the nitro-containing starting material in ethanol in a round-bottom flask.

  • Reagent Addition: Add Tin(II) chloride dihydrate to the solution in one portion.

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and stir vigorously.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Quenching & Neutralization: Cool the reaction to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until the effervescence ceases. This step neutralizes the acidic tin species and precipitates tin salts.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). The organic product will move into the ethyl acetate layer.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine. Purify as needed by chromatography.

Chapter 3: Unlocking the Reactivity of the Cyano Group

The nitrile group offers a third axis of reactivity, primarily through hydrolysis or reduction. These transformations are typically performed after the SₙAr and nitro reduction steps, as they often require harsher conditions.

Hydrolysis: From Nitrile to Carboxylic Acid

Hydrolysis of the nitrile group can be achieved under either acidic or basic conditions to yield a carboxylic acid.[7][8] The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed.[9]

  • Acidic Hydrolysis: Heating the nitrile in a strong aqueous acid (e.g., H₂SO₄ or HCl) will produce the carboxylic acid directly.[8]

  • Basic Hydrolysis: Refluxing with a strong base (e.g., NaOH or KOH) initially forms the carboxylate salt. A subsequent acidic workup is required to protonate the salt and obtain the free carboxylic acid.[9]

Reduction: From Nitrile to Benzylamine

The nitrile can be reduced to a primary amine (a benzylamine derivative). This requires more powerful reducing agents than those used for the nitro group.

  • Lithium Aluminum Hydride (LiAlH₄): A potent reducing agent that readily converts nitriles to primary amines.

  • Catalytic Hydrogenation: While milder conditions reduce the nitro group, more forcing conditions (higher H₂ pressure, different catalysts like Rhodium) can reduce the nitrile.[10]

Nitrile_Reactions Start Aryl Nitrile (R-CN) Amide Amide Intermediate (R-CONH₂) Start->Amide H₃O⁺ or OH⁻, H₂O (Partial Hydrolysis) Amine Primary Amine (R-CH₂NH₂) Start->Amine 1. LiAlH₄ 2. H₂O (Reduction) Acid Carboxylic Acid (R-COOH) Amide->Acid H₃O⁺ or OH⁻, H₂O, Δ (Full Hydrolysis)

Caption: Key reaction pathways for the nitrile functional group.

Chapter 4: A Strategic Approach to Synthesis

The true power of 2-fluoro-4-methyl-5-nitrobenzonitrile lies in the ability to selectively address each functional group. The disparate reactivity allows for a logical and stepwise construction of complex molecules.

A Logic-Driven Workflow

A typical synthetic sequence leverages the relative reactivity of the functional groups:

  • SₙAr Reaction (Highest Priority): The C-F bond is the most activated site on the starting material. This reaction is almost always performed first to install a key substituent.

  • Nitro Group Reduction (Second Priority): The resulting nitro compound is then reduced to the aniline. This is done before nitrile manipulation as the reduction conditions are generally milder and compatible with the newly installed substituent.

  • Nitrile/Amine Manipulation (Final Steps): The aniline and nitrile groups are now available for further functionalization (e.g., acylation of the amine, hydrolysis of the nitrile) to complete the synthesis of the target molecule.

Synthetic_Workflow Start 2-Fluoro-4-methyl- 5-nitrobenzonitrile Step1 SₙAr Product Start->Step1 Step 1: SₙAr (e.g., + R₂NH) Step2 Aniline Derivative Step1->Step2 Step 2: Nitro Reduction (e.g., H₂/Pd/C) Step3 Final Target Molecule Step2->Step3 Step 3: Further Functionalization (e.g., Nitrile Hydrolysis)

Caption: A strategic workflow for utilizing the title compound.

Conclusion

2-Fluoro-4-methyl-5-nitrobenzonitrile is far more than a simple chemical intermediate; it is a testament to the power of rational molecular design. The interplay between its electron-withdrawing groups and the strategically placed fluorine atom provides a robust and predictable platform for SₙAr reactions. Furthermore, the nitro and nitrile groups serve as latent functional handles, accessible through selective reduction and hydrolysis reactions. By understanding the hierarchy of reactivity—SₙAr, followed by nitro reduction, and finally nitrile manipulation—researchers, scientists, and drug development professionals can devise elegant and efficient synthetic routes to novel and valuable chemical entities. This guide provides the foundational knowledge and practical protocols to confidently employ this versatile building block in the pursuit of scientific innovation.

References

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electrophilicity of the aromatic ring in 2-Fluoro-4-methyl-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electrophilicity of the Aromatic Ring in 2-Fluoro-4-methyl-5-nitrobenzonitrile

Introduction: Aromatic Electrophilicity in Drug Discovery

The reactivity of aromatic rings is a cornerstone of organic chemistry, with electrophilic aromatic substitution (EAS) being a fundamental reaction class.[1][2][3] In the context of medicinal chemistry and drug development, the electron density of an aromatic scaffold is not merely an academic curiosity; it is a critical determinant of a molecule's fate and function within a biological system. The electrophilicity of an aromatic ring—its propensity to react with electron-rich species (nucleophiles)—can govern metabolic stability, protein binding interactions, and the potential for off-target toxicities.

Aromatic rings within drug candidates are frequently metabolized by Cytochrome P450 enzymes, a process that often involves electrophilic attack on the ring.[4] Conversely, a highly electron-deficient (electrophilic) aromatic ring can be susceptible to attack by biological nucleophiles, such as the thiol group of cysteine or the imidazole of histidine in proteins. This can lead to covalent modification of biomolecules, a mechanism that can be harnessed for targeted covalent inhibitors but is more often a source of idiosyncratic toxicity.

This guide provides a detailed analysis of the electrophilicity of 2-Fluoro-4-methyl-5-nitrobenzonitrile, a polysubstituted aromatic compound representative of the complex scaffolds often encountered in modern drug discovery.[5][6] By deconstructing the electronic contributions of each substituent, we can build a comprehensive model of the ring's reactivity profile. This analysis integrates theoretical principles with actionable computational and experimental protocols, offering a framework for researchers to predict and validate the chemical behavior of complex aromatic molecules.

Deconstruction of Substituent Electronic Effects

The overall electron density and reactivity of the benzene ring in 2-Fluoro-4-methyl-5-nitrobenzonitrile are dictated by the interplay of four distinct substituents. Their influence is exerted through two primary mechanisms:

  • Inductive Effects (-I/+I): The polarization of a σ-bond due to the electronegativity difference between atoms. This effect weakens with distance.[7][8]

  • Resonance Effects (-M/+M or -R/+R): The delocalization of π-electrons between a substituent and the aromatic ring. This effect is transmitted through the π-system and primarily influences the ortho and para positions.[7]

The common characteristic of deactivating groups is that they withdraw electrons from the ring, making it more electron-poor and thus less reactive toward electrophiles.[7][9] Conversely, activating groups donate electron density, making the ring more electron-rich and more reactive.[7][9]

The substituents on our target molecule exhibit a range of these effects, which are summarized below.

Substituent Position Inductive Effect Resonance Effect Overall Effect on EAS Directing Effect
-CN (Cyano) 1Strong -IStrong -MStrongly Deactivatingmeta
-F (Fluoro) 2Strong -IWeak +MDeactivatingortho, para
-CH₃ (Methyl) 4Weak +IN/A (Hyperconjugation)Weakly Activatingortho, para
-NO₂ (Nitro) 5Strong -IStrong -MStrongly Deactivatingmeta
Detailed Analysis of Each Substituent:
  • Cyano Group (-CN): The cyano group is a potent electron-withdrawing group.[10] The electronegative nitrogen atom pulls electron density from the carbon, which in turn withdraws density from the aromatic ring through both the sigma framework (-I effect ) and the pi system (-M effect ). The resonance structures show a buildup of positive charge at the ortho and para positions, strongly deactivating them towards electrophilic attack.[7]

  • Fluoro Group (-F): The fluorine atom is the most electronegative element, giving it a powerful inductive electron-withdrawing effect (-I effect ).[11] However, its lone pairs can be delocalized into the aromatic ring via resonance (+M effect ).[11] For halogens, the strong -I effect outweighs the +M effect, resulting in a net deactivation of the ring. Despite being a deactivator, the resonance donation directs incoming electrophiles to the ortho and para positions.[12]

  • Methyl Group (-CH₃): Alkyl groups are weakly electron-donating through an inductive (+I effect ) and hyperconjugation mechanism.[8] This donation increases the electron density of the ring, making it more nucleophilic and thus "activating" it toward electrophilic substitution. It stabilizes the carbocation intermediate (arenium ion) formed during attack at the ortho and para positions, making it an ortho, para-director.[8][13]

  • Nitro Group (-NO₂): Like the cyano group, the nitro group is one of the strongest electron-withdrawing substituents.[14] It exerts both a powerful inductive (-I effect ) and resonance (-M effect ) withdrawal of electron density.[15][16] This severely reduces the nucleophilicity of the aromatic ring, making it highly deactivated. The resonance delocalization places positive charges at the ortho and para positions, leaving the meta position as the least deactivated site for electrophilic attack.[16][17]

Integrated Analysis and Electrophilicity Mapping

With three powerful electron-withdrawing groups (-CN, -F, -NO₂) and only one weak electron-donating group (-CH₃), the aromatic ring of 2-Fluoro-4-methyl-5-nitrobenzonitrile is profoundly electron-deficient and therefore highly deactivated towards electrophilic aromatic substitution. The primary role of the methyl group is slightly counteracting the immense electron withdrawal from the other substituents.

The interplay of these effects creates a distinct map of electrophilicity across the ring:

  • The Nitro and Cyano groups are strong meta-directors and strongly deactivate the positions ortho and para to them.

  • The Fluoro and Methyl groups are ortho, para-directors.

Let's analyze the two available positions for substitution (C3 and C6):

  • Position C3: This position is ortho to the fluoro group, meta to the cyano group, ortho to the methyl group, and meta to the nitro group. It benefits from the ortho, para-directing influence of the methyl group and is at the least deactivated (meta) position relative to the two strongest withdrawing groups.

  • Position C6: This position is ortho to the cyano group, para to the methyl group, and ortho to the nitro group. It is strongly deactivated by being ortho to both the cyano and nitro groups.

G CN CN C1 C1 CN->C1 -I, -M F F C2 C2 F->C2 -I, +M C2->C1 Strongly Deactivated CH3 CH3 C4 C4 CH3->C4 +I NO2 NO2 C5 C5 NO2->C5 -I, -M C5->C4 Weakly Activated C6 C (Highly Deactivated) C6->C1 Strongly Deactivated C3 C (Least Deactivated) C3->C4 Weakly Activated

Computational Workflow for Quantifying Electrophilicity

To move beyond qualitative prediction, Conceptual Density Functional Theory (DFT) provides robust tools for quantifying molecular reactivity.[18] The global electrophilicity index (ω) and the Molecular Electrostatic Potential (ESP) map are two such tools that provide invaluable, quantitative insights.

G cluster_esp ESP Map Generation cluster_omega Global Electrophilicity (ω) mol_structure 1. Input Molecule Structure (SMILES or .mol file) geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G*) mol_structure->geom_opt freq_calc 3. Frequency Calculation (Confirm true minimum) geom_opt->freq_calc esp_calc 4a. Single-Point Energy + ESP Calculation freq_calc->esp_calc homo_lumo 4b. Extract HOMO & LUMO Energies freq_calc->homo_lumo esp_map 5a. Visualize ESP Map (Identify electron-rich (red) and electron-poor (blue) regions) esp_calc->esp_map omega_calc 5b. Calculate ω ω = (μ)² / (2η) μ ≈ (E_HOMO + E_LUMO)/2 η ≈ (E_LUMO - E_HOMO) homo_lumo->omega_calc

Protocol 1: Generation of the Molecular Electrostatic Potential (ESP) Map

The ESP map visualizes the electrostatic potential on the electron density surface of a molecule, providing a clear guide to its electrophilic and nucleophilic regions.

  • Structure Input: Build the 3D structure of 2-Fluoro-4-methyl-5-nitrobenzonitrile using molecular modeling software (e.g., Avogadro, ChemDraw).

  • Geometry Optimization: Perform a full geometry optimization using a DFT method, such as B3LYP with a 6-31G(d) basis set, using computational chemistry software (e.g., Gaussian, ORCA). This finds the lowest energy conformation of the molecule.

  • Frequency Calculation: Run a frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

  • ESP Calculation: Using the optimized geometry, perform a single-point energy calculation while requesting the generation of the electrostatic potential mapped onto the electron density surface.

  • Visualization and Analysis: Load the output file (e.g., .cube file) into a visualization program (e.g., VMD, GaussView). Analyze the resulting surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack. Regions of positive potential (typically colored blue) are electron-poor and susceptible to nucleophilic attack. For this molecule, expect intense blue regions near the carbons attached to the -NO₂, -CN, and -F groups.

Experimental Protocol for Validation

Computational predictions must be validated by empirical data. A competitive reaction is a classic method to experimentally determine the relative reactivity of an aromatic ring compared to a standard, such as benzene or toluene.

Protocol 2: Competitive Bromination

This protocol aims to compare the reactivity of 2-Fluoro-4-methyl-5-nitrobenzonitrile (Substrate A) with a reference compound like 1,3,5-trichlorobenzene (Substrate B), which is also highly deactivated.

  • Reaction Setup: In a flask protected from light, dissolve equimolar amounts (e.g., 1.0 mmol) of Substrate A and Substrate B in a suitable inert solvent (e.g., 1,2-dichloroethane).

  • Catalyst Addition: Add a catalytic amount of a Lewis acid, such as anhydrous FeCl₃ or FeBr₃ (e.g., 0.1 mmol).

  • Electrophile Addition: Slowly add a sub-stoichiometric amount of the electrophile, bromine (Br₂), (e.g., 0.5 mmol) to the solution at a controlled temperature (e.g., 0 °C to 25 °C). Using a limited amount of bromine ensures the two substrates are competing for it.

  • Reaction Monitoring: Stir the reaction and monitor its progress by taking aliquots and analyzing them via Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the bromine is consumed (indicated by the disappearance of its color), quench the reaction by adding an aqueous solution of a reducing agent like sodium bisulfite.

  • Workup and Analysis: Perform a standard aqueous workup, extract the organic components, dry the organic layer, and remove the solvent.

  • Product Ratio Determination: Analyze the final product mixture using GC-MS or ¹H NMR with an internal standard to precisely determine the ratio of brominated Substrate A to brominated Substrate B. A higher amount of brominated Substrate B would confirm the extreme deactivation of 2-Fluoro-4-methyl-5-nitrobenzonitrile.

Implications in Drug Development & Synthesis

The highly electrophilic nature of the aromatic ring in 2-Fluoro-4-methyl-5-nitrobenzonitrile has profound implications:

  • Metabolic Stability: The severe deactivation towards electrophilic attack suggests that the molecule would be highly resistant to oxidative metabolism by P450 enzymes, potentially leading to a longer biological half-life.

  • Susceptibility to Nucleophilic Attack: The key reactive pathway for this molecule is not electrophilic but nucleophilic aromatic substitution (SNAAr) . The fluorine atom at C2 is profoundly activated for displacement by nucleophiles because it has strong electron-withdrawing groups at the ortho (-CN) and para (-NO₂) positions. This is a common strategy in medicinal chemistry to couple molecular fragments.[19]

  • Synthesis: The synthesis of this molecule itself relies on manipulating these electronic effects. For example, a common route might involve the nitration of a precursor like 2-fluoro-4-methylbenzonitrile.[5] The directing effects of the existing groups would govern the regioselectivity of the nitration step.

  • Toxicity Concerns: While resistant to oxidative metabolism, the high reactivity in SNAAr reactions means the molecule could potentially react with biological nucleophiles (e.g., glutathione, protein thiols), which is a potential liability that must be assessed during drug development.

Conclusion

The electrophilicity of 2-Fluoro-4-methyl-5-nitrobenzonitrile is a complex outcome of competing and reinforcing electronic effects from its four substituents. A qualitative analysis reveals a highly electron-deficient aromatic ring, rendering it largely inert to electrophilic substitution but primed for nucleophilic substitution at the fluorine-bearing carbon. This prediction is quantifiable through computational methods like ESP mapping and can be empirically verified through competitive reactions. For drug development professionals, understanding this detailed electronic profile is paramount for predicting metabolic fate, designing synthetic routes, and anticipating potential mechanisms of toxicity, ultimately enabling the rational design of safer and more effective medicines.

References

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. [Link]

  • Chemistry LibreTexts. (2025). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. [Link]

  • MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

  • Google Patents. (2012). CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
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  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

  • ConnectSci. (n.d.). The preparation of 2-Fluoro-5-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-(2-Cyano-4-nitrophenyl) group. [Link]

  • YouTube. (2021). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. [Link]

  • Master Organic Chemistry. (2025). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

  • ACS Publications. (2025). Evolving Mechanistic Understanding of Electrophilic Aromatic Substitution: An Inquiry-Based Computational Chemistry Activity on Anisole Chlorination. [Link]

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  • Quora. (2018). Is Cyano group (-CN group) a ring activator for benzene electrophile substitution reactions?. [Link]

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  • RSC Publishing. (2021). An analysis of electrophilic aromatic substitution: a “complex approach”. [Link]

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  • PNAS. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. [Link]

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  • Ukrainian Chemical Journal. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]

  • Google Patents. (2009). CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
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  • Wikipedia. (n.d.). Nitro compound. [Link]

  • PubMed. (2015). Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. [Link]

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  • ACS Publications. (n.d.). Cleavage of Carbon−Carbon Bonds in Aromatic Nitriles Using Nickel(0). [Link]

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  • PNAS. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. [Link]

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The Synthetic Versatility of 2-Fluoro-4-methyl-5-nitrobenzonitrile: A Gateway to Complex Molecules in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Powerful Synthetic Building Block

In the landscape of modern organic synthesis, the strategic design of molecular scaffolds that serve as versatile starting materials is paramount to the efficient construction of complex and biologically active compounds. 2-Fluoro-4-methyl-5-nitrobenzonitrile is one such scaffold, a seemingly simple aromatic molecule that packs a significant punch in terms of its synthetic potential. Its unique arrangement of functional groups—a labile fluorine atom, an electron-withdrawing nitro group, a reactive nitrile moiety, and a methyl group—creates a platform for a diverse array of chemical transformations.

This technical guide, intended for researchers and professionals in the fields of organic synthesis and drug discovery, will delve into the core applications of 2-Fluoro-4-methyl-5-nitrobenzonitrile. We will explore its reactivity, with a particular focus on its utility as a key intermediate in the synthesis of high-value molecules, most notably kinase inhibitors. This guide will provide not only the "what" but also the "why," offering insights into the mechanistic underpinnings of its reactivity and the rationale behind experimental design.

Core Reactivity: A Trifecta of Functional Group Chemistry

The synthetic utility of 2-Fluoro-4-methyl-5-nitrobenzonitrile is primarily dictated by the interplay of its three key functional groups: the fluorine atom, the nitro group, and the nitrile group. The strategic positioning of the strongly electron-withdrawing nitro group ortho to the fluorine atom is the linchpin of this molecule's reactivity, rendering the aromatic ring highly susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNA_r_): The Workhorse Reaction

The most prominent application of 2-Fluoro-4-methyl-5-nitrobenzonitrile is its participation in nucleophilic aromatic substitution (SNA_r_) reactions. The fluorine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles. The presence of the ortho-nitro group stabilizes the intermediate Meisenheimer complex, thereby facilitating the reaction.[1]

Causality in Experimental Choices:

  • Nucleophiles: A variety of nucleophiles can be employed, with amines and thiols being the most common. The choice of nucleophile is dictated by the desired final product. For instance, in the synthesis of many kinase inhibitors, the introduction of an aniline or a substituted amine at this position is a crucial step.

  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are typically the solvents of choice.[2] These solvents are effective at solvating the reactants and intermediates without interfering with the reaction.

  • Bases: A base is often required to deprotonate the nucleophile, thereby increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), and sodium hydride (NaH).[3] The choice of base depends on the pKa of the nucleophile and the reaction conditions.

Experimental Protocol: General Procedure for S_N_Ar with an Amine

This protocol provides a general framework for the reaction of 2-Fluoro-4-methyl-5-nitrobenzonitrile with a primary or secondary amine.

Reagent/ParameterValue
Starting Material2-Fluoro-4-methyl-5-nitrobenzonitrile
NucleophileSubstituted Aniline (1.1 - 1.5 eq)
BasePotassium Carbonate (2.0 eq)
SolventDimethylformamide (DMF)
Temperature80-100 °C
Reaction Time4-12 hours

Procedure:

  • To a round-bottom flask charged with 2-Fluoro-4-methyl-5-nitrobenzonitrile (1.0 eq) and potassium carbonate (2.0 eq) is added dry DMF.

  • The substituted aniline (1.1-1.5 eq) is then added to the stirred suspension.

  • The reaction mixture is heated to 80-100 °C and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the desired product. Further purification can be achieved by recrystallization or column chromatography.

Reduction of the Nitro Group: Gateway to Amino Derivatives

The nitro group in the derivatives of 2-Fluoro-4-methyl-5-nitrobenzonitrile can be selectively reduced to an amine, opening up a new avenue for functionalization. This transformation is pivotal in many synthetic routes, as the resulting amino group can be further derivatized, for instance, in the formation of heterocyclic rings like benzimidazoles.[4]

Key Considerations for Selective Reduction:

The primary challenge in this step is to achieve selective reduction of the nitro group without affecting the nitrile or other sensitive functional groups that may be present in the molecule.

  • Catalytic Hydrogenation: This is a widely used and often highly selective method. Palladium on carbon (Pd/C) is a common catalyst, used in conjunction with a hydrogen source such as hydrogen gas or a transfer hydrogenation reagent like ammonium formate or hydrazine hydrate.[5][6]

  • Metal-Acid Systems: Reagents like iron (Fe) or tin(II) chloride (SnCl₂) in the presence of an acid (e.g., hydrochloric acid or acetic acid) are also effective for nitro group reduction.[5]

Experimental Protocol: Catalytic Hydrogenation of a Nitro-Aryl Nitrile

This protocol describes a general procedure for the reduction of the nitro group in a derivative of 2-Fluoro-4-methyl-5-nitrobenzonitrile.

Reagent/ParameterValue
Starting MaterialSubstituted 4-methyl-5-nitrobenzonitrile derivative
Catalyst10% Palladium on Carbon (5-10 mol%)
Hydrogen SourceHydrogen gas (balloon pressure) or Ammonium Formate (5-10 eq)
SolventMethanol or Ethanol
TemperatureRoom Temperature
Reaction Time2-16 hours

Procedure:

  • The nitro-containing substrate is dissolved in methanol or ethanol in a round-bottom flask.

  • A catalytic amount of 10% Pd/C is carefully added to the solution.

  • The flask is evacuated and backfilled with hydrogen gas from a balloon (or ammonium formate is added).

  • The reaction mixture is stirred vigorously at room temperature and monitored by TLC or HPLC.

  • Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield the crude amine, which can be purified by column chromatography or recrystallization.

Transformations of the Nitrile Group: Expanding the Synthetic Toolbox

The nitrile group offers a third point of reactivity, which can be exploited to introduce further molecular diversity.

  • Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions.[7] This transformation is useful for introducing a carboxylic acid functionality, which can then be used in amide bond formation or other coupling reactions.

  • Reduction to Amine: While less common in the context of this specific scaffold due to the presence of the nitro group, nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). However, chemoselectivity would be a major challenge.

  • Cycloaddition Reactions: Nitriles can participate in cycloaddition reactions, although this is a less explored area for this particular substrate.

Application in the Synthesis of Kinase Inhibitors: A Case Study

The true power of 2-Fluoro-4-methyl-5-nitrobenzonitrile as a synthetic intermediate is exemplified in its application in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer.[8] Many kinase inhibitors feature a core heterocyclic structure, and 2-Fluoro-4-methyl-5-nitrobenzonitrile provides an efficient entry point to these scaffolds.

A prominent example is its use in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors.[7][9] BTK is a key component of the B-cell receptor signaling pathway and is a validated target for the treatment of B-cell malignancies and autoimmune diseases.

The general synthetic strategy often involves an initial S_N_Ar reaction of 2-Fluoro-4-methyl-5-nitrobenzonitrile with a suitable amine, followed by reduction of the nitro group and subsequent cyclization to form a heterocyclic core, such as a benzimidazole.

G cluster_0 Synthesis of a Kinase Inhibitor Core A 2-Fluoro-4-methyl- 5-nitrobenzonitrile C SNAr Reaction (Base, Solvent, Heat) A->C B Substituted Aniline B->C D N-Aryl-4-methyl- 5-nitrobenzonitrile C->D Displacement of Fluorine E Nitro Group Reduction (e.g., Pd/C, H2) D->E F N-Aryl-5-amino- 4-methylbenzonitrile E->F Formation of Amine G Cyclization (e.g., with an aldehyde) F->G H Benzimidazole-based Kinase Inhibitor Core G->H Heterocycle Formation

Figure 1: A generalized workflow for the synthesis of a benzimidazole-based kinase inhibitor core starting from 2-Fluoro-4-methyl-5-nitrobenzonitrile.

Beyond the Core: Exploring Further Synthetic Potential

While the applications highlighted above represent the most well-trodden paths, the rich functionality of 2-Fluoro-4-methyl-5-nitrobenzonitrile suggests further, less explored synthetic possibilities.

  • Palladium-Catalyzed Cross-Coupling Reactions: Although the fluorine atom is highly activated towards S_N_Ar, under specific conditions, it might be possible to engage it in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This would offer an alternative strategy for carbon-carbon and carbon-nitrogen bond formation.

  • Synthesis of Bidentate Ligands: The strategic placement of the nitrile and a modifiable position (via the fluorine and nitro group) could be leveraged to synthesize novel bidentate ligands for coordination chemistry.[10]

Conclusion: A Versatile and Indispensable Synthetic Tool

2-Fluoro-4-methyl-5-nitrobenzonitrile has firmly established itself as a valuable and versatile building block in organic synthesis, particularly in the realm of medicinal chemistry. Its predictable and robust reactivity, centered around nucleophilic aromatic substitution, provides a reliable and efficient entry point to a wide range of complex molecular architectures. The ability to sequentially modify its three key functional groups allows for a high degree of molecular diversification, making it an indispensable tool for the synthesis of novel therapeutic agents. As the demand for new and innovative kinase inhibitors and other complex bioactive molecules continues to grow, the importance of strategically designed synthetic intermediates like 2-Fluoro-4-methyl-5-nitrobenzonitrile is only set to increase.

References

  • Google Patents. (2010). Synthesis method of 2-fluoro-4-nitrobenzonitrile. CN101648890B. Retrieved from [2]

  • Google Patents. (2016). A process for the preparation of 4-fluoro-2-methylbenzonitrile. WO2016024224A1.
  • PubMed. (2016). Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. Journal of Medicinal Chemistry. Retrieved from [Link][7]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. Retrieved from [Link][5]

  • NIST WebBook. 2-Fluoro-5-nitrobenzonitrile. Retrieved from [Link]

  • PubMed. (2016). Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (BMS-935177). Journal of Medicinal Chemistry. Retrieved from [Link][9]

  • Organic Chemistry Portal. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters. Retrieved from [Link][8]

  • Google Patents. (1970). Process for the preparation of 2-amino-5-nitrobenzonitrile. DE1957590B2.
  • PubMed Central (PMC). (2012). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Retrieved from [Link][6]

  • TSI Journals. (2012). Synthesis and characterization of transition metal complexes of bidentate ligands and their antimicrobial studies. Retrieved from [Link][10]

  • RUA. Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Ca. Retrieved from [Link]

  • Nurix Therapeutics, Inc. (2023). Robust Bruton's tyrosine kinase (BTK) degradation with NX-5948, an oral BTK degrader, in. Retrieved from [Link]

  • ResearchGate. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research. Retrieved from [Link]

  • PubMed Central (PMC). (2011). Synthesis and Characterization of Bidentate Isonitrile Iron Complexes. Retrieved from [Link]

  • PubMed Central (PMC). (2021). The Development of BTK Inhibitors: A Five-Year Update. Retrieved from [Link]

  • Google Patents. (2020). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. CN110903176A.
  • MDPI. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

  • Google Patents. (2021). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. CN112940026A.
  • RSC Publishing. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. Retrieved from [Link][4]

Sources

An In-Depth Technical Guide to 2-Fluoro-4-methyl-5-nitrobenzonitrile: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-4-methyl-5-nitrobenzonitrile, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Due to the limited specific historical and discovery information available in current scientific literature, this guide focuses on its chemical properties, a proposed synthetic pathway based on established organic chemistry principles, and its potential as a building block in the development of novel compounds. This document is intended to serve as a foundational resource for researchers interested in the synthesis and utilization of this and structurally related molecules.

Introduction

2-Fluoro-4-methyl-5-nitrobenzonitrile, with the CAS number 1695920-54-7, is a poly-functionalized aromatic molecule. Its structure, featuring a fluorine atom, a methyl group, a nitro group, and a nitrile group on a benzene ring, makes it a potentially valuable intermediate in organic synthesis. The electron-withdrawing nature of the nitro and nitrile groups, combined with the directing effects of the fluorine and methyl substituents, offers a versatile platform for a variety of chemical transformations. While specific applications are not yet widely documented, its structural motifs are present in compounds of interest in drug discovery and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Fluoro-4-methyl-5-nitrobenzonitrile is presented in Table 1.

PropertyValueSource
CAS Number 1695920-54-7J&K Scientific
Molecular Formula C₈H₅FN₂O₂J&K Scientific
Molecular Weight 180.14 g/mol J&K Scientific
IUPAC Name 2-fluoro-4-methyl-5-nitrobenzonitrileJ&K Scientific
SMILES CC1=CC(=C(C=C1N(=O)=O)C#N)FJ&K Scientific

Table 1: Physicochemical properties of 2-Fluoro-4-methyl-5-nitrobenzonitrile.

Proposed Synthesis of 2-Fluoro-4-methyl-5-nitrobenzonitrile

Overall Synthetic Scheme

G cluster_reactants Reactants & Conditions A 2-Fluoro-4-methylbenzonitrile B 2-Fluoro-4-methyl-5-nitrobenzonitrile A->B Nitration R HNO₃, H₂SO₄

Caption: Proposed synthetic pathway for 2-Fluoro-4-methyl-5-nitrobenzonitrile.

Step 1: Nitration of 2-Fluoro-4-methylbenzonitrile

The introduction of a nitro group onto the aromatic ring can be achieved through electrophilic aromatic substitution, specifically nitration. The directing effects of the substituents on the starting material, 2-fluoro-4-methylbenzonitrile, are key to the regioselectivity of this reaction. The fluorine atom is an ortho-, para- director, while the methyl group is also an ortho-, para- director. The nitrile group is a meta- director and is deactivating. The position ortho to the fluorine and meta to the nitrile is sterically hindered. The position para to the fluorine is occupied by the methyl group. Therefore, the most likely position for nitration is the position ortho to the methyl group and meta to the nitrile, which is the 5-position.

Experimental Protocol:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 2-fluoro-4-methylbenzonitrile.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in a separate flask, pre-cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 2-fluoro-4-methylbenzonitrile, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly onto crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-fluoro-4-methyl-5-nitrobenzonitrile.

Potential Applications

Given its structure, 2-Fluoro-4-methyl-5-nitrobenzonitrile can be considered a versatile building block in several areas of chemical research:

  • Medicinal Chemistry: The nitrobenzonitrile moiety is a key pharmacophore in various biologically active molecules. The nitro group can be reduced to an amine, which can then be further functionalized to introduce a wide range of substituents. The presence of the fluorine atom can enhance metabolic stability and binding affinity of a potential drug candidate.

  • Materials Science: Aromatic nitriles are precursors to various functional materials, including polymers and dyes. The specific substitution pattern of this molecule could be exploited to synthesize novel materials with tailored electronic or optical properties.

Conclusion

2-Fluoro-4-methyl-5-nitrobenzonitrile is a chemical compound with significant potential as a synthetic intermediate. While its history and discovery are not well-documented, its synthesis can be reasonably proposed through the nitration of 2-fluoro-4-methylbenzonitrile. This guide provides a foundational understanding of its properties and a practical, albeit theoretical, approach to its synthesis, aiming to facilitate further research and application development by the scientific community.

References

As the synthesis provided is a proposed route, direct citations for the synthesis of 2-Fluoro-4-methyl-5-nitrobenzonitrile are not available. The principles of electrophilic nitration are fundamental in organic chemistry and are described in numerous textbooks and publications.

  • J&K Scientific. 2-Fluoro-4-methyl-5-nitrobenzonitrile. [Link] (Accessed on January 26, 2026).

Methodological & Application

Application Note: A Strategic Synthesis of 2-Fluoro-4-methyl-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Medicinal and Process Chemistry Professionals

Introduction: The Strategic Value of 2-Fluoro-4-methyl-5-nitrobenzonitrile

2-Fluoro-4-methyl-5-nitrobenzonitrile is a highly functionalized aromatic building block of significant interest in the development of novel therapeutics and agrochemicals. The specific arrangement of its substituents—a nucleophile-activating fluorine atom, a sterically directing methyl group, a versatile nitrile, and an electron-withdrawing nitro group—provides a scaffold ripe for diverse chemical modifications. This application note presents a detailed, two-step synthetic protocol starting from a substituted toluene derivative, 2-fluoro-4-methylaniline. The chosen pathway is designed for clarity, efficiency, and high regioselectivity, leveraging a classic Sandmeyer cyanation followed by a sterically and electronically controlled electrophilic nitration. We will delve into the causality behind each procedural step, providing a robust and reproducible guide for researchers in drug discovery and process development.

Overall Synthetic Pathway

The synthesis is strategically divided into two primary transformations. First, the aromatic amine of the starting material is converted into a nitrile via a Sandmeyer reaction. Second, the resulting intermediate is subjected to electrophilic nitration, where the existing substituents precisely direct the incoming nitro group to the desired position.

G cluster_0 Part 1: Sandmeyer Cyanation cluster_1 Part 2: Regioselective Nitration SM 2-Fluoro-4-methylaniline (Starting Material) Int 2-Fluoro-4-methylbenzonitrile (Intermediate) SM->Int 1. NaNO₂, HCl, 0-5°C 2. CuCN, KCN Prod 2-Fluoro-4-methyl-5-nitrobenzonitrile (Final Product) Int_ref 2-Fluoro-4-methylbenzonitrile Int_ref->Prod HNO₃, H₂SO₄, 0-10°C G cluster_0 Diazotization cluster_1 Sandmeyer Reaction & Workup A 1. Combine 2-Fluoro-4-methylaniline, HCl, H₂O B 2. Cool to 0-5°C in Ice-Salt Bath A->B C 3. Add NaNO₂ Solution (Keep T < 5°C) B->C D 4. Stir for 20 min at 0-5°C C->D F 6. Add Diazonium Salt to CuCN Solution D->F Transfer cold diazonium solution E 5. Prepare CuCN/KCN Solution E->F G 7. Heat to 60°C for 30 min F->G H 8. Extract with Toluene G->H I 9. Wash & Dry Organic Layer H->I J 10. Purify via Vacuum Distillation I->J

Figure 2: Workflow for the synthesis of the benzonitrile intermediate.

Part 2: Synthesis of 2-Fluoro-4-methyl-5-nitrobenzonitrile via Regioselective Nitration

Scientific Rationale

The final step involves the electrophilic aromatic substitution (nitration) of the 2-fluoro-4-methylbenzonitrile intermediate. The success of this synthesis hinges on the high regioselectivity of this reaction. The directing effects of the three substituents on the aromatic ring synergize to favor substitution at the C5 position almost exclusively.

  • -CH₃ (Methyl) at C4: An activating, ortho-, para-director. It strongly directs incoming electrophiles to positions C3 and C5.

  • -F (Fluoro) at C2: A deactivating, ortho-, para-director. It directs to positions C3 and C5.

  • -CN (Cyano) at C1: A strongly deactivating, meta-director. It directs to positions C3 and C5.

All three groups direct the nitronium ion (NO₂⁺) to the C3 and C5 positions. However, the C3 position is sterically hindered by two adjacent bulky groups (the methyl and fluoro substituents). In contrast, the C5 position is sterically accessible. Therefore, the reaction proceeds with high regioselectivity to yield the desired 2-fluoro-4-methyl-5-nitrobenzonitrile product. [1]

Experimental Protocol

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
2-Fluoro-4-methylbenzonitrile135.145.0 g37.0From Part 1
Concentrated H₂SO₄ (98%)98.0815 mL---Corrosive
Fuming HNO₃ (90%)63.013.5 mL---Corrosive, Oxidizer
Ice---~100 g---For workup
Ethanol---As needed---For recrystallization

Step-by-Step Procedure

  • Reaction Setup:

    • In a 100 mL flask equipped with a magnetic stirrer and thermometer, add concentrated sulfuric acid (15 mL).

    • Cool the acid to 0 °C in an ice bath.

    • Slowly add the 2-fluoro-4-methylbenzonitrile (5.0 g) to the cold acid with stirring.

    • Continue stirring until a homogeneous solution is obtained, maintaining the temperature at 0–5 °C.

  • Nitration:

    • Prepare the nitrating mixture by carefully adding fuming nitric acid (3.5 mL) to a separate flask and cooling it to 0 °C.

    • Add the cold nitric acid dropwise to the stirred solution of the benzonitrile in sulfuric acid.

    • Crucial: The rate of addition must be controlled to maintain the internal temperature between 0 and 10 °C. The reaction is highly exothermic.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Workup and Purification:

    • Once the reaction is complete, carefully and slowly pour the reaction mixture onto ~100 g of crushed ice in a beaker with vigorous stirring. A precipitate will form.

    • Allow the ice to melt completely, then collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.

    • Dry the crude product in a desiccator or vacuum oven.

    • Recrystallize the crude solid from ethanol to obtain pure 2-fluoro-4-methyl-5-nitrobenzonitrile as crystalline needles.

Expected Outcome:

  • Yield: 88–95%

  • Appearance: Pale yellow to yellow crystalline solid.

  • Melting Point: ~94-96 °C

Safety and Handling

  • Cyanides: Copper(I) cyanide and potassium cyanide are extremely toxic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit available and be familiar with its use. All cyanide waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.

  • Acids: Concentrated sulfuric and nitric acids are highly corrosive and can cause severe burns. Handle with extreme care, using appropriate PPE. Nitration reactions are highly exothermic and can run away if cooling is not adequate.

  • Diazonium Salts: While aryl diazonium salts are generally stable in cold aqueous solution, they should never be isolated in a dry state as they can be explosive.

References

  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635. (Note: A modern review is more practical for linking).
  • Galli, C. (2014). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 114(15), 7328-7438. [Link]

  • Wikipedia contributors. (2024). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2023). Exploring the Synthesis of Fluorinated Organic Compounds: A Look at Nitrobenzene Derivatives. [Link]

  • PrepChem. (2022). Synthesis of 2-fluoro-5-nitro-toluene. [Link]

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Application Notes and Protocols: Laboratory-Scale Synthesis of 2-Fluoro-4-methyl-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 2-Fluoro-4-methyl-5-nitrobenzonitrile, a valuable building block in medicinal chemistry and drug development. The synthetic approach is centered on the electrophilic nitration of 2-fluoro-4-methylbenzonitrile. This guide offers a detailed, step-by-step protocol, an in-depth discussion of the reaction mechanism, safety precautions, and methods for purification and characterization of the final product. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Introduction

2-Fluoro-4-methyl-5-nitrobenzonitrile is an important intermediate in the synthesis of various biologically active molecules.[1] The presence of multiple functional groups—a nitrile, a fluoro group, a methyl group, and a nitro group—on the aromatic ring makes it a versatile scaffold for the development of novel therapeutic agents. The strategic placement of these groups allows for selective chemical modifications, enabling the synthesis of complex molecular architectures.

The protocol detailed herein describes a robust method for the synthesis of 2-Fluoro-4-methyl-5-nitrobenzonitrile via the electrophilic aromatic substitution (EAS) nitration of 2-fluoro-4-methylbenzonitrile. This method is cost-effective, scalable, and utilizes readily available starting materials.

Reaction Scheme and Mechanism

The synthesis proceeds via the nitration of 2-fluoro-4-methylbenzonitrile using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[2]

Reaction Scheme:

Caption: Overall reaction for the synthesis of 2-Fluoro-4-methyl-5-nitrobenzonitrile.

The regioselectivity of the nitration is directed by the existing substituents on the aromatic ring. The fluorine and methyl groups are ortho, para-directing, while the nitrile group is a meta-director. The position of nitration is therefore directed to the C5 position, which is ortho to the fluorine, para to the methyl group, and meta to the nitrile group, thus leading to the desired product.

Materials and Methods

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
2-Fluoro-4-methylbenzonitrile≥98%Commercially Available85070-67-3
Concentrated Nitric Acid (HNO₃)68-70%ACS Reagent Grade7697-37-2
Concentrated Sulfuric Acid (H₂SO₄)95-98%ACS Reagent Grade7664-93-9
Dichloromethane (CH₂Cl₂)ACS Reagent Grade-75-09-2
Saturated Sodium Bicarbonate (NaHCO₃) solution---
Brine (Saturated NaCl solution)---
Anhydrous Magnesium Sulfate (MgSO₄)--7487-88-9
Ethanol200 Proof-64-17-5
Deionized Water---
Equipment
  • Three-neck round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Experimental Protocol

This protocol is based on analogous nitration reactions of substituted fluorotoluenes. Researchers should perform a small-scale trial to optimize reaction conditions.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification and Analysis prep_reagents Prepare Nitrating Mixture: - Cool H₂SO₄ in an ice bath. - Slowly add HNO₃. addition Slowly add nitrating mixture to the reactant solution at 0-5 °C. prep_reagents->addition prep_reactant Prepare Reactant Solution: - Dissolve 2-fluoro-4-methylbenzonitrile in H₂SO₄. prep_reactant->addition reaction_step Allow the reaction to warm to room temperature and stir for 2-4 hours. addition->reaction_step quench Pour the reaction mixture onto crushed ice. reaction_step->quench filtration Filter the resulting precipitate. quench->filtration wash Wash the solid with cold water and saturated NaHCO₃ solution. filtration->wash recrystallization Recrystallize the crude product from ethanol. wash->recrystallization analysis Analyze the purified product by NMR, IR, and MS. recrystallization->analysis

Caption: Experimental workflow for the synthesis of 2-Fluoro-4-methyl-5-nitrobenzonitrile.

Step-by-Step Procedure:

  • Preparation of the Nitrating Mixture:

    • In a clean, dry beaker, add 15 mL of concentrated sulfuric acid.

    • Cool the beaker in an ice-water bath.

    • Slowly add 5 mL of concentrated nitric acid to the sulfuric acid with constant stirring. Keep the mixture in the ice bath until use.

  • Reaction Setup:

    • In a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 5.0 g (37.0 mmol) of 2-fluoro-4-methylbenzonitrile.[3]

    • Add 20 mL of concentrated sulfuric acid to the flask and stir until the starting material is completely dissolved.

    • Cool the flask in an ice-water bath to 0-5 °C.

  • Nitration Reaction:

    • Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 2-fluoro-4-methylbenzonitrile over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

    • A precipitate should form. Continue stirring for 15-20 minutes to allow for complete precipitation.

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with copious amounts of cold deionized water until the washings are neutral (test with pH paper).

    • Further wash the solid with a small amount of cold saturated sodium bicarbonate solution, followed by more cold deionized water.

    • Press the solid as dry as possible on the filter.

  • Purification:

    • The crude product can be purified by recrystallization from ethanol.[4]

    • Dissolve the crude solid in a minimum amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Expected Results and Characterization

The final product, 2-Fluoro-4-methyl-5-nitrobenzonitrile, is expected to be a solid at room temperature. The expected yield is in the range of 70-85%, based on similar nitration reactions.

Characterization:

  • Appearance: Pale yellow to yellow crystalline solid.

  • Molecular Formula: C₈H₅FN₂O₂

  • Molecular Weight: 180.14 g/mol

  • Melting Point: To be determined experimentally.

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals would include a singlet for the methyl protons, and two aromatic protons, likely doublets or singlets depending on coupling constants.

  • ¹³C NMR (CDCl₃, 100 MHz): Expected signals would include peaks for the methyl carbon, the nitrile carbon, and the aromatic carbons, with characteristic C-F and C-NO₂ shifts.

  • IR (ATR, cm⁻¹): Expected characteristic peaks would be observed for the C≡N stretch (around 2230 cm⁻¹), asymmetric and symmetric NO₂ stretches (around 1530 and 1350 cm⁻¹), and C-F stretch (around 1200-1000 cm⁻¹).

  • Mass Spectrometry (EI): The molecular ion peak (M⁺) is expected at m/z = 180.

Safety and Hazard Management

This synthesis involves the use of highly corrosive and oxidizing acids and potentially hazardous organic compounds. Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).

  • Fume Hood: All steps of this procedure must be performed in a well-ventilated chemical fume hood.

  • Handling of Acids: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[3] Handle with extreme care. When preparing the nitrating mixture, always add the nitric acid slowly to the sulfuric acid while cooling. Never add water to concentrated acids.

  • Quenching: The quenching of the reaction mixture on ice is highly exothermic. Perform this step slowly and with efficient stirring to control the heat generated.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic waste should be neutralized before disposal.

References

  • PubChem. (n.d.). 2-Fluoro-5-nitrobenzonitrile. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

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  • Smith, K., Musson, A., & DeBoos, G. A. (1996). A fast and mild method for nitration of aromatic rings.
  • ConnectSci. (n.d.). The preparation of 2-Fluoro-5-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-(2-Cyano-4-nitrophenyl) group. Retrieved January 26, 2026, from [Link]

  • Reddit. (2024). Struggling with the purification of a nitroaldol product. r/OrganicChemistry. Retrieved January 26, 2026, from [Link]

  • University of Rochester. (n.d.). How To: Purify by Crystallization. Department of Chemistry. Retrieved January 26, 2026, from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved January 26, 2026, from [Link]

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  • Google Patents. (n.d.). Synthesis method of 2-fluoro-4-nitrobenzonitrile.

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Application Note & Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-4-methyl-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth exploration of Nucleophilic Aromatic Substitution (SNAr) reactions utilizing 2-Fluoro-4-methyl-5-nitrobenzonitrile. This substrate is a highly versatile building block in synthetic organic chemistry, particularly for the development of pharmaceutical and agrochemical agents. Its unique electronic and structural features—a highly activated aromatic ring and an excellent leaving group—make it an ideal candidate for efficient C-N, C-O, and C-S bond formation. This document details the underlying reaction mechanism, provides expert insights into optimizing experimental parameters, and offers robust, step-by-step protocols for researchers, chemists, and drug development professionals.

The Strategic Value of 2-Fluoro-4-methyl-5-nitrobenzonitrile in SNAr Chemistry

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for functionalizing electron-deficient aromatic systems.[1] Unlike electrophilic substitutions common to electron-rich arenes, SNAr proceeds via attack by a nucleophile on an aromatic ring, leading to the substitution of a leaving group. The substrate, 2-Fluoro-4-methyl-5-nitrobenzonitrile, is exceptionally well-suited for this transformation due to a confluence of activating factors:

  • Powerful Electron-Withdrawing Groups (EWGs): The substrate possesses two potent EWGs: a nitro group (-NO₂) and a cyano group (-CN). Their placement ortho and para to the fluorine leaving group is critical. These groups inductively and resonatively withdraw electron density from the aromatic ring, making the carbon atom attached to the fluorine highly electrophilic and susceptible to nucleophilic attack.[2]

  • Superior Leaving Group: The fluorine atom is the most electronegative halogen, which strongly polarizes the C-F bond and activates the ring for the initial nucleophilic attack. While typically a poor leaving group in aliphatic substitutions (Sₙ1/Sₙ2), its role in SNAr is different. The rate-determining step is the formation of the intermediate complex, not the cleavage of the C-F bond.[2] Therefore, fluorine's ability to activate the ring for attack makes it a superior leaving group in this context compared to other halogens.[3]

  • Synthetic Versatility: The presence of multiple functional groups that can be selectively targeted allows for the construction of complex molecular architectures, such as benzothiophenes and pyrroloquinolines, which are relevant in drug discovery.[4]

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction of 2-Fluoro-4-methyl-5-nitrobenzonitrile proceeds through a well-established two-step addition-elimination mechanism.[1][5]

  • Nucleophilic Addition (Rate-Determining Step): A nucleophile (Nu⁻) attacks the electrophilic carbon atom (C2) bearing the fluorine atom. This attack breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6][7] The stability of this complex is paramount; the negative charge is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the ortho-cyano and para-nitro groups.[2][5] This delocalization significantly lowers the activation energy of this first, rate-limiting step.

  • Leaving Group Elimination (Fast Step): In the second step, the aromaticity of the ring is restored by the elimination of the fluoride ion. This step is typically fast because it reforms the stable aromatic system.[2]

SNAr_Mechanism sub 2-Fluoro-4-methyl-5-nitrobenzonitrile mc Meisenheimer Complex (Resonance Stabilized Anion) sub->mc + Nu⁻ (Slow, Rate-Determining) nuc Nucleophile (Nu⁻) prod Substituted Product mc->prod - F⁻ (Fast, Aromaticity Restored) lg Fluoride (F⁻)

Caption: General SNAr mechanism for 2-Fluoro-4-methyl-5-nitrobenzonitrile.

Field-Proven Insights: Optimizing Key Experimental Parameters

The success of an SNAr reaction with this substrate hinges on the careful selection of reaction components. The causality behind these choices is critical for achieving high yield, purity, and reproducibility.

ParameterExpert Rationale & Field Insights
Nucleophile The choice of nucleophile (e.g., primary/secondary amines, thiols, alkoxides) dictates the reaction's kinetics. Stronger, more polarizable nucleophiles generally react faster. For amines or thiols, a base is required to either deprotonate the nucleophile to its more reactive conjugate base or to scavenge the HF generated during the reaction.[5][8]
Solvent Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are the gold standard.[5][9] They effectively solvate the cation of the base without hydrogen bonding to the nucleophile, thus preserving its reactivity. While effective, these solvents can be difficult to remove and have toxicity concerns. Greener alternatives such as 2-MeTHF or CPME can be considered, sometimes with a small amount of a dipolar aprotic solvent as an additive to increase the reaction rate.[10] Esters like ethyl acetate are generally incompatible with strong bases (e.g., alkoxides, NaH).[10]
Base The base's role is twofold: it can act as an acid scavenger or as a deprotonating agent. Inorganic bases like K₂CO₃ or Cs₂CO₃ are common, mild, and effective for scavenging HF when using amine nucleophiles.[5][9] Stronger bases like NaH or KOH are used to fully deprotonate less acidic nucleophiles (e.g., alcohols, some thiols) prior to addition of the electrophile.[11] The choice of base must be compatible with the solvent and other functional groups in the molecule.
Temperature Reaction temperatures can range from ambient to reflux (e.g., 75-135 °C).[8][9] An initial temperature screen is advisable. Higher temperatures increase the reaction rate but may also promote side reactions, such as decomposition or reaction at other sites. Causality: The energy input must be sufficient to overcome the activation barrier of the rate-determining step (Meisenheimer complex formation). Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time and prevent byproduct formation.
Stoichiometry Typically, a slight excess of the nucleophile (1.1–1.5 equivalents) is used to drive the reaction to completion.[5][9] A significant excess should be avoided as it can complicate purification and, in some cases, lead to side reactions or decreased yield.[9] The base is generally used in a 1.5–2.0 equivalent ratio relative to the limiting reagent.

General Protocol: SNAr Reaction with an Amine Nucleophile

This protocol provides a self-validating framework for reacting 2-Fluoro-4-methyl-5-nitrobenzonitrile with a generic secondary amine (e.g., morpholine, piperidine).

Materials and Equipment
  • Reagents: 2-Fluoro-4-methyl-5-nitrobenzonitrile, amine nucleophile (1.2 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), anhydrous DMF, ethyl acetate (EtOAc), deionized water, brine.

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, nitrogen/argon inlet, heating mantle with temperature controller, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates, standard glassware.

Mandatory Safety Precautions
  • 2-Fluoro-4-methyl-5-nitrobenzonitrile is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye and skin irritation.[12][13][14]

  • Always handle the compound in a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses/goggles, and nitrile gloves.[12]

  • Consult the Safety Data Sheet (SDS) for all reagents before use.[12][15][16]

Step-by-Step Experimental Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-Fluoro-4-methyl-5-nitrobenzonitrile (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent and Nucleophile Addition: Add anhydrous DMF via syringe to create a solution of approximately 0.2–0.5 M concentration with respect to the substrate. Begin vigorous stirring. Add the amine nucleophile (1.2 eq.) dropwise at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase) or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing deionized water. The volume of water should be 5-10 times the volume of DMF used.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with deionized water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization to yield the pure substituted product.

Protocol Example: Synthesis of 4-methyl-2-(morpholino)-5-nitrobenzonitrile

This protocol provides a specific application of the general procedure.

Workflow s1 1. Charge Flask - Substrate (1.0 mmol) - K₂CO₃ (2.0 mmol) s2 2. Inert Atmosphere - Purge with N₂/Ar s1->s2 s3 3. Add Reagents - Anhydrous DMF (3 mL) - Morpholine (1.2 mmol) s2->s3 s4 4. Heat & Monitor - Heat to 90 °C - Monitor by TLC/LC-MS (2-4 h) s3->s4 s5 5. Aqueous Work-up - Cool to RT - Quench with H₂O (30 mL) s4->s5 s6 6. Extraction - Extract with EtOAc (3 x 20 mL) s5->s6 s7 7. Wash & Dry - Wash with H₂O, Brine - Dry over Na₂SO₄ s6->s7 s8 8. Purify - Concentrate solvent - Column Chromatography s7->s8 s9 Final Product 4-methyl-2-(morpholino)-5-nitrobenzonitrile s8->s9

Caption: Workflow for the synthesis of a substituted benzonitrile via SNAr.

Reaction Parameters Summary:

ComponentMol. Wt.Amount (mmol)Mass/VolumeEquivalents
2-Fluoro-4-methyl-5-nitrobenzonitrile180.141.0180 mg1.0
Morpholine87.121.2105 µL1.2
Potassium Carbonate138.212.0276 mg2.0
Anhydrous DMF--3.0 mL-

Following the general protocol with these quantities should provide the target compound in good to excellent yield after purification.

Troubleshooting Guide

ObservationPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficient temperature. 2. Inactive nucleophile (e.g., poor quality, not deprotonated). 3. Wet solvent or reagents quenching the base/nucleophile.1. Increase temperature in 10-20 °C increments. 2. Use a stronger base (e.g., NaH) to pre-form the nucleophile. 3. Ensure all glassware is oven-dried and solvents are anhydrous.
Multiple Products / Impurities 1. Reaction temperature is too high, causing decomposition. 2. Reaction at other sites (less likely with this substrate but possible). 3. Reaction of the product with the nucleophile (if product is also reactive).1. Lower the reaction temperature and increase the reaction time. 2. Re-evaluate the structure and consider protecting groups if necessary. 3. Use a more controlled stoichiometry (closer to 1.0 eq. of nucleophile).
Difficult Aqueous Work-up 1. Emulsion formation during extraction. 2. Incomplete removal of high-boiling point solvent (DMF/DMSO).1. Add more brine to the separatory funnel to break the emulsion. 2. Ensure a large excess of water is used to partition the DMF/DMSO into the aqueous phase; perform multiple aqueous washes.

Conclusion

2-Fluoro-4-methyl-5-nitrobenzonitrile is a robust and highly reactive substrate for nucleophilic aromatic substitution reactions. The strong activation provided by the ortho-cyano and para-nitro groups, combined with the excellent leaving group ability of fluorine, enables facile synthesis of a wide array of substituted benzonitriles. By understanding the underlying mechanism and carefully controlling key experimental parameters such as solvent, base, and temperature, researchers can reliably leverage this versatile building block for applications in drug discovery and materials science.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

  • Organic Chemistry Portal. Vicarious Nucleophilic Substitution (VNS).

  • BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.

  • Li, W., et al. (2019). One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol. Frontiers in Chemistry.

  • Google Patents. (2011). CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.

  • Chemistry Steps. Nucleophilic Aromatic Substitution.

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube.

  • ConnectSci. The preparation of 2-Fluoro-5-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-(2-Cyano-4-nitrophenyl) group.

  • Ma, L., et al. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. ACS Catalysis.

  • EurJOC. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects.

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.

  • ACS Green Chemistry Institute. SNAr Reaction in Other Common Molecular Solvents.

  • Fisher Scientific. SAFETY DATA SHEET - 5-Fluoro-2-nitrobenzonitrile.

  • ChemicalBook. 2-FLUORO-4-NITROBENZONITRILE synthesis.

  • MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules.

  • Professor Dave Explains. (2018). 34.05 Nucleophilic Aromatic Substitution. YouTube.

  • WuXi RCS. Intriguing Observations with SNAr Reaction of 4-Nitrobenzonitrile.

  • Sigma-Aldrich. 2-Fluoro-5-nitrobenzonitrile 97%.

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  • ResearchGate. Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1).

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Application Notes and Protocols for the Utilization of 2-Fluoro-4-methyl-5-nitrobenzonitrile in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus of modern drug discovery. This document provides a comprehensive technical guide on the application of 2-Fluoro-4-methyl-5-nitrobenzonitrile , a highly versatile and reactive building block, in the synthesis of novel kinase inhibitors. While this specific intermediate may not be documented in the synthesis of a currently marketed drug, its structural motifs are present in numerous patented and investigational kinase inhibitors. We will explore its reactivity, provide detailed synthetic protocols for key transformations, and propose a strategic application in the construction of a novel inhibitor scaffold targeting Bruton's Tyrosine Kinase (BTK), a clinically validated target in B-cell malignancies.

Introduction: The Strategic Value of 2-Fluoro-4-methyl-5-nitrobenzonitrile in Kinase Inhibitor Scaffolding

Kinases are enzymes that facilitate the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation. This post-translational modification acts as a molecular switch, controlling protein function, localization, and degradation.[1] The human genome encodes over 500 kinases, and their aberrant activity is a known driver of oncogenesis. Consequently, the development of small molecule kinase inhibitors has revolutionized cancer therapy.

The chemical architecture of 2-Fluoro-4-methyl-5-nitrobenzonitrile offers a unique combination of functionalities that are highly advantageous for the synthesis of kinase inhibitors:

  • An Activated Fluorine Atom: The fluorine atom is positioned ortho to a strongly electron-withdrawing nitro group and para to a nitrile group, rendering it highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various amine-containing pharmacophores, a common feature in many kinase inhibitors that interact with the hinge region of the kinase active site.

  • A Reducible Nitro Group: The nitro group can be selectively reduced to an amine. This newly formed amino group serves as a versatile handle for subsequent chemical modifications, such as amide bond formation or the construction of heterocyclic ring systems, which are often crucial for inhibitor potency and selectivity.

  • A Stable Benzonitrile Moiety: The nitrile group is relatively inert under many reaction conditions used to modify the rest of the molecule. It can, however, be hydrolyzed to a carboxylic acid or participate in cycloaddition reactions if desired, offering further avenues for structural diversification.

  • A Methyl Group: The methyl group provides a point of steric influence and can impact the pharmacokinetic properties of the final compound, such as metabolic stability and solubility.

These features make 2-Fluoro-4-methyl-5-nitrobenzonitrile a valuable starting material for the construction of diverse chemical libraries aimed at discovering novel kinase inhibitors. Its utility is particularly evident in the synthesis of irreversible inhibitors, where the benzonitrile scaffold can be elaborated to include a reactive group that forms a covalent bond with a cysteine residue in the kinase active site.[2]

Core Synthetic Transformations and Detailed Protocols

The journey from 2-Fluoro-4-methyl-5-nitrobenzonitrile to a potential kinase inhibitor involves a series of well-established, yet nuanced, chemical transformations. Below are detailed protocols for the two most critical steps.

Nucleophilic Aromatic Substitution (SNAr) with Amines

The SNAr reaction is the cornerstone of utilizing this building block. The high electrophilicity of the carbon atom attached to the fluorine atom allows for the displacement of the fluoride ion by a wide range of nucleophiles, particularly amines.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is chosen to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.

  • Base: A non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) is used to deprotonate the amine nucleophile, increasing its nucleophilicity without competing in the substitution reaction.

  • Temperature: The reaction is typically heated to accelerate the rate of substitution. The temperature can be adjusted based on the nucleophilicity of the amine and the desired reaction time.

Experimental Protocol: Synthesis of 2-(Substituted-amino)-4-methyl-5-nitrobenzonitrile

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Fluoro-4-methyl-5-nitrobenzonitrile (1.0 eq).

  • Solvent and Amine Addition: Add anhydrous DMSO to dissolve the starting material. Then, add the desired amine nucleophile (1.1 eq).

  • Base Addition: Add DIPEA (2.0 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. A precipitate will form.

  • Purification: Collect the solid by vacuum filtration, wash with water, and then with a cold, non-polar solvent like diethyl ether or hexane to remove non-polar impurities. The crude product can be further purified by recrystallization or column chromatography on silica gel.

Self-Validating System:

  • TLC Analysis: Use a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane) to monitor the disappearance of the starting material and the appearance of a new, typically more polar, product spot.

  • LC-MS Analysis: Confirm the mass of the desired product.

  • ¹H NMR Spectroscopy: The disappearance of the fluorine-coupled proton signals and the appearance of new signals corresponding to the incorporated amine moiety will confirm the success of the reaction.

Reduction of the Nitro Group

The selective reduction of the nitro group to an amine is a critical step to unlock further functionalization of the scaffold.

Causality Behind Experimental Choices:

  • Reducing Agent: Tin(II) chloride dihydrate (SnCl₂·2H₂O) in a protic solvent like ethanol is a classic and effective method for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities like nitriles. Catalytic hydrogenation with a palladium catalyst is also a viable and often cleaner alternative.

  • Solvent: Ethanol is a good solvent for the reactants and is compatible with the reducing agent.

  • Temperature: Gentle heating is often sufficient to drive the reaction to completion in a reasonable timeframe.

Experimental Protocol: Synthesis of 5-Amino-2-(substituted-amino)-4-methylbenzonitrile

  • Reaction Setup: In a round-bottom flask, dissolve the 2-(Substituted-amino)-4-methyl-5-nitrobenzonitrile (1.0 eq) in ethanol.

  • Reagent Addition: Add Tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.

  • Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture and carefully quench it by adding a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH 8-9). This will precipitate tin salts.

  • Extraction: Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the inorganic salts. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Self-Validating System:

  • TLC Analysis: The product will be significantly more polar than the starting material.

  • LC-MS Analysis: A decrease in mass corresponding to the conversion of a nitro group (NO₂) to an amino group (NH₂) will be observed.

  • ¹H NMR Spectroscopy: The aromatic proton signals will shift upfield due to the electron-donating nature of the newly formed amino group. The appearance of a new broad singlet corresponding to the NH₂ protons will also be evident.

Proposed Application: Synthesis of a Novel Bruton's Tyrosine Kinase (BTK) Inhibitor Scaffold

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling.[2] Its inhibition has proven to be an effective therapeutic strategy for B-cell malignancies. Here, we propose a synthetic route to a novel BTK inhibitor scaffold utilizing 2-Fluoro-4-methyl-5-nitrobenzonitrile as a key starting material. The design incorporates a pyrazolopyrimidine core, a common feature in many BTK inhibitors, and an acrylamide "warhead" for covalent, irreversible inhibition.

Synthetic Scheme:

G start 2-Fluoro-4-methyl-5-nitrobenzonitrile step1 Nucleophilic Aromatic Substitution start->step1 3-Aminophenol, K2CO3, DMSO, 100 °C intermediate1 2-(3-Aminophenoxy)-4-methyl- 5-nitrobenzonitrile step1->intermediate1 step2 Nitro Group Reduction intermediate1->step2 Fe, NH4Cl, EtOH/H2O, 80 °C intermediate2 5-Amino-2-(3-aminophenoxy)- 4-methylbenzonitrile step2->intermediate2 step3 Cyclization with (E)-4-(Dimethylamino)-1,1,1- trifluorobut-3-en-2-one intermediate2->step3 AcOH, Reflux intermediate3 Pyrazolopyrimidine Core step3->intermediate3 step4 Acryloylation intermediate3->step4 Acryloyl chloride, DIPEA, DCM, 0 °C final_product Novel Covalent BTK Inhibitor step4->final_product

Sources

The Strategic Role of 2-Fluoro-4-methyl-5-nitrobenzonitrile in Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development, the efficient construction of complex molecular architectures is paramount. Key to this endeavor is the availability of versatile chemical intermediates that serve as foundational building blocks for active pharmaceutical ingredients (APIs). 2-Fluoro-4-methyl-5-nitrobenzonitrile has emerged as a critical intermediate, particularly in the synthesis of targeted cancer therapies. Its strategic placement of fluoro, methyl, nitro, and nitrile functionalities allows for a series of selective transformations, making it a valuable precursor in the synthesis of drugs such as the second-generation androgen receptor inhibitor, Enzalutamide.

This technical guide provides an in-depth exploration of 2-Fluoro-4-methyl-5-nitrobenzonitrile, detailing its synthesis, characterization, and a validated protocol for its application in the synthesis of a key pharmaceutical precursor. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the reliable and efficient utilization of this important synthetic intermediate.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safe handling procedures for 2-Fluoro-4-methyl-5-nitrobenzonitrile is essential for its effective and safe use in a laboratory setting.

PropertyValueReference
Molecular Formula C₈H₅FN₂O₂[1]
Molecular Weight 180.14 g/mol [1]
CAS Number 1803852-84-7[1]
Appearance Expected to be a solidN/A
Solubility Soluble in most organic solventsN/A

Safety Precautions:

Synthesis of 2-Fluoro-4-methyl-5-nitrobenzonitrile: A Two-Step Approach

The synthesis of 2-Fluoro-4-methyl-5-nitrobenzonitrile can be efficiently achieved in two sequential steps, starting from commercially available 4-fluoro-2-methylbenzaldehyde. The first step involves the conversion of the aldehyde to the corresponding nitrile, followed by a regioselective nitration.

Step 1: Synthesis of 2-Fluoro-4-methylbenzonitrile

The initial step focuses on the conversion of the aldehyde group of 4-fluoro-2-methylbenzaldehyde to a nitrile. This transformation is crucial for the subsequent nitration and final elaboration to the desired pharmaceutical intermediate. A common and effective method for this conversion is through the formation of an aldoxime followed by dehydration.[5]

Experimental Protocol:

  • Aldoxime Formation: To a solution of 4-fluoro-2-methylbenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and a suitable base such as pyridine or triethylamine (1.5 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 4-fluoro-2-methylbenzaldoxime.

  • Dehydration to Nitrile: To the crude 4-fluoro-2-methylbenzaldoxime (1.0 eq), add a dehydrating agent such as acetic anhydride, phosphorus pentoxide, or thionyl chloride in an appropriate solvent like dichloromethane or toluene.[5]

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench with water or a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-Fluoro-4-methylbenzonitrile as a solid.

Synthesis_Step1 4-Fluoro-2-methylbenzaldehyde 4-Fluoro-2-methylbenzaldehyde 4-Fluoro-2-methylbenzaldoxime 4-Fluoro-2-methylbenzaldoxime 4-Fluoro-2-methylbenzaldehyde->4-Fluoro-2-methylbenzaldoxime Hydroxylamine HCl, Base 2-Fluoro-4-methylbenzonitrile 2-Fluoro-4-methylbenzonitrile 4-Fluoro-2-methylbenzaldoxime->2-Fluoro-4-methylbenzonitrile Dehydrating Agent

Caption: Synthesis of 2-Fluoro-4-methylbenzonitrile.

Step 2: Nitration of 2-Fluoro-4-methylbenzonitrile

The second step involves the regioselective nitration of 2-Fluoro-4-methylbenzonitrile to introduce the nitro group at the 5-position. The directing effects of the existing substituents on the aromatic ring guide the incoming nitro group to the desired position.

Experimental Protocol:

  • Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C.

  • Slowly add 2-Fluoro-4-methylbenzonitrile (1.0 eq) to the cooled nitrating mixture, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1-2 hours, monitoring the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the solid product under vacuum to yield 2-Fluoro-4-methyl-5-nitrobenzonitrile. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Synthesis_Step2 2-Fluoro-4-methylbenzonitrile 2-Fluoro-4-methylbenzonitrile 2-Fluoro-4-methyl-5-nitrobenzonitrile 2-Fluoro-4-methyl-5-nitrobenzonitrile 2-Fluoro-4-methylbenzonitrile->2-Fluoro-4-methyl-5-nitrobenzonitrile Conc. H₂SO₄, Fuming HNO₃

Caption: Nitration of 2-Fluoro-4-methylbenzonitrile.

Characterization of 2-Fluoro-4-methyl-5-nitrobenzonitrile

The identity and purity of the synthesized 2-Fluoro-4-methyl-5-nitrobenzonitrile should be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR Aromatic protons will appear as distinct signals in the downfield region. The methyl group will be a singlet in the upfield region. The chemical shifts and coupling constants will be consistent with the substituted benzene ring.
¹³C NMR The spectrum will show eight distinct carbon signals, including the nitrile carbon, aromatic carbons (some showing C-F coupling), and the methyl carbon.
Mass Spectrometry The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 180.03).
Infrared (IR) Spectroscopy Characteristic absorption bands for the nitrile (C≡N) stretch (around 2230 cm⁻¹), nitro (NO₂) stretches (asymmetric and symmetric, around 1530 and 1350 cm⁻¹), and C-F stretch will be observed.

Application in Pharmaceutical Synthesis: A Key Intermediate for Enzalutamide

2-Fluoro-4-methyl-5-nitrobenzonitrile is a pivotal intermediate in the synthesis of Enzalutamide, a potent androgen receptor inhibitor used in the treatment of castration-resistant prostate cancer.[6] The synthetic route involves the reduction of the nitro group to an amine, followed by amidation of the nitrile group to form the key precursor, 4-amino-2-fluoro-N-methylbenzamide.

Step 3: Reduction of the Nitro Group

The selective reduction of the nitro group in the presence of a nitrile is a critical transformation. Catalytic hydrogenation is a clean and efficient method for this purpose.

Experimental Protocol:

  • Dissolve 2-Fluoro-4-methyl-5-nitrobenzonitrile (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain 5-amino-2-fluoro-4-methylbenzonitrile, which can be used in the next step without further purification.

Step 4: Amidation of the Nitrile Group

The final step in the preparation of the key Enzalutamide precursor is the conversion of the nitrile group to a methylamide. This is typically achieved via hydrolysis to the carboxylic acid followed by amidation, or through a more direct conversion.

Experimental Protocol (via Hydrolysis and Amidation):

  • Hydrolysis: Heat a solution of 5-amino-2-fluoro-4-methylbenzonitrile in a mixture of a strong acid (e.g., sulfuric acid) and water to reflux.

  • Monitor the reaction by TLC until the nitrile is fully hydrolyzed to the carboxylic acid.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the amino acid.

  • Filter the solid, wash with water, and dry to obtain 5-amino-2-fluoro-4-methylbenzoic acid.

  • Amidation: To a solution of the amino acid in a suitable solvent like dichloromethane, add a coupling agent (e.g., DCC, EDC) and an activating agent (e.g., HOBt).

  • Add a solution of methylamine and stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture and wash the filtrate with a dilute acid, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to yield 4-amino-2-fluoro-N-methylbenzamide.

Enzalutamide_Intermediate_Synthesis 2-Fluoro-4-methyl-5-nitrobenzonitrile 2-Fluoro-4-methyl-5-nitrobenzonitrile 5-Amino-2-fluoro-4-methylbenzonitrile 5-Amino-2-fluoro-4-methylbenzonitrile 2-Fluoro-4-methyl-5-nitrobenzonitrile->5-Amino-2-fluoro-4-methylbenzonitrile H₂, Pd/C 4-Amino-2-fluoro-N-methylbenzamide 4-Amino-2-fluoro-N-methylbenzamide 5-Amino-2-fluoro-4-methylbenzonitrile->4-Amino-2-fluoro-N-methylbenzamide 1. Hydrolysis 2. Amidation Enzalutamide Enzalutamide 4-Amino-2-fluoro-N-methylbenzamide->Enzalutamide Further Steps

Caption: Synthesis of a key Enzalutamide intermediate.

Conclusion

2-Fluoro-4-methyl-5-nitrobenzonitrile is a strategically important intermediate in pharmaceutical synthesis, offering a versatile platform for the construction of complex drug molecules. The synthetic protocols detailed in this application note provide a reliable and scalable route to this valuable compound and its subsequent conversion to a key precursor for Enzalutamide. The careful application of these methods, with due attention to safety and analytical validation, will empower researchers to efficiently advance their drug discovery and development programs.

References

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Application Notes and Protocols for the Reaction of 2-Fluoro-4-methyl-5-nitrobenzonitrile with Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Synthetic Building Block

2-Fluoro-4-methyl-5-nitrobenzonitrile is a highly valuable and versatile building block in modern organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its unique trifunctionalized aromatic scaffold, featuring a labile fluorine atom, a strongly electron-withdrawing nitro group, and a cyano moiety, makes it an exceptional substrate for nucleophilic aromatic substitution (SNAr) reactions. The strategic positioning of these functional groups activates the aromatic ring for facile displacement of the fluoride ion by a wide array of nucleophiles, most notably primary and secondary amines.

This reaction provides a direct and efficient route to a diverse range of 2-(substituted amino)-4-methyl-5-nitrobenzonitrile derivatives. These products are key intermediates in the synthesis of a multitude of biologically active molecules and functional materials. The resulting aminobenzonitrile core is a prevalent motif in pharmaceuticals, including kinase inhibitors for cancer therapy and agents targeting other significant biological pathways.[1] This guide, designed for researchers and professionals in drug development, offers an in-depth exploration of the reaction of 2-fluoro-4-methyl-5-nitrobenzonitrile with amines, complete with detailed experimental protocols, mechanistic insights, and practical considerations to ensure successful and reproducible outcomes.

The Nucleophilic Aromatic Substitution (SNAr) Mechanism: A Stepwise Pathway to Functionalization

The reaction of 2-fluoro-4-methyl-5-nitrobenzonitrile with amines proceeds via a well-established two-step addition-elimination mechanism, characteristic of nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the nucleophilic attack of the amine on the electron-deficient carbon atom bearing the fluorine atom. This attack is highly regioselective due to the powerful electron-withdrawing effects of the ortho-cyano and para-nitro groups. These groups delocalize the electron density of the aromatic ring, rendering the carbon attached to the fluorine highly electrophilic. This initial addition step results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system and, crucially, onto the oxygen atoms of the nitro group, which significantly stabilizes this intermediate and facilitates its formation.

Step 2: Elimination of the Leaving Group and Re-aromatization

In the second and typically rapid step, the aromaticity of the ring is restored through the elimination of the fluoride ion, which is a good leaving group in this context. The departure of the fluoride ion is facilitated by the electron-rich nature of the Meisenheimer complex. The final product is the corresponding 2-(substituted amino)-4-methyl-5-nitrobenzonitrile.

SNAr_Mechanism Reactants 2-Fluoro-4-methyl-5-nitrobenzonitrile + Amine (R-NH2) Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) Reactants->Meisenheimer Nucleophilic Attack Product 2-(Alkylamino)-4-methyl-5-nitrobenzonitrile + HF Meisenheimer->Product Elimination of Fluoride

Caption: The SNAr reaction mechanism.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reaction of 2-fluoro-4-methyl-5-nitrobenzonitrile with a representative primary and a secondary amine. These protocols can be adapted for a wide range of amine nucleophiles with minor modifications.

Protocol 1: Reaction with a Primary Amine (e.g., Aniline)

This protocol describes the synthesis of 4-methyl-5-nitro-2-(phenylamino)benzonitrile.

Materials:

  • 2-Fluoro-4-methyl-5-nitrobenzonitrile

  • Aniline

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-4-methyl-5-nitrobenzonitrile (1.0 eq), potassium carbonate (1.5 eq), and anhydrous dimethylformamide (DMF).

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Add aniline (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 4-methyl-5-nitro-2-(phenylamino)benzonitrile.

Protocol 2: Reaction with a Secondary Amine (e.g., Morpholine)

This protocol outlines the synthesis of 4-methyl-2-morpholino-5-nitrobenzonitrile.

Materials:

  • 2-Fluoro-4-methyl-5-nitrobenzonitrile

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask fitted with a magnetic stir bar and a reflux condenser, combine 2-fluoro-4-methyl-5-nitrobenzonitrile (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile (ACN).

  • Add morpholine (1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.

  • Purify the crude product via column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield the desired 4-methyl-2-morpholino-5-nitrobenzonitrile.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification Reactants Combine 2-Fluoro-4-methyl-5-nitrobenzonitrile, Amine, and Base in Solvent Heating Heat to Reaction Temperature (e.g., 80-90 °C or reflux) Reactants->Heating Monitoring Monitor by TLC Heating->Monitoring Quenching Quench with Water Monitoring->Quenching Reaction Complete Extraction Extract with Organic Solvent (e.g., Ethyl Acetate) Quenching->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over Anhydrous Salt (e.g., MgSO4 or Na2SO4) Washing->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Chromatography Purify by Column Chromatography Concentration->Chromatography FinalProduct Characterize Pure Product Chromatography->FinalProduct

Caption: General experimental workflow for the SNAr reaction.

Comparative Data and Reaction Parameters

The reaction of 2-fluoro-4-methyl-5-nitrobenzonitrile with various amines is generally high-yielding and proceeds under mild to moderate conditions. The choice of solvent, base, and temperature can influence the reaction rate and yield. Below is a table summarizing typical reaction parameters for a selection of amines.

Amine NucleophileSolventBaseTemperature (°C)Time (h)Typical Yield (%)
AnilineDMFK₂CO₃80-904-685-95
p-MethoxyanilineDMFK₂CO₃80-903-5>90
MorpholineACNK₂CO₃Reflux2-4>95
PiperidineACNK₂CO₃Reflux1-3>95
N-MethylpiperazineTHFEt₃N606-880-90
BenzylamineDMSOK₂CO₃1002-490-98

Note: These are representative conditions and may require optimization for specific substrates and scales.

Troubleshooting and Safety Considerations

Troubleshooting:

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction temperature, extending the reaction time, or using a more polar aprotic solvent such as DMSO. Ensure that the reagents are anhydrous, as water can deactivate the base and hydrolyze the starting material.

  • Side Product Formation: In some cases, with highly reactive amines, dialkylation or other side reactions may occur. Using a slight excess of the amine (1.1-1.2 equivalents) is generally sufficient. If side products are a significant issue, consider lowering the reaction temperature.

  • Difficult Purification: The products are often crystalline solids and can be purified by recrystallization. If column chromatography is necessary, a careful selection of the eluent system is crucial for good separation.

Safety Precautions:

  • Nitro Compounds: Aromatic nitro compounds are potentially toxic and can be explosive, especially when heated. Handle with care and avoid excessive heating.[2]

  • Benzonitriles: Benzonitrile derivatives can be toxic if ingested or absorbed through the skin.[3] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: DMF and DMSO are excellent solvents for SNAr reactions but have their own associated hazards. Consult the Safety Data Sheets (SDS) for all reagents and solvents before use.

Conclusion

The nucleophilic aromatic substitution of 2-fluoro-4-methyl-5-nitrobenzonitrile with amines is a robust and highly efficient method for the synthesis of a diverse array of 2-amino-4-methyl-5-nitrobenzonitrile derivatives. These compounds are of significant interest as intermediates in the development of novel pharmaceuticals and functional materials. The straightforward reaction mechanism, generally high yields, and the ability to employ a wide variety of amine nucleophiles make this a cornerstone reaction in modern synthetic chemistry. By following the detailed protocols and considering the practical insights provided in this guide, researchers can confidently and successfully utilize this powerful transformation in their synthetic endeavors.

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Sources

Application Notes and Protocols for the Reaction of 2-Fluoro-4-methyl-5-nitrobenzonitrile with Thiols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Thioether-Containing Benzonitriles

The synthesis of aryl thioethers is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a wide array of biologically active molecules, including potent enzyme inhibitors and receptor modulators.[1][2] The specific scaffold derived from the reaction of 2-fluoro-4-methyl-5-nitrobenzonitrile with various thiols is of particular interest. The resulting 2-(alkylthio)- or 2-(arylthio)-4-methyl-5-nitrobenzonitriles serve as versatile intermediates.[3] The electron-withdrawing nitro and cyano groups activate the aromatic ring, facilitating nucleophilic aromatic substitution (SNAr), while the methyl group provides a point for further structural diversification. This guide provides a comprehensive overview of the underlying principles and detailed protocols for successfully conducting this pivotal transformation.

Core Principles: Understanding the Nucleophilic Aromatic Substitution (SNAr) Reaction

The reaction between 2-fluoro-4-methyl-5-nitrobenzonitrile and a thiol proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This process is fundamentally different from the more common SN1 and SN2 reactions observed with alkyl halides.[4]

Key Mechanistic Features:

  • Activation: The aromatic ring of 2-fluoro-4-methyl-5-nitrobenzonitrile is rendered electron-deficient by the potent electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups. These groups, positioned ortho and para to the fluorine atom, are crucial for stabilizing the intermediate.[4]

  • Nucleophilic Attack: The sulfur atom of the thiol, a soft and highly effective nucleophile, attacks the carbon atom bearing the fluorine atom.[5][6] This initial attack is typically the rate-determining step.[7] The nucleophilicity of the thiol is significantly enhanced by deprotonation with a base to form the more reactive thiolate anion (RS⁻).[6][8]

  • Formation of the Meisenheimer Complex: The nucleophilic attack results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4][7] The negative charge is delocalized across the aromatic ring and, critically, onto the oxygen atoms of the nitro group. This stabilization is paramount for the reaction to proceed.[4]

  • Leaving Group Departure: In the final step, the fluoride ion is expelled, and the aromaticity of the ring is restored, yielding the final thioether product. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon it is attached to, even though the C-F bond is strong.[7]

Caption: SNAr reaction pathway.

Experimental Design and Optimization

The success of the SNAr reaction hinges on the careful selection of several key parameters.

Table 1: Key Reaction Parameters and Considerations

ParameterRecommended OptionsRationale and Expert Insights
Thiol Substrate Aliphatic or aromatic thiolsAliphatic thiols are generally more nucleophilic and react faster. Aromatic thiols may require slightly more forcing conditions. Steric hindrance around the sulfur atom can decrease the reaction rate.
Base K₂CO₃, Cs₂CO₃, Et₃N, DIPEAAnhydrous potassium carbonate (K₂CO₃) is a cost-effective and generally effective base. Cesium carbonate (Cs₂CO₃) can enhance reactivity with less nucleophilic thiols. Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are also suitable and can simplify workup. Stronger bases like NaH can be used but require anhydrous conditions and careful handling.[9]
Solvent DMF, DMSO, NMP, AcetonitrilePolar aprotic solvents are essential to solvate the thiolate and stabilize the Meisenheimer complex.[9] Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices. Acetonitrile is a greener alternative but may require longer reaction times or higher temperatures.
Temperature Room temperature to 80 °CMost reactions with aliphatic thiols proceed readily at room temperature. Aromatic or sterically hindered thiols may require gentle heating to achieve a reasonable reaction rate.
Reaction Monitoring Thin-Layer Chromatography (TLC), LC-MSTLC is a simple and effective way to monitor the consumption of the starting material. A typical mobile phase is a mixture of ethyl acetate and hexanes. Liquid chromatography-mass spectrometry (LC-MS) provides more definitive confirmation of product formation.[10][11]

Detailed Experimental Protocols

Protocol 1: General Procedure for the Reaction with Aliphatic Thiols

This protocol is a robust starting point for most primary and secondary aliphatic thiols.

Materials:

  • 2-Fluoro-4-methyl-5-nitrobenzonitrile (1.0 eq)

  • Aliphatic thiol (1.1 - 1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 - 2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-4-methyl-5-nitrobenzonitrile and anhydrous potassium carbonate.

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2-0.5 M with respect to the starting benzonitrile.

  • Stir the suspension at room temperature for 10-15 minutes.

  • Slowly add the aliphatic thiol to the reaction mixture via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-6 hours.

  • Upon completion, pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Procedure for Less Reactive Aromatic or Sterically Hindered Thiols

This protocol employs slightly more forcing conditions for challenging substrates.

Materials:

  • All materials from Protocol 1

  • Cesium carbonate (Cs₂CO₃), anhydrous (1.5 eq)

Procedure:

  • Follow steps 1-3 of Protocol 1, substituting potassium carbonate with cesium carbonate.

  • Slowly add the aromatic or sterically hindered thiol to the reaction mixture.

  • Heat the reaction mixture to 50-60 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may require 8-24 hours for completion.

  • Follow steps 6-10 of Protocol 1 for workup and purification.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Benzonitrile and Base in DMF B Add Thiol A->B C Stir at RT or Heat (50-60 °C) B->C D Monitor by TLC/LC-MS C->D E Aqueous Workup & Extraction D->E Reaction Complete F Drying and Concentration E->F G Column Chromatography F->G

Caption: General experimental workflow.

Application Notes and Troubleshooting

  • Causality of Reagent Stoichiometry: A slight excess of the thiol (1.1-1.2 eq) is used to ensure complete consumption of the limiting benzonitrile starting material. An excess of base is necessary to drive the deprotonation of the thiol to completion.

  • Troubleshooting Low Yields: If the reaction stalls or provides a low yield, consider the following:

    • Inadequate Base: Ensure the base is anhydrous and of good quality. For weakly acidic thiols, a stronger base like sodium hydride may be necessary, though with appropriate safety precautions.[9]

    • Solvent Purity: The use of anhydrous solvents is critical to prevent unwanted side reactions.

    • Thiol Oxidation: Thiols can oxidize to disulfides, especially in the presence of air and base.[12] Purging the reaction vessel with an inert gas like nitrogen or argon can mitigate this.

  • Self-Validating Protocols: The progress of the reaction should be unambiguous when monitored by TLC. The starting material spot should diminish as a new, typically less polar, product spot appears. Co-spotting with the starting material can confirm its consumption.

Safety Considerations

  • Thiols: Many thiols are volatile and have strong, unpleasant odors. All manipulations should be performed in a well-ventilated fume hood.

  • Solvents: DMF and DMSO are skin-permeable. Wear appropriate personal protective equipment, including gloves and safety glasses.

  • Bases: Handle all bases with care, as they are corrosive.

Conclusion

The SNAr reaction of 2-fluoro-4-methyl-5-nitrobenzonitrile with thiols is a reliable and high-yielding method for the synthesis of valuable thioether-containing benzonitriles. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can efficiently generate a diverse library of compounds for applications in drug discovery and materials science.

References

  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (n.d.). WordPress.
  • Nucleophilic Aromatic Substitution (SNAr). (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Reactions of Thiols. (n.d.). Chemistry Steps. Retrieved from [Link]

  • 3-Fluoro-4-methyl-5-nitrobenzonitrile. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Synthesis of benzylic thioether containing α-substituted thio compounds via carbene insertion into an S–H bond. (2025). PubMed Central. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Reactions of thiols. (2019). YouTube. Retrieved from [Link]

  • Reactions of Thiols. (2015). YouTube. Retrieved from [Link]

  • Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems. (n.d.). PubMed Central. Retrieved from [Link]

  • Nucleophilic aromatic substitution. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

  • Reactivity of Thiols and Thiolates. (2019). YouTube. Retrieved from [Link]

  • Synthesis of Thioethers from Sulfonyl Chlorides, Sodium Sulfinates, and Sulfonyl Hydrazides. (n.d.). ResearchGate. Retrieved from [Link]

  • Fluorescent Probes for Live Cell Thiol Detection. (2021). PubMed. Retrieved from [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Fluoro-4-methyl-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-Fluoro-4-methyl-5-nitrobenzonitrile. This substrate, a valuable building block in medicinal chemistry and materials science, presents unique challenges due to the inherent strength of the Carbon-Fluorine (C-F) bond. However, the strong electron-withdrawing nature of the ortho-nitro and para-cyano groups significantly activates the C-F bond towards oxidative addition to a Palladium(0) center, making these transformations feasible. This document outlines field-proven methodologies for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, offering researchers, scientists, and drug development professionals a robust framework for synthesizing complex molecular architectures from this versatile intermediate.

Introduction: The Chemistry of an Activated Aryl Fluoride

2-Fluoro-4-methyl-5-nitrobenzonitrile is a highly functionalized aromatic compound. Its utility as a synthetic intermediate stems from the strategic placement of its substituents. The fluorine atom, typically a poor leaving group in cross-coupling, is rendered susceptible to palladium catalysis by the powerful electronic influence of the nitro (-NO₂) and cyano (-CN) groups.

The Principle of Activation:

The C-F bond is the strongest single bond to carbon, making its cleavage a significant energetic barrier in catalytic cycles. However, for this bond to be cleaved via oxidative addition to a Pd(0) catalyst, the aryl fluoride must be electron-deficient. The nitro and cyano groups on the 2-Fluoro-4-methyl-5-nitrobenzonitrile ring accomplish this by:

  • Inductive Effect: The electronegativity of the nitrogen and oxygen atoms in the nitro group, and the nitrogen in the cyano group, pulls electron density away from the aromatic ring.

  • Mesomeric (Resonance) Effect: The -NO₂ and -CN groups are strong π-acceptors, delocalizing electron density from the ring onto themselves.

This pronounced electron deficiency at the carbon atom bearing the fluorine atom facilitates the oxidative addition step, which is often the rate-determining step in cross-coupling reactions involving aryl halides.[1][2]

This guide provides protocols for three key transformations:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids/esters.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.

General Experimental Workflow

A standardized workflow is critical for reproducibility and success. The following diagram outlines the key stages from reaction setup to product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Reagent Preparation (Substrate, Coupling Partner, Base, Solvent Degassing) setup Reaction Assembly (Under N2 or Ar) prep_reagents->setup prep_catalyst Catalyst & Ligand (Weighing in glovebox or inert atmosphere) prep_catalyst->setup heating Heating & Stirring (Oil bath or heating mantle) setup->heating monitoring Reaction Monitoring (TLC, GC-MS, or LC-MS) heating->monitoring monitoring->heating Continue if incomplete quench Quenching (e.g., with H2O or sat. NH4Cl) monitoring->quench If complete extract Extraction (e.g., EtOAc, DCM) quench->extract purify Purification (Flash Column Chromatography) extract->purify characterize Characterization (NMR, HRMS, etc.) purify->characterize

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its functional group tolerance and the commercial availability of a vast array of boronic acid and ester coupling partners.[3] For an electron-deficient aryl fluoride, the choice of a highly active catalyst system is paramount. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to promote the challenging oxidative addition and subsequent reductive elimination steps.[4]

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of the activated aryl fluoride to a Pd(0) complex. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArF L₂Pd(II)(Ar)(F) OxAdd->PdII_ArF Transmetalation Transmetalation PdII_ArF->Transmetalation PdII_ArR L₂Pd(II)(Ar)(R') Transmetalation->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product ArF Ar-F (2-Fluoro-4-methyl-5-nitrobenzonitrile) ArF->OxAdd Boronic R'-B(OR)₂ + Base Boronic->Transmetalation

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Recommended Protocol: Suzuki-Miyaura Coupling
ParameterRecommended ConditionRationale / Notes
Palladium Source Pd₂(dba)₃ (1-2 mol%)A common, air-stable Pd(0) precursor.
Ligand SPhos or RuPhos (2-4 mol%)Bulky, electron-rich biaryl phosphine ligands are highly effective for C-F activation.[4]
Base K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.)Strong inorganic bases are required to activate the boronic acid for transmetalation.
Coupling Partner Aryl/Heteroaryl Boronic Acid (1.2-1.5 equiv.)Use of a slight excess ensures complete consumption of the starting material.
Solvent 1,4-Dioxane / H₂O (e.g., 10:1 ratio)A polar aprotic solvent system is generally effective. Water can aid in dissolving the base.
Temperature 80-110 °CElevated temperatures are necessary to overcome the activation energy of the C-F bond cleavage.
Atmosphere Nitrogen or ArgonEssential to prevent oxidation and deactivation of the Pd(0) catalyst.

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add 2-Fluoro-4-methyl-5-nitrobenzonitrile (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (K₃PO₄, 2.0 equiv.).

  • In a separate vial, weigh the palladium precursor (Pd₂(dba)₃, 0.01 equiv.) and the ligand (SPhos, 0.02 equiv.).

  • Evacuate and backfill the Schlenk flask with an inert gas (Nitrogen or Argon) three times.

  • Add the catalyst/ligand mixture to the flask under a positive flow of inert gas.

  • Add degassed solvent (e.g., 1,4-Dioxane/H₂O) via syringe.

  • Heat the reaction mixture in a pre-heated oil bath at 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling enables the synthesis of aryl alkynes, crucial structures in pharmaceuticals and organic materials. The reaction typically requires a palladium catalyst and a copper(I) co-catalyst. However, copper-free conditions have also been developed. For activated aryl fluorides, a strong base is often essential.[5][6][7]

Mechanistic Rationale

The Sonogashira reaction follows a catalytic cycle involving both palladium and copper. The palladium cycle is similar to the Suzuki coupling, while the copper cycle facilitates the formation of a copper(I) acetylide, which is the active species in the transmetalation step. Recent studies have shown that strong bases like LiHMDS can promote the reaction even with challenging aryl fluorides.[1][8]

Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArF L₂Pd(II)(Ar)(F) OxAdd->PdII_ArF Transmetalation Transmetalation PdII_ArF->Transmetalation PdII_ArAlkynyl L₂Pd(II)(Ar)(C≡CR') Transmetalation->PdII_ArAlkynyl RedElim Reductive Elimination PdII_ArAlkynyl->RedElim RedElim->Pd0 Product Ar-C≡C-R' RedElim->Product ArF Ar-F (Substrate) ArF->OxAdd Alkyne R'-C≡CH + Base Alkyne->Transmetalation Cu(I) co-catalyst often used

Caption: Simplified Sonogashira catalytic cycle.

Recommended Protocol: Sonogashira Coupling
ParameterRecommended ConditionRationale / Notes
Palladium Source Pd(OAc)₂ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)Both are effective palladium sources.
Ligand XPhos (4-10 mol%)A bulky, electron-rich ligand that promotes the key oxidative addition step.
Co-catalyst CuI (1-5 mol%)(Optional but recommended for traditional protocol) Facilitates acetylide formation.
Base LiHMDS (2.0 equiv.) or Cs₂CO₃/Et₃NLiHMDS is particularly effective for aryl fluorides.[5][6] A carbonate/amine base system is standard.
Coupling Partner Terminal Alkyne (1.5-2.0 equiv.)An excess is used to drive the reaction to completion.
Solvent THF or Dioxane (for LiHMDS), DMF (for Cs₂CO₃)Choice of solvent depends on the base used. Must be anhydrous.
Temperature 60-100 °CMilder conditions may be possible compared to Suzuki, but heating is generally required.
Atmosphere Nitrogen or ArgonCrucial for catalyst stability.

Step-by-Step Procedure (LiHMDS Protocol):

  • Add 2-Fluoro-4-methyl-5-nitrobenzonitrile (1.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and XPhos (0.04 equiv.) to an oven-dried Schlenk flask.

  • Evacuate and backfill the flask with Argon three times.

  • Add anhydrous, degassed THF via syringe.

  • In a separate flask, dissolve the terminal alkyne (1.5 equiv.) in anhydrous THF.

  • Cool both flasks to 0 °C in an ice bath.

  • To the alkyne solution, slowly add LiHMDS (1.0 M in THF, 2.0 equiv.). Stir for 20 minutes at 0 °C.

  • Transfer the freshly prepared lithium acetylide solution to the catalyst/substrate mixture via cannula.

  • Remove the ice bath and heat the reaction mixture to 80 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing aryl C-N bonds. Given the prevalence of arylamines in pharmaceuticals, this reaction is of immense importance. The coupling of electron-deficient aryl fluorides requires a carefully selected catalyst system, typically employing a strong, non-nucleophilic base.

Mechanistic Rationale

Similar to C-C couplings, the cycle involves oxidative addition of the aryl fluoride to Pd(0). The resulting Pd(II) complex is then coordinated by the amine. A base facilitates deprotonation of the amine to form a palladium-amido complex. Reductive elimination then furnishes the arylamine product and regenerates the Pd(0) catalyst.

Buchwald_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArF L₂Pd(II)(Ar)(F) OxAdd->PdII_ArF AmineCoord Amine Coordination & Deprotonation PdII_ArF->AmineCoord PdII_Amido L₂Pd(II)(Ar)(NR'R'') AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product ArF Ar-F (Substrate) ArF->OxAdd Amine H-NR'R'' + Base Amine->AmineCoord

Caption: Simplified Buchwald-Hartwig amination cycle.

Recommended Protocol: Buchwald-Hartwig Amination
ParameterRecommended ConditionRationale / Notes
Palladium Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Standard, reliable palladium precursors.
Ligand BrettPhos or RuPhos (2-5 mol%)These bulky, electron-rich phosphine ligands are state-of-the-art for C-N coupling.
Base NaOtBu or LiHMDS (1.5-2.0 equiv.)A strong, sterically hindered, non-nucleophilic base is critical to deprotonate the amine without competing side reactions.
Coupling Partner Primary or Secondary Amine (1.2-1.5 equiv.)Broad scope, but reaction conditions may need optimization depending on the amine's pKa.
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvents are required.
Temperature 90-110 °CThermal energy is needed to drive the reaction, especially the reductive elimination step.
Atmosphere Nitrogen or ArgonEssential for catalyst integrity.

Step-by-Step Procedure:

  • In an inert atmosphere glovebox, add the base (NaOtBu, 1.5 equiv.), palladium precursor (Pd₂(dba)₃, 0.01 equiv.), and ligand (BrettPhos, 0.02 equiv.) to an oven-dried vial or Schlenk tube.

  • Outside the glovebox, add 2-Fluoro-4-methyl-5-nitrobenzonitrile (1.0 equiv.) to a separate oven-dried Schlenk flask.

  • Evacuate and backfill the flask containing the substrate with inert gas.

  • Add anhydrous, degassed solvent (e.g., Toluene) to the substrate, followed by the amine (1.2 equiv.) via syringe.

  • Transfer the pre-weighed catalyst/ligand/base mixture to the reaction flask under a positive flow of inert gas.

  • Heat the reaction mixture in a pre-heated oil bath at 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by pouring it over a silica gel plug, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, consider increasing the temperature, catalyst loading, or switching to a more active ligand (e.g., from XPhos to RuPhos). Ensure solvents are rigorously degassed and anhydrous.

  • Side Reactions: The nitro group can be a competitive leaving group in some palladium-catalyzed reactions, although C-F activation is generally favored for this substrate.[9] If denitration-coupling is observed, lowering the reaction temperature or using a less electron-rich ligand might be beneficial.

  • Protodefluorination: The replacement of the fluorine atom with hydrogen can occur. This is often caused by trace water in the reaction. Ensure all reagents and solvents are scrupulously dry.

  • Catalyst Deactivation: The nitro group can potentially coordinate to the palladium center and inhibit catalysis. Using bulky ligands helps to create a sterically shielded catalytic pocket, minimizing such deactivation pathways.

Safety Information

  • 2-Fluoro-4-methyl-5-nitrobenzonitrile and its related isomer, 2-Fluoro-5-nitrobenzonitrile, are harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and serious eye irritation.[10]

  • Palladium Catalysts: While generally low in toxicity, they should be handled with care. Some palladium compounds are sensitizers.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. They should be handled under an inert atmosphere.

  • Bases: Strong bases like NaOtBu and LiHMDS are corrosive and react violently with water. Handle with extreme care under an inert atmosphere.

  • Solvents: Use solvents like Dioxane, Toluene, and THF in a well-ventilated fume hood.

Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, when performing these reactions.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wimmer, L., & Gandelman, M. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. National Institutes of Health. Retrieved from [Link]

  • Vasile, C., & Asandulesa, M. (2021). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. Retrieved from [Link]

  • Chen, J., et al. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-5-nitrobenzonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. Retrieved from [Link]

  • He, J., et al. (2019). LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. Organic Letters, 21(23), 9714-9718. Retrieved from [Link]

  • Wang, Y., Ma, Q., & Tsui, G. C. (2021). Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. Organic Letters. Retrieved from [Link]

  • Schafer, M., et al. (2012). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. ACS Publications. Retrieved from [Link]

  • Hazari, A., & Daugulis, O. (2012). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium–catalyzed C–F bond activation of nitrofluoro–aromatics and the reaction mechanism. Retrieved from [Link]

  • MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

  • Newman, S. G., & Biscoe, M. R. (2013). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. National Institutes of Health. Retrieved from [Link]

  • He, J., et al. (2019). LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. PubMed. Retrieved from [Link]

  • Akao, T., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium‐Catalyzed C F Bond Formation via Directed C H Activation. Retrieved from [Link]

  • Rueda-Espinosa, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]

  • Google Patents. (n.d.). CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Noël, T., Maimone, T. J., & Buchwald, S. L. (2011). Accelerating palladium-catalyzed C-F bond formation: use of a microflow packed-bed reactor. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Reaction of Aryl Fluorides. Retrieved from [Link]

  • RSC Publishing. (n.d.). Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. Retrieved from [Link]

  • Rojas Lab. (2025). Palladium Catalysis Explained Like You've Never Seen Before! Retrieved from [Link]

  • MDPI. (2022). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]

  • ACS Publications. (2016). Transition-Metal-Free Sonogashira-Type Cross-Coupling of Alkynes with Fluoroarenes. Retrieved from [Link]

  • Macmillan Group. (2004). The Intramolecular Heck Reaction. Retrieved from [Link]

  • National Institutes of Health. (2013). Carbon–hydrogen (C–H) bond activation at PdIV: a Frontier in C–H functionalization catalysis. Retrieved from [Link]

  • ChemRxiv. (2020). Pt-Pd Nanoalloy for the Unprecedented Activation of Carbon-Fluorine Bond at Low Temperature. Retrieved from [Link]

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conversion of the nitrile group in 2-Fluoro-4-methyl-5-nitrobenzonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthetic Conversion of the Nitrile Group in 2-Fluoro-4-methyl-5-nitrobenzonitrile Derivatives

Introduction: The Strategic Importance of 2-Fluoro-4-methyl-5-nitrobenzonitrile

The 2-fluoro-4-methyl-5-nitrobenzonitrile scaffold is a highly valuable building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its utility stems from the unique electronic properties and distinct reactivity of its substituents. The electron-withdrawing nature of the fluorine, nitro, and nitrile groups activates the aromatic ring for certain transformations while also providing multiple, orthogonal handles for subsequent chemical modification. This molecule serves as a key intermediate in the synthesis of complex therapeutic agents, including irreversible tyrosine kinase inhibitors for cancer treatment.[1]

The nitrile (-C≡N) group, in particular, is a linchpin for synthetic strategy. It is a stable, versatile functional group that can be transformed into several other critical moieties, such as carboxylic acids, primary amines, and tetrazoles. Each of these transformations unlocks a different branch of chemical space, allowing researchers to develop diverse libraries of compounds from a single, advanced intermediate. This guide provides detailed, field-proven protocols for three fundamental conversions of the nitrile group in 2-fluoro-4-methyl-5-nitrobenzonitrile derivatives, explaining the causality behind experimental choices to ensure reproducible and scalable results.

Chapter 1: Nitrile Hydrolysis to 2-Fluoro-4-methyl-5-nitrobenzoic Acid

Scientific Rationale & Mechanistic Insight

The conversion of a nitrile to a carboxylic acid is a fundamental transformation that provides a crucial functional group for amide bond formation, esterification, and other condensation reactions. The most common method for hydrolyzing robust aromatic nitriles is through the application of strong aqueous acid under thermal conditions.

The reaction proceeds via protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom.[2] This activation allows for the nucleophilic attack by water, a relatively weak nucleophile. A series of proton transfers and tautomerization steps leads to an amide intermediate, which is subsequently hydrolyzed under the same harsh conditions to the corresponding carboxylic acid and an ammonium salt.[2] The presence of strong electron-withdrawing groups on the aromatic ring, such as nitro and fluoro groups, can influence the reaction rate, often requiring forcing conditions (high temperature and concentrated acid) to drive the reaction to completion.

G Workflow for Nitrile Hydrolysis cluster_reagents Details A 2-Fluoro-4-methyl- 5-nitrobenzonitrile B Reagents & Conditions A->B Add to C Reaction Mixture B->C Heat (Reflux) D Workup C->D Cool & Quench E 2-Fluoro-4-methyl- 5-nitrobenzoic Acid D->E Isolate & Purify B_details • 70-80% aq. H₂SO₄ • Temperature: 100-120°C • Time: 4-12 hours D_details • Pour onto ice • Filter precipitate • Wash with cold water • Recrystallize

Figure 1. General workflow for the acid-catalyzed hydrolysis of the nitrile.

Protocol 1: Acid-Catalyzed Hydrolysis

Materials & Equipment:

  • 2-Fluoro-4-methyl-5-nitrobenzonitrile

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Deionized Water

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle with temperature control

  • Ice bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, carefully prepare a 75% (v/v) sulfuric acid solution by slowly adding 75 mL of concentrated H₂SO₄ to 25 mL of deionized water with cooling in an ice bath.

  • Addition of Substrate: To the cooled sulfuric acid solution, add 2-Fluoro-4-methyl-5-nitrobenzonitrile (1.0 eq). The mixture may generate some heat; ensure the temperature is controlled.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 110-120°C using a heating mantle. Maintain vigorous stirring. Monitor the reaction progress by TLC (Thin Layer Chromatography) or HPLC (High-Performance Liquid Chromatography).

  • Workup: After the reaction is complete (typically 4-12 hours), allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture over a large volume of crushed ice with stirring.

  • Isolation: A precipitate of the carboxylic acid product will form. Isolate the solid by vacuum filtration using a Buchner funnel.

  • Purification: Wash the filter cake thoroughly with cold deionized water to remove residual acid. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene). Dry the purified 2-Fluoro-4-methyl-5-nitrobenzoic acid under vacuum.

ParameterConditionRationale
Acid Concentration 70-80% H₂SO₄Provides sufficient hydronium ions and water activity for hydrolysis without excessive charring.
Temperature 100-120 °COvercomes the activation energy for the hydrolysis of the sterically hindered and electronically deactivated nitrile.
Reaction Time 4-12 hoursEnsures complete conversion of the starting material and the intermediate amide.
Expected Yield 80-95%This is a robust and generally high-yielding transformation.

Chapter 2: Nitrile Reduction to (2-Fluoro-4-methyl-5-nitrophenyl)methanamine

Scientific Rationale & Chemoselectivity

The reduction of a nitrile to a primary (benzyl)amine is a powerful tool for introducing a basic, nucleophilic center. However, the presence of a nitro group on the same molecule presents a significant chemoselectivity challenge. The nitro group is readily reduced under many conditions that also reduce nitriles, particularly catalytic hydrogenation.[3]

  • Non-Selective Reduction: Standard catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel with a hydrogen source will typically reduce both the nitrile and the nitro group, yielding the corresponding diamine, (5-amino-2-fluoro-4-methylphenyl)methanamine.[3][4] This is often a desired outcome if both functionalities need to be transformed.

  • Selective Reduction: Achieving selective reduction of the nitrile while preserving the nitro group requires milder, more specific reagents. Borane complexes, such as Borane-THF (BH₃·THF) or specific metal hydrides, can sometimes favor nitrile reduction. The choice of reagent and conditions is critical to avoid reducing the sensitive nitro group.

G Reduction Pathways of the Nitrile Group cluster_nonselective Non-Selective Pathway cluster_selective Selective Pathway A 2-Fluoro-4-methyl- 5-nitrobenzonitrile B Reagents: H₂ (gas), Pd/C Solvent: EtOH or MeOH A->B D Reagents: BH₃·THF or NaBH₄/CoCl₂ Solvent: THF A->D C (5-Amino-2-fluoro-4-methylphenyl)methanamine (Both groups reduced) B->C E (2-Fluoro-4-methyl-5-nitrophenyl)methanamine (Nitrile reduced) D->E

Figure 2. Divergent outcomes from the reduction of 2-fluoro-4-methyl-5-nitrobenzonitrile.

Protocol 2.1: Non-Selective Reduction to Diamine via Catalytic Hydrogenation

Materials & Equipment:

  • 2-Fluoro-4-methyl-5-nitrobenzonitrile

  • Palladium on Carbon (Pd/C, 10 wt%)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen source (balloon or hydrogenation apparatus)

  • Inerting gas (Nitrogen or Argon)

  • Filtration aid (e.g., Celite®)

Procedure:

  • Catalyst Slurry: In a flask suitable for hydrogenation, add the 2-Fluoro-4-methyl-5-nitrobenzonitrile (1.0 eq) and the solvent (EtOH).

  • Inerting: Carefully add the Pd/C catalyst (0.05-0.10 eq by weight) under a stream of nitrogen. Caution: Pd/C can be pyrophoric.

  • Hydrogenation: Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle 3 times. Maintain a positive pressure of hydrogen (e.g., from a balloon) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by observing hydrogen uptake and by TLC/HPLC analysis until the starting material is consumed.

  • Workup: Once complete, carefully purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude diamine product, which can be purified by chromatography or crystallization if necessary.

ReagentRoleRationale
H₂ / Pd/C Reducing SystemA powerful and common system for reducing both aromatic nitro groups and nitriles to amines.[4]
Ethanol/Methanol SolventCommon, polar protic solvents for hydrogenation that dissolve the substrate and do not interfere with the reaction.
Celite® Filter AidPrevents fine catalyst particles from passing through the filter paper, ensuring a metal-free product solution.
Expected Product DiamineHigh efficiency for dual reduction.

Chapter 3: Nitrile Cycloaddition to 5-(2-Fluoro-4-methyl-5-nitrophenyl)-1H-tetrazole

Scientific Rationale & Mechanistic Insight

The tetrazole ring is a critical functional group in medicinal chemistry, often serving as a metabolically stable bioisostere for a carboxylic acid group.[5] The synthesis of 5-substituted-1H-tetrazoles is most reliably achieved through a [3+2] cycloaddition reaction between an organonitrile and an azide source, typically sodium azide (NaN₃).[6][7]

The reaction mechanism involves the activation of the nitrile. Lewis acids (e.g., ZnCl₂, AlCl₃) or Brønsted acids (e.g., NH₄Cl) coordinate to the nitrile nitrogen, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the azide anion.[6][8] The reaction is often performed in polar aprotic solvents like DMF or NMP at elevated temperatures. Safety is paramount when working with azides; in acidic conditions, highly toxic and explosive hydrazoic acid (HN₃) can be formed. Protocols using Lewis acids or ammonium chloride are generally preferred over direct use of strong acids.

G Workflow for Tetrazole Synthesis cluster_reagents Details A 2-Fluoro-4-methyl- 5-nitrobenzonitrile B Reagents & Conditions A->B Add to C Reaction Mixture B->C Heat D Workup C->D Acidify & Precipitate E 5-(2-Fluoro-4-methyl- 5-nitrophenyl)-1H-tetrazole D->E Isolate & Purify B_details • Sodium Azide (NaN₃) • Ammonium Chloride (NH₄Cl) • Solvent: DMF • Temp: 100-130°C D_details • Cool to RT • Add aq. HCl • Filter precipitate • Wash with water

Figure 3. General workflow for the [3+2] cycloaddition to form a tetrazole.

Protocol 3: [3+2] Cycloaddition with Sodium Azide

Materials & Equipment:

  • 2-Fluoro-4-methyl-5-nitrobenzonitrile

  • Sodium Azide (NaN₃) - EXTREME CAUTION

  • Ammonium Chloride (NH₄Cl)

  • Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl), aqueous solution

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-Fluoro-4-methyl-5-nitrobenzonitrile (1.0 eq), sodium azide (1.5 eq), ammonium chloride (1.5 eq), and DMF.

  • Heating: Heat the reaction mixture to 120-130°C with vigorous stirring. The reaction should be conducted in a well-ventilated fume hood. Warning: Do not use metal spatulas to handle sodium azide. Avoid contact with heavy metals and strong acids.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting nitrile is consumed (typically 8-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker of water.

  • Acidification & Precipitation: Acidify the aqueous solution to pH ~2 by the dropwise addition of concentrated HCl. This protonates the tetrazole and causes it to precipitate.

  • Isolation & Purification: Collect the solid product by vacuum filtration. Wash the filter cake extensively with water to remove inorganic salts. The crude tetrazole can be purified by recrystallization.

ParameterConditionRationale
Reagents NaN₃, NH₄ClSodium azide provides the N₃⁻ nucleophile. Ammonium chloride acts as a mild Brønsted acid catalyst to activate the nitrile.[5]
Solvent DMFA polar aprotic solvent with a high boiling point, suitable for dissolving the reagents and facilitating the reaction at high temperatures.
Temperature 120-130 °CProvides the necessary thermal energy to overcome the activation barrier of the cycloaddition.
Workup AcidificationProtonates the tetrazolate anion, rendering the final product neutral and insoluble in the aqueous medium for easy isolation.

References

  • CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents.
  • Xu, D., Xu, X., & Zhu, Z. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 37(10), 615-616. URL: [Link]

  • Synthesis of 1H-tetrazoles - Organic Chemistry Portal. URL: [Link]

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate - MDPI. URL: [Link]

  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. URL: [Link]

  • US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents.
  • A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents.
  • The preparation of 2-Fluoro-5-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-(2-Cyano-4-nitrophenyl) group - ConnectSci. URL: [Link]

  • Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor - MDPI. URL: [Link]

  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents.
  • Amine synthesis by nitrile reduction - Organic Chemistry Portal. URL: [Link]

  • Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate | ACS Omega - ACS Publications. URL: [Link]

  • Chemistry of Nitriles - Chemistry LibreTexts. URL: [Link]

  • A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES - Oriental Journal of Chemistry. URL: [Link]

  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents.
  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. URL: [Link]

  • 2H-Tetrazole synthesis - Organic Chemistry Portal. URL: [Link]

  • The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents.
  • Reduction of nitro compounds - Wikipedia. URL: [Link]

  • tetrazole synthesis from a nitrile and azide - laboratory experiment - YouTube. URL: [Link]

Sources

Scale-Up Synthesis of 2-Fluoro-4-methyl-5-nitrobenzonitrile: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

This comprehensive guide provides a detailed examination of the synthetic scale-up of 2-Fluoro-4-methyl-5-nitrobenzonitrile, a key intermediate in the development of various pharmaceuticals and advanced materials. This document outlines the strategic considerations, a robust experimental protocol, and critical safety measures necessary for the successful and efficient production of this compound.

Introduction: The Strategic Importance of 2-Fluoro-4-methyl-5-nitrobenzonitrile

2-Fluoro-4-methyl-5-nitrobenzonitrile is a highly functionalized aromatic molecule that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a fluorine atom, a methyl group, a nitro group, and a nitrile moiety, offers multiple reaction sites for the construction of complex molecular architectures. Notably, this compound is a precursor to active pharmaceutical ingredients (APIs) and is also explored in the field of organic light-emitting diodes (OLEDs) as a component of thermally activated delayed fluorescence (TADF) emitters.[1] The efficient and scalable synthesis of this intermediate is therefore of significant interest to the chemical and pharmaceutical industries.

This application note focuses on the most direct and industrially viable synthetic route: the electrophilic nitration of 2-Fluoro-4-methylbenzonitrile. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step protocol suitable for scale-up, and discuss critical process parameters and safety considerations.

Synthetic Strategy: Electrophilic Aromatic Substitution

The introduction of a nitro group onto the aromatic ring of 2-Fluoro-4-methylbenzonitrile is achieved through an electrophilic aromatic substitution (EAS) reaction. The reaction proceeds via the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.

Mechanism of Nitration:

  • Generation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion.

  • Electrophilic Attack: The electron-rich aromatic ring of 2-Fluoro-4-methylbenzonitrile acts as a nucleophile, attacking the nitronium ion. This step forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. The fluorine and methyl groups are ortho, para-directing activators, while the nitrile group is a meta-directing deactivator. The substitution pattern of the starting material will direct the incoming nitro group to the position ortho to the methyl group and meta to the nitrile group.

  • Rearomatization: A base (typically the bisulfate ion, HSO₄⁻) abstracts a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, 2-Fluoro-4-methyl-5-nitrobenzonitrile.[2]

Diagram of the Synthetic Workflow:

G cluster_0 Step 1: Nitration cluster_1 Step 2: Work-up cluster_2 Step 3: Purification A 2-Fluoro-4-methylbenzonitrile C Nitration Reaction A->C B Mixed Acid (HNO3/H2SO4) B->C D Quenching on Ice C->D Reaction Mixture E Filtration D->E Crude Product Slurry F Washing E->F Crude Product G Recrystallization F->G Washed Product H Drying G->H Purified Crystals I Final Product: 2-Fluoro-4-methyl-5-nitrobenzonitrile H->I

Caption: Synthetic workflow for 2-Fluoro-4-methyl-5-nitrobenzonitrile.

Detailed Experimental Protocol for Scale-Up Synthesis

This protocol is designed for the synthesis of 2-Fluoro-4-methyl-5-nitrobenzonitrile on a multi-gram scale and can be adapted for larger-scale production with appropriate engineering controls.

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )PuritySupplier Recommendation
2-Fluoro-4-methylbenzonitrile85070-67-3135.14>98%TCI, Sigma-Aldrich
Concentrated Sulfuric Acid (H₂SO₄)7664-93-998.0895-98%Fisher Scientific
Concentrated Nitric Acid (HNO₃)7697-37-263.0168-70%Sigma-Aldrich
Deionized Water7732-18-518.02--
Crushed Ice----
Ethanol (for recrystallization)64-17-546.07>95%VWR

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Ice-water bath.

  • Büchner funnel and vacuum flask.

  • Standard laboratory glassware.

  • Personal Protective Equipment (PPE): Chemical resistant gloves (nitrile or neoprene), safety goggles, face shield, and a lab coat. All operations should be performed in a well-ventilated fume hood.

Step-by-Step Procedure:

  • Reaction Setup:

    • In a clean and dry three-necked round-bottom flask, add concentrated sulfuric acid (3-5 equivalents relative to the starting material).

    • Cool the sulfuric acid to 0-5 °C using an ice-water bath with constant stirring.

  • Addition of Starting Material:

    • Slowly add 2-Fluoro-4-methylbenzonitrile (1 equivalent) to the cold sulfuric acid. Ensure the temperature is maintained below 10 °C during the addition. The starting material should fully dissolve.

  • Preparation and Addition of Nitrating Mixture:

    • In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05-1.2 equivalents) to concentrated sulfuric acid (1-2 equivalents) while cooling in an ice bath.

    • Transfer the cold nitrating mixture to the dropping funnel.

    • Add the nitrating mixture dropwise to the solution of 2-Fluoro-4-methylbenzonitrile in sulfuric acid over a period of 1-2 hours. Crucially, maintain the internal reaction temperature between 0-5 °C throughout the addition. [3]

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material.

  • Work-up and Isolation:

    • Carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.

    • Allow the ice to melt completely, then collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper. This removes any residual acid.[4]

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

    • Dissolve the crude solid in a minimal amount of hot ethanol and then add water dropwise until the solution becomes turbid.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Scale-Up Considerations and Process Optimization

Scaling up the synthesis of 2-Fluoro-4-methyl-5-nitrobenzonitrile requires careful attention to several key parameters to ensure safety, efficiency, and product quality.

Heat Management:

  • Exothermic Nature: The nitration reaction is highly exothermic. Inadequate temperature control can lead to runaway reactions and the formation of undesirable byproducts.

  • Cooling Capacity: Ensure the cooling system (e.g., cryostat, jacketed reactor) has sufficient capacity to dissipate the heat generated, especially during the addition of the nitrating mixture.

  • Addition Rate: The rate of addition of the nitrating mixture should be carefully controlled to maintain the desired reaction temperature.

Mass Transfer:

  • Agitation: Efficient stirring is crucial to ensure proper mixing of the reactants and to facilitate heat transfer. Inadequate agitation can lead to localized "hot spots" and reduced yields.

  • Viscosity: The reaction mixture can become viscous, especially at low temperatures. The stirring system should be robust enough to handle these changes.

Byproduct Formation and Control:

  • Over-nitration: The formation of dinitro byproducts is a potential issue if the reaction temperature is too high or if an excess of the nitrating agent is used.

  • Isomer Formation: While the directing effects of the substituents on the starting material favor the desired isomer, the formation of other isomers is possible. The reaction conditions, particularly temperature, should be optimized to maximize the yield of the desired 5-nitro isomer.

Analytical In-Process Controls:

  • TLC/HPLC: Regular monitoring of the reaction progress is essential to determine the endpoint and to minimize the formation of impurities.

  • NMR/GC-MS: These techniques can be used to analyze the crude product and identify any byproducts, which can help in optimizing the reaction conditions.

Safety and Handling

The synthesis of 2-Fluoro-4-methyl-5-nitrobenzonitrile involves the use of hazardous materials and requires strict adherence to safety protocols.

Reagent Hazards:

  • Concentrated Acids: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents. Handle them with extreme care in a fume hood, wearing appropriate PPE.

  • Nitriles: Organic nitriles are toxic if ingested, inhaled, or absorbed through the skin.[5][6]

  • Nitroaromatics: Nitroaromatic compounds can be toxic and are often skin and eye irritants.[7][8]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required.

Emergency Procedures:

  • Spills: Neutralize acid spills with a suitable agent (e.g., sodium bicarbonate) and clean up with absorbent material. For organic spills, use an appropriate absorbent material and dispose of it as hazardous waste.

  • Exposure: In case of skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air and seek medical attention.

Waste Disposal:

  • All chemical waste, including reaction residues and contaminated materials, must be disposed of in accordance with local, state, and federal regulations.

Downstream Applications

2-Fluoro-4-methyl-5-nitrobenzonitrile is a valuable intermediate for the synthesis of a variety of target molecules, including:

  • Pharmaceuticals: It is a key building block for the synthesis of kinase inhibitors and other therapeutic agents. The nitro group can be reduced to an amine, which can then be further functionalized. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The fluorine atom can be displaced via nucleophilic aromatic substitution.

  • Agrochemicals: The structural motifs present in this molecule are found in some classes of herbicides and pesticides.[4]

  • Materials Science: As mentioned, it is a precursor for TADF emitters used in OLEDs. The electron-withdrawing nature of the nitrile and nitro groups, combined with the fluorinated aromatic ring, can be tuned to achieve desired electronic properties.[1]

Conclusion

The scale-up synthesis of 2-Fluoro-4-methyl-5-nitrobenzonitrile via the nitration of 2-Fluoro-4-methylbenzonitrile is a feasible and efficient process when conducted with careful control of reaction parameters and strict adherence to safety protocols. This application note provides a comprehensive framework for researchers and process chemists to successfully produce this important chemical intermediate for a range of applications in the pharmaceutical and materials science industries.

References

  • CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents. (URL: patents.google.
  • Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors - ePrints Soton - University of Southampton. (URL: [Link])

  • The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group - ResearchGate. (URL: [Link])

  • p-NITROBENZONITRILE - Organic Syntheses Procedure. (URL: [Link])

  • Continuous flow nitration in miniaturized devices - PMC - NIH. (URL: [Link])

  • 2-Fluoro-4-methylbenzonitrile | C8H6FN | CID 2778443 - PubChem. (URL: [Link])

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (URL: [Link])

  • NITRATION OF METHYL BENZOATE. (URL: [Link])

  • 2-Fluoro-5-nitrobenzonitrile | C7H3FN2O2 | CID 519417 - PubChem. (URL: [Link])

  • 2-Fluoro-4-methyl-5-nitrobenzonitrile | 1695920-54-7 - J&K Scientific. (URL: [Link])

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Protocol for the Synthesis of 2-(Alkylamino)-4-methyl-5-nitrobenzonitriles via Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive technical guide for the synthesis of 2-(alkylamino)-4-methyl-5-nitrobenzonitrile derivatives through a Nucleophilic Aromatic Substitution (SNAr) reaction. We delve into the mechanistic principles that govern this transformation, offering a detailed, step-by-step experimental protocol suitable for researchers in medicinal chemistry and drug development. The guide includes insights into reaction optimization, safety considerations, product purification, and characterization, establishing a self-validating system for achieving high-yield, high-purity target compounds. These products are valuable intermediates in the synthesis of various bioactive molecules and pharmaceutical agents.[1][2]

Introduction: The Strategic Importance of SNAr in Synthesis

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in modern organic synthesis, enabling the functionalization of electron-deficient aromatic rings.[3] Unlike electrophilic aromatic substitution, which targets electron-rich arenes, SNAr proceeds with nucleophiles on aromatic systems bearing potent electron-withdrawing groups (EWGs).[4][5] This methodology is particularly vital in pharmaceutical development, where the construction of complex aryl-amine bonds is a frequent necessity.

The substrate, 2-Fluoro-4-methyl-5-nitrobenzonitrile , is exceptionally well-suited for this reaction. Its architecture includes:

  • Two powerful electron-withdrawing groups: A nitro group (NO₂) para to the leaving group and a cyano group (CN) ortho to it. This specific orientation is critical, as it allows for the effective delocalization and stabilization of the negative charge in the reaction intermediate.[6][7]

  • An activated leaving group: Fluorine, despite being the most electronegative halogen, is an excellent leaving group in SNAr reactions. This is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[4][6] The high electronegativity of fluorine renders the attached carbon atom highly electrophilic, accelerating this key step.[8]

This guide details the reaction of this activated substrate with various primary amines to yield valuable 2-amino-4-methyl-5-nitrobenzonitrile scaffolds.

Reaction Mechanism: The Addition-Elimination Pathway

The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism .[7][9] This process involves the temporary disruption and subsequent restoration of the ring's aromaticity.

  • Nucleophilic Addition (Rate-Determining Step): A primary amine, acting as the nucleophile, attacks the electron-deficient carbon atom bonded to the fluorine.[7] This forms a resonance-stabilized, non-aromatic carbanionic intermediate known as a Meisenheimer complex .[10] The stability of this complex is paramount for the reaction to proceed and is significantly enhanced by the presence of the ortho and para electron-withdrawing groups, which delocalize the negative charge.[4][5][7]

  • Elimination and Rearomatization (Fast Step): The aromatic system is restored through the rapid expulsion of the fluoride leaving group, yielding the final substituted product.[7][9]

The delocalization of the negative charge within the Meisenheimer complex is illustrated below:

Caption: The SNAr Addition-Elimination Mechanism.

Detailed Experimental Protocol

This protocol provides a general and robust procedure. Researchers should note that optimal conditions may vary depending on the specific primary amine used.

Materials and Equipment
Reagents & SolventsEquipment
2-Fluoro-4-methyl-5-nitrobenzonitrile (1.0 eq)Round-bottom flask with stir bar
Primary Amine (1.1 - 1.5 eq)Reflux condenser
Anhydrous Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)Magnetic stirrer with heating
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)Nitrogen or Argon gas inlet
Ethyl Acetate (EtOAc) for extractionSeparatory funnel
Deionized Water and BrineRotary evaporator
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)TLC plates and chamber
Silica gel for chromatographyStandard laboratory glassware
Critical Safety Precautions
  • Hazardous Materials: 2-Fluoro-4-methyl-5-nitrobenzonitrile and related fluoro-nitro-aromatic compounds are toxic if swallowed, in contact with skin, or if inhaled. They are also skin and eye irritants.[11][12]

  • Personal Protective Equipment (PPE): All manipulations must be performed in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[12][13]

  • Handling: Avoid inhalation of dust and vapors. Ensure all glassware is dry and the reaction is conducted under an inert atmosphere to prevent side reactions with moisture.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-Fluoro-4-methyl-5-nitrobenzonitrile (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

    • Causality: K₂CO₃ acts as a base to scavenge the hydrofluoric acid (HF) that is cogenerated during the reaction, driving the equilibrium towards the product. An excess is used to ensure the reaction medium remains basic.

  • Solvent and Reagent Addition: Place the flask under an inert atmosphere (Nitrogen or Argon). Add anhydrous DMSO (or DMF) to create a solution with a concentration of approximately 0.2-0.5 M with respect to the starting material. Begin vigorous stirring.

  • Add the primary amine (1.2 eq) to the stirring suspension at room temperature.

    • Causality: A slight excess of the amine ensures complete consumption of the limiting aryl fluoride. Polar aprotic solvents like DMSO are ideal as they effectively solvate the ionic intermediates without interfering with the nucleophile.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C using an oil bath.

    • Causality: While some highly reactive amines may proceed at room temperature, heating is typically required to overcome the activation energy of the rate-determining addition step.

  • Monitoring Progress: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). Visualize spots under UV light. The reaction is complete upon the disappearance of the 2-Fluoro-4-methyl-5-nitrobenzonitrile spot. This typically takes 2-6 hours.

  • Workup and Isolation: a. Once complete, allow the reaction mixture to cool to room temperature. b. Pour the mixture into a beaker containing a substantial volume of cold deionized water (approx. 10x the volume of DMSO used). The product will often precipitate as a solid. c. Stir for 15-30 minutes, then collect the solid by vacuum filtration. Wash the solid thoroughly with water to remove residual DMSO and salts. d. If the product does not precipitate or appears oily, transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. e. Combine the organic extracts, wash with water (2x) and then with brine (1x) to remove residual solvent and salts.[14] f. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford the pure 2-(alkylamino)-4-methyl-5-nitrobenzonitrile, typically as a yellow or orange solid.[1][14]

Experimental Workflow Diagram

Caption: Experimental workflow for the SNAr synthesis.

Data Summary and Optimization

The following table provides representative parameters for optimizing the reaction with different classes of primary amines.

EntryPrimary Amine (R-NH₂)Base (eq)SolventTemp (°C)Time (h)Typical Yield
1BenzylamineK₂CO₃ (2.5)DMSO803>90%
2n-ButylamineK₂CO₃ (2.5)DMF904>85%
3CyclohexylamineEt₃N (3.0)NMP1005>80%
4Aniline (less nucleophilic)Cs₂CO₃ (2.0)DMSO1208-1260-75%

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: Look for the appearance of a new N-H signal and signals corresponding to the alkyl group of the amine. The aromatic signals will shift upon substitution.

  • ¹³C NMR: Confirm the presence of carbons from the newly introduced alkyl group.

  • Mass Spectrometry (MS): Verify the molecular weight of the product ([M+H]⁺ or [M]⁺).

  • Infrared (IR) Spectroscopy: Observe the characteristic N-H stretching vibrations.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficient temperature.2. Inactive or wet reagents/solvent.3. Primary amine is a poor nucleophile.1. Increase reaction temperature gradually (e.g., to 120 °C).2. Use freshly dried solvent and new reagents.3. Switch to a stronger base (e.g., Cs₂CO₃) or a more polar solvent (e.g., NMP).
Multiple Products/Side Reactions 1. Reaction temperature is too high.2. Presence of secondary amine impurity.1. Lower the reaction temperature and increase the reaction time.2. Purify the starting primary amine before use.
Difficult Purification 1. Residual high-boiling solvent (DMSO/DMF).2. Product is highly polar.1. Ensure thorough washing during workup. Consider trituration with a non-polar solvent like heptane or ether.2. Adjust the eluent system for column chromatography, possibly adding a small amount of methanol or triethylamine.

Conclusion

The SNAr reaction between 2-Fluoro-4-methyl-5-nitrobenzonitrile and primary amines is a highly efficient and reliable method for synthesizing substituted aminobenzonitrile derivatives. By understanding the underlying mechanism and adhering to the detailed protocol and safety guidelines presented, researchers can confidently produce these valuable chemical intermediates. The robustness of this procedure makes it an essential tool for professionals engaged in the discovery and development of new therapeutic agents.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Makosza, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health (NIH). [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • Common Organic Chemistry. (n.d.). SNAr (Cl) - Aliphatic Amines (primary). [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. [Link]

  • Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. [Link]

  • BYJU'S. (n.d.). Nucleophilic aromatic substitution. [Link]

  • ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. [Link]

  • YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]

  • Google Patents. (n.d.).
  • Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. (2018). [No specific publisher found]. [Link]

  • Patsnap. (2020). Preparation method of aminobenzonitrile. [Link]

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Troubleshooting & Optimization

Technical Support Center: Nucleophilic Aromatic Substitution of 2-Fluoro-4-methyl-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the complexities of nucleophilic aromatic substitution (SNAr) reactions involving 2-Fluoro-4-methyl-5-nitrobenzonitrile. This molecule is a highly activated substrate designed for efficient substitution, but its rich functionality can also be a source of unexpected side reactions. This guide is structured to provide researchers, chemists, and drug development professionals with actionable, in-depth solutions to common experimental challenges.

Core Principles: Understanding the Reactivity of 2-Fluoro-4-methyl-5-nitrobenzonitrile

The substrate, 2-Fluoro-4-methyl-5-nitrobenzonitrile, is primed for SNAr due to its electronic architecture. The reaction proceeds via an addition-elimination pathway, where a nucleophile attacks the electron-deficient aromatic ring.[1][2] The key to this reactivity lies in the powerful electron-withdrawing groups (EWGs) positioned ortho (nitrile) and para (nitro) to the fluorine leaving group.[3][4] These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[5] The fluorine atom, being the most electronegative halogen, strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. This polarization is a key factor in making fluoride a surprisingly effective leaving group in SNAr reactions, as the rate-determining step is typically the formation of the Meisenheimer complex, not the departure of the leaving group.[4][6]

SNAr_Mechanism Figure 1: Desired SNAr Pathway cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Start_Mol 2-Fluoro-4-methyl-5-nitrobenzonitrile Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start_Mol->Meisenheimer + Nu:⁻ (Rate-Determining Step) Nuc Nucleophile (Nu:⁻) Product Substituted Product Meisenheimer->Product - F⁻ (Fast) LG Fluoride (F⁻)

Caption: The addition-elimination mechanism for the SNAr reaction.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction shows low conversion or has stalled completely. What are the likely causes and solutions?

Answer: Low or no conversion is a common issue that typically points to insufficient activation of either the substrate or the nucleophile.

Potential Cause A: Insufficient Basicity Many nucleophiles, particularly amines or thiols, require a base to deprotonate them or to act as a scavenger for the HF generated in situ. If the base is too weak, the concentration of the active nucleophile will be too low.

  • Troubleshooting Steps:

    • Verify Base Strength: For amine nucleophiles, use a non-nucleophilic base with a pKa high enough to ensure deprotonation or to effectively scavenge acid. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA).

    • Consider Stronger Bases: For less reactive nucleophiles like alcohols, a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be necessary.[7]

    • Check Stoichiometry: Ensure at least one equivalent of base is used for neutral nucleophiles (like R-NH₂) and that it is added correctly.

Potential Cause B: Inappropriate Solvent Choice The choice of solvent is critical for SNAr reactions. The solvent must be able to dissolve the reactants and stabilize the charged Meisenheimer complex.

  • Troubleshooting Steps:

    • Use Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are excellent choices as they are polar enough to solvate the intermediate but do not participate in hydrogen bonding that could deactivate the nucleophile.

    • Avoid Protic Solvents: Protic solvents like methanol or water can form strong hydrogen bonds with the nucleophile, reducing its reactivity.[8] If a protic solvent must be used, stronger bases and higher temperatures are often required.

Potential Cause C: Low Reaction Temperature While 2-fluoro-4-methyl-5-nitrobenzonitrile is highly activated, SNAr reactions often require thermal energy to overcome the activation barrier.

  • Troubleshooting Steps:

    • Incremental Temperature Increase: If the reaction is sluggish at room temperature, gradually increase the temperature to 50-80 °C while monitoring the reaction progress by TLC or LC-MS.

    • High-Boiling Point Solvents: For particularly challenging nucleophiles, switching to a higher-boiling solvent like DMSO or N-Methyl-2-pyrrolidone (NMP) can allow for higher reaction temperatures.

Q2: I've isolated my product, but the yield is low and I have a significant amount of a byproduct with a mass of (M+18). What is happening?

Answer: The observation of a byproduct with a mass increase of 18 amu (or 17 amu for the amide) strongly suggests hydrolysis of the nitrile group.[9] The nitrile group is susceptible to hydrolysis under either acidic or basic conditions, especially in the presence of water and at elevated temperatures.[10][11]

Side Reaction Pathway: Nitrile Hydrolysis

Hydrolysis_Mechanism Figure 2: Nitrile Hydrolysis Side Reaction Start_Product Desired Product (contains -CN) Amide Amide Byproduct (M+18) Start_Product->Amide + H₂O (Base/Acid Catalyst) Carboxylic_Acid Carboxylic Acid Byproduct (M+19, salt form) Amide->Carboxylic_Acid + H₂O, Heat (Base/Acid Catalyst)

Caption: Hydrolysis of the nitrile group to an amide and then a carboxylic acid.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Dry your solvent over molecular sieves or use a commercially available anhydrous grade. Ensure all glassware is oven-dried before use.

    • Use an Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.

    • Purify Reagents: Ensure your nucleophile, base, and starting material are dry. Some bases like K₂CO₃ can be hygroscopic.

    • Control Temperature: Higher temperatures accelerate hydrolysis. If possible, run the reaction at the lowest effective temperature.

    • Solvent-Free Conditions: In some cases, using a solid-supported base like KF/Alumina under solvent-free conditions can minimize hydrolysis.[12]

Q3: My reaction mixture turned dark brown or black, and I've isolated a complex mixture of unidentifiable products. What went wrong?

Answer: The formation of dark, tarry substances is usually indicative of decomposition or polymerization. Highly electron-deficient aromatic systems can be unstable, particularly at elevated temperatures or in the presence of strong bases.

Potential Cause A: Decomposition of the Meisenheimer Complex The Meisenheimer complex, while stabilized, is still a high-energy intermediate. Under harsh conditions (high temperature, high concentration), it can decompose via alternative pathways.

  • Troubleshooting Steps:

    • Lower the Temperature: This is the most critical parameter. A dark color change upon heating is a clear sign that the temperature is too high.

    • Slow Addition of Reagents: Add the base or nucleophile slowly and at a lower temperature (e.g., 0 °C) before gradually warming the mixture to the target reaction temperature. This helps to control any initial exotherm.

    • Use Higher Dilution: Running the reaction at a lower concentration can minimize intermolecular side reactions that lead to polymerization.

Potential Cause B: Competing Reaction at the Nitro Group While less common than fluoride displacement, the nitro group can sometimes act as a leaving group, especially at high temperatures.[13][14] Additionally, some nucleophiles (especially certain thiols or phosphines) can reduce the nitro group, leading to a cascade of complex side reactions.

  • Troubleshooting Steps:

    • Favor Kinetic Product: Displacement of fluoride is almost always the kinetically favored pathway. Avoid prolonged reaction times at high temperatures, which might favor the thermodynamically controlled displacement of the nitro group.

    • Screen Nucleophiles: If you suspect nitro group reduction, consider using a different nucleophile or adding a mild oxidant if compatible with your reaction conditions. For standard reductions, reagents like iron powder or tin(II) chloride are used, so conditions that mimic this should be avoided.[15]

Frequently Asked Questions (FAQs)

Q1: Which is a better leaving group in this SNAr reaction: Fluoro or Nitro? For the SNAr addition-elimination mechanism, fluoride is the superior leaving group. The rate-determining step is the initial nucleophilic attack, which is accelerated by strongly electronegative groups that increase the electrophilicity of the carbon atom. Fluorine is the most electronegative halogen, making the ipso-carbon the most electron-poor and ready for attack.[4][6] While the nitro group can be a leaving group, its displacement typically requires more forcing conditions.[13]

Q2: What are the optimal solvent and base combinations for this substrate? The ideal combination depends on the nucleophilicity of your chosen partner. The table below provides a general guide.

Nucleophile ClassRecommended SolventsRecommended BasesRationale
Amines, Thiols DMSO, DMF, NMP, MeCNK₂CO₃, Cs₂CO₃, DIPEAThese combinations offer excellent solubility and sufficient basicity to facilitate the reaction without promoting significant side reactions.
Alcohols, Phenols THF, DMFNaH, KOtBuStronger bases are needed to deprotonate these less nucleophilic reactants. Anhydrous conditions are critical.
Water (Hydrolysis) DMSO/Water, THF/WaterK₂CO₃, NaOHUsed intentionally to form the corresponding phenol. Careful control of temperature is needed to avoid nitrile hydrolysis.[16]

Q3: Can I use a primary amine as a nucleophile, or will it react twice? A primary amine (R-NH₂) will react once to displace the fluorine atom. The resulting product, an N-substituted-4-methyl-5-nitrobenzonitrile, is significantly less reactive towards a second SNAr reaction. The newly introduced amino group is electron-donating by resonance, which deactivates the aromatic ring and makes further nucleophilic attack much more difficult. Double substitution is generally not observed under standard conditions.

General Experimental Protocol

Synthesis of 2-(Morpholino)-4-methyl-5-nitrobenzonitrile

This protocol provides a representative procedure for the SNAr of 2-Fluoro-4-methyl-5-nitrobenzonitrile with a secondary amine.

Materials:

  • 2-Fluoro-4-methyl-5-nitrobenzonitrile (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add 2-Fluoro-4-methyl-5-nitrobenzonitrile and anhydrous potassium carbonate.

  • Add anhydrous DMF via syringe to dissolve/suspend the solids.

  • Add morpholine dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • A precipitate should form. Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Dry the crude product under vacuum. If necessary, purify further by recrystallization from ethanol or by column chromatography.

References
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • Clark, J. (n.d.). Hydrolysis of Nitriles. Chemguide. [Link]

  • Frontiers in Chemistry. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. [Link]

  • PubChem. (n.d.). 2-Fluoro-5-nitrobenzonitrile. National Center for Biotechnology Information. [Link]

  • The Organic Chemistry Tutor. (2018). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. YouTube. [Link]

  • Chemistry LibreTexts. (2020). 21.5: Hydrolysis of nitriles. [Link]

  • ResearchGate. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

  • Green Chemistry. (2014). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. [Link]

  • Chemistry Stack Exchange. (2021). Nitro as a leaving group in an aromatic ring. [Link]

  • Molecules. (2019). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). SnAr and Nitrile Hydrolysis using KF/Alumina under solvent-free conditions. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1982). The stabilities of Meisenheimer complexes. Part 26. The reactions of some aromatic nitro-compounds with base in t-butyl alcohol–water mixtures. Royal Society of Chemistry. [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]

  • Monatshefte für Chemie - Chemical Monthly. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions.... Springer. [Link]

  • ChemRxiv. (2020). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines.... [Link]

  • RSC Advances. (2020). A highly green approach towards aromatic nitro group substitutions.... Royal Society of Chemistry. [Link]

  • The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]

  • ResearchGate. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions.... [Link]

  • Durham E-Theses. (n.d.). Aromatic Transformations Facilitated by η6 Coordination to Ruthenium (II). Durham University. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. [Link]

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Technical Support Center: Purification of 2-Fluoro-4-methyl-5-nitrobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-fluoro-4-methyl-5-nitrobenzonitrile and its derivatives. These compounds are pivotal building blocks in medicinal chemistry, serving as key intermediates for a range of therapeutic agents, including tyrosine kinase inhibitors for cancer treatment.[1][2] Achieving high purity is not merely a quality control checkpoint; it is fundamental to ensuring the safety, efficacy, and reproducibility of downstream synthetic steps and the final active pharmaceutical ingredient (API).

This guide is structured to provide practical, field-proven solutions to common and complex purification challenges encountered by researchers and process chemists. We will delve into the causality behind experimental choices, offering troubleshooting guides and detailed protocols grounded in chemical principles.

Section 1: Common Purification Challenges

The unique substitution pattern of 2-fluoro-4-methyl-5-nitrobenzonitrile derivatives—featuring an electron-withdrawing nitro group, a nitrile, and a halogen—presents a distinct set of purification hurdles. Understanding these challenges is the first step toward devising an effective purification strategy.

  • Co-eluting Impurities: Synthetic routes can generate regioisomers or closely related analogues (e.g., isomers from incomplete nitration or starting material carryover) that exhibit very similar polarity to the target compound, making separation by standard chromatography difficult.

  • Thermal and Chemical Instability: The presence of a nitro group can render the molecule susceptible to degradation under harsh conditions. For instance, prolonged exposure to acidic or basic conditions (including standard silica gel) can lead to decomposition.[3]

  • Challenging Crystallization: These compounds can exhibit high solubility in many common organic solvents, making it difficult to achieve the supersaturation required for crystallization. Conversely, they may "oil out" of solution if the cooling process is too rapid or the wrong solvent system is chosen.[4]

  • Handling and Safety: As with many nitroaromatic and nitrile-containing compounds, these derivatives require careful handling due to potential toxicity. Inhalation, ingestion, and skin contact should be rigorously avoided.[5][6]

Section 2: Troubleshooting Guide - A Question & Answer Approach

This section addresses specific issues you may encounter during purification experiments. The solutions provided are based on established chemical principles and extensive laboratory experience.

Recrystallization Issues

Q1: I've dissolved my crude product in a hot solvent, but upon cooling, it separates as an oil instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute's solubility drops so rapidly upon cooling that it comes out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice. This is a common problem when the solution is too concentrated or cooled too quickly.

  • Causality: The molecules lose kinetic energy upon cooling, but if the concentration is too high, they aggregate into a disordered, liquid-like state before they can organize into an ordered, low-energy crystal lattice.

  • Solutions:

    • Re-heat and Dilute: Re-heat the mixture until the oil redissolves completely. Add a small amount (5-10% more) of the same hot solvent to slightly decrease the concentration.[4]

    • Slow Cooling: This is critical. After dissolving, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not place it directly in an ice bath. Rapid cooling encourages oiling.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.

Q2: My recrystallization yield is extremely low, even though I see good crystal formation. How can I improve my recovery?

A2: Low yield is typically due to using too much solvent or premature filtration. The goal is to find a solvent that dissolves the compound well when hot but poorly when cold.

  • Causality: Every solvent will retain some dissolved solute even at low temperatures. Using an excessive volume of solvent means a significant portion of your product will remain in the mother liquor, lost during filtration.

  • Solutions:

    • Minimize Solvent: During the dissolution step, add the hot solvent portion-wise (in small increments) until the solid just dissolves. This ensures you are near the saturation point.

    • Solvent System Optimization: If a single solvent gives poor recovery, consider a two-solvent system. Dissolve the compound in a minimum of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to clarify and then cool slowly.

    • Thorough Cooling: Ensure the crystallization flask is fully cooled before filtration. An ice-water bath should be used for at least 15-20 minutes after slow cooling to room temperature to maximize precipitation.

    • Mother Liquor Recovery: Concentrate the mother liquor (the filtrate) by about 50% and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure and should be analyzed separately.

Column Chromatography Issues

Q3: When I run a TLC, my spot is streaking or tailing significantly. This is also happening on my column, leading to poor separation. What causes this?

A3: Streaking is often caused by overloading the stationary phase, poor solubility in the mobile phase, or strong interactions between the compound and the silica gel. For polar compounds like nitroaromatics, the interaction with acidic silica can be a major factor.

  • Causality: Silica gel is acidic. The polar nitro and nitrile groups can interact strongly with the silanol groups (Si-OH) on the silica surface. If the interaction is too strong, the compound "sticks" and elutes slowly and unevenly, causing tailing.

  • Solutions:

    • Reduce Sample Load: Ensure you are not overloading your TLC plate or column. For a standard analytical TLC, a tiny spot is sufficient. For column chromatography, a general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.

    • Increase Mobile Phase Polarity: A more polar eluent will compete more effectively for binding sites on the silica gel, helping to move your compound more cleanly. For example, if you are using 10% Ethyl Acetate in Hexane, try increasing it to 15% or 20%.

    • Add a Modifier: Add a small amount (0.5-1%) of a polar modifier like triethylamine or acetic acid to the mobile phase.

      • Triethylamine (base): This will neutralize the acidic sites on the silica gel, preventing strong binding of basic impurities or even the slightly acidic protons on your aromatic ring.

      • Acetic Acid (acid): If your compound or impurities are basic, adding a small amount of acid can improve peak shape by ensuring they are protonated.

    • Switch Adsorbent: If streaking persists, your compound may be unstable on silica.[3] Consider using a different stationary phase like alumina (which is available in neutral, basic, or acidic forms) or Florisil.[3][7]

Q4: I am unable to separate my desired product from a persistent impurity. Their Rf values on the TLC are almost identical. What are my options?

A4: This is a common and challenging problem. The solution lies in systematically altering the chromatography conditions to exploit subtle differences in the properties of the two compounds.

  • Causality: If two compounds have nearly identical Rf values, their bulk polarity is very similar. Separation requires a system that can differentiate based on more specific interactions (e.g., pi-stacking, hydrogen bonding).

  • Solutions:

    • Change Solvent System: Do not just vary the ratio; change the solvents themselves. If a Hexane/Ethyl Acetate system fails, try a Dichloromethane/Methanol or Toluene/Acetone system. Different solvents interact differently with your compounds and the stationary phase. Aromatic solvents like toluene can engage in pi-stacking interactions, potentially resolving compounds that co-elute in aliphatic/ester systems.

    • High-Performance Liquid Chromatography (HPLC): HPLC offers significantly higher resolving power than flash chromatography. Fluorinated phases are known to provide unique selectivity for halogenated and nitro-aromatic compounds.[8] A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a powerful option for purifying these moderately polar compounds.[9]

    • Derivative Formation: If all else fails and the impurity is reactive, you could selectively react it to form a new compound with a very different polarity, which can then be easily separated. This is a last resort due to the extra synthetic step.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions for handling 2-fluoro-4-methyl-5-nitrobenzonitrile derivatives?

A1: These compounds should be handled with utmost caution.

  • Engineering Controls: Always work in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.

  • Toxicity: Benzonitrile derivatives can be toxic if inhaled, ingested, or absorbed through the skin.[6][10] Nitroaromatic compounds also carry toxicity warnings.

  • Disposal: Dispose of all waste (solid and liquid) in properly labeled hazardous waste containers according to your institution's guidelines.

Q2: Which analytical techniques are most effective for purity assessment?

A2: A combination of techniques is essential for a complete purity profile.

  • ¹H and ¹⁹F NMR Spectroscopy: Provides structural confirmation and can reveal the presence of impurities, even at low levels. ¹⁹F NMR is particularly useful for fluorinated compounds.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. An HPLC-UV method can determine purity as a percentage (e.g., 99.5%) and detect non-proton-containing impurities that NMR might miss.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify unknown impurities.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.[11] A broad or depressed melting range suggests the presence of impurities.

Q3: What are the most common impurities I should anticipate?

A3: The impurities depend heavily on the synthetic route.

  • From Nitration of 2-Fluoro-4-methylbenzonitrile: You may find unreacted starting material and other regioisomers of nitration (e.g., 2-fluoro-4-methyl-3-nitrobenzonitrile or 2-fluoro-4-methyl-6-nitrobenzonitrile).

  • From Sandmeyer or similar reactions (e.g., from an aniline precursor): Expect residual starting aniline, de-aminated side products, or impurities from reagents like copper salts.[2][12]

  • Solvent Residues: Common solvents like ethyl acetate, hexane, or dichloromethane can be trapped in the crystal lattice and are often visible in ¹H NMR. These can usually be removed by drying under high vacuum, sometimes with gentle heating.

Section 4: Standardized Purification Protocols

These protocols provide a validated starting point for your purification work. Always begin with a small-scale trial before committing your entire batch.

Protocol 1: Step-by-Step Recrystallization
  • Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot. Toluene or an ethanol/water mixture are good starting points for these derivatives.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot solvent required to fully dissolve the solid at the boiling point.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this initial crystal growth phase.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for 20-30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent. Characterize the final product for purity and yield.

Protocol 2: Step-by-Step Flash Column Chromatography
  • Solvent System Selection: Using TLC, identify a solvent system that gives your product an Rf value of approximately 0.25-0.35 and provides good separation from major impurities. A common starting point is a mixture of Ethyl Acetate and Hexane.[12]

  • Column Packing: Pack a glass column with silica gel (a dry pack is often fastest).[13] Add a layer of sand on top of the silica bed. Pre-elute the column with your chosen mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method generally results in better separation than loading a liquid solution.[13]

  • Elution: Carefully add the dry-loaded sample to the top of the column. Add another thin layer of sand. Begin eluting with the mobile phase, applying pressure to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Analysis: Monitor the fractions using TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid or oil under high vacuum to remove any remaining solvent.

Section 5: Data Tables & Visualization

Table 1: Common Solvents for Purification
SolventPolarity IndexBoiling Point (°C)Notes
n-Hexane0.169Common non-polar component of mobile phases.
Toluene2.4111Good for recrystallization; can aid separation via π-π interactions.[2]
Dichloromethane3.140Excellent solvent for dissolving samples for column loading.
Ethyl Acetate4.477Common polar component of mobile phases.[12]
Acetone5.156Useful polar solvent, often used with hexane or toluene.
Ethanol5.278Good for recrystallization, often in combination with water.
Methanol6.665Highly polar solvent, used in more polar mobile phases.
Diagrams and Workflows

The following diagrams illustrate logical workflows for making decisions during the purification process.

Purification_Workflow start Crude Product check_purity Assess Purity & Impurity Profile (TLC, NMR) start->check_purity is_solid Is the crude product a solid? check_purity->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Perform Column Chromatography is_solid->column No / Oily check_success_xtal Purity > 98%? recrystallize->check_success_xtal check_success_col Purity > 98%? column->check_success_col check_success_xtal->column No end_product Pure Product check_success_xtal->end_product Yes check_success_col->column No, Re-optimize check_success_col->end_product Yes

Caption: Decision workflow for selecting an initial purification method.

Recrystallization_Troubleshooting start Dissolve crude in min. hot solvent cool Cool solution slowly start->cool outcome Observe Outcome cool->outcome oils_out Product 'Oils Out' outcome->oils_out Liquid layer no_xtals No Crystals Form outcome->no_xtals Clear solution low_yield Crystals Form, Low Yield outcome->low_yield Few crystals success Good Crystals & Yield outcome->success Solid crystals reheat Reheat, add more solvent (5-10%) oils_out->reheat scratch Scratch flask / Add seed crystal no_xtals->scratch concentrate Concentrate mother liquor for 2nd crop low_yield->concentrate reheat->cool

Caption: Troubleshooting guide for common recrystallization failures.

References

  • Google Patents. (2016). A process for the preparation of 4-fluoro-2-methylbenzonitrile. (WO2016024224A1).
  • Google Patents. (2010). Synthesis method of 2-fluoro-4-nitrobenzonitrile. (CN101648890A).
  • Wilshire, J. F. K. (1967). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. ResearchGate. Retrieved from [Link]

  • MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-5-nitrobenzonitrile. Retrieved from [Link]

  • Google Patents. (2012). Synthesis method of 2-fluoro-4-nitrobenzonitrile. (CN101648890B).
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Chromatography Online. (n.d.). Fluorinated HPLC Phases—Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • Kim, J. H. (2004). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Journal of the Korean Chemical Society, 48(5), 487-492.
  • Loba Chemie. (n.d.). 4-NITROBENZONITRILE EXTRA PURE Safety Data Sheet. Retrieved from [Link]

  • INIS-IAEA. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). Retrieved from [Link]

  • ChemHelpASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Google Patents. (1996). Separation of aromatic fluoro-compound and aromatic nitro-compound. (JPH0871413A).
  • A-Star Training. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]

  • NIH. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Reactivity of 2-Fluoro-4-methyl-5-nitrobenzonitrile in SNAr Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for a common challenge encountered in synthetic chemistry: the low reactivity of 2-Fluoro-4-methyl-5-nitrobenzonitrile in Nucleophilic Aromatic Substitution (SNAr) reactions. Our goal is to equip you with the scientific rationale and practical guidance to overcome this hurdle in your experiments.

Understanding the Reactivity of 2-Fluoro-4-methyl-5-nitrobenzonitrile: A Balancing Act of Electronics

The success of an SNAr reaction hinges on the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups (EWGs) is crucial for activating the ring towards nucleophilic attack.[1][2][3] In the case of 2-Fluoro-4-methyl-5-nitrobenzonitrile, we have a delicate interplay of activating and deactivating substituents.

  • Activating Groups:

    • Nitro Group (-NO₂): Positioned para to the fluorine leaving group, the nitro group is a powerful activator. It effectively delocalizes the negative charge of the Meisenheimer intermediate through resonance, stabilizing this key intermediate and lowering the activation energy of the reaction.[1][3]

    • Nitrile Group (-CN): Located meta to the fluorine, the nitrile group also contributes to the overall electron deficiency of the ring through its strong inductive electron-withdrawing effect.[4]

  • Deactivating Group:

    • Methyl Group (-CH₃): Situated meta to the fluorine, the methyl group is an electron-donating group (EDG). It pushes electron density into the ring, which counteracts the effect of the EWGs and deactivates the ring towards nucleophilic attack.

  • The Leaving Group:

    • Fluorine (-F): In the context of SNAr, fluorine is an excellent leaving group. Its high electronegativity strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and susceptible to nucleophilic attack. The rate-determining step in most SNAr reactions is the initial nucleophilic attack and formation of the Meisenheimer complex, not the departure of the leaving group.[3]

The presence of the deactivating methyl group is the primary reason for the often-observed low reactivity of this substrate. Overcoming this deactivation is the central theme of our troubleshooting guide.

Frequently Asked Questions (FAQs)

Q1: Why is my SNAr reaction with 2-Fluoro-4-methyl-5-nitrobenzonitrile so slow?

A1: The primary reason for sluggish reactions with this substrate is the presence of the electron-donating methyl group at the 4-position. This group partially counteracts the activating effects of the nitro and nitrile groups, making the aromatic ring less electrophilic and thus less reactive towards nucleophiles.

Q2: Is fluorine a good leaving group for this reaction? I thought it formed a strong bond with carbon.

A2: Yes, fluorine is an excellent leaving group in SNAr reactions. While the C-F bond is strong, the rate-determining step is the nucleophilic attack on the aromatic ring to form the Meisenheimer intermediate. Fluorine's high electronegativity makes the carbon it's attached to more electrophilic, accelerating this initial step.[3]

Q3: Can I use other halogens as leaving groups?

A3: While other halogens can be used, the reactivity order in SNAr is typically F > Cl > Br > I.[3] This is the opposite of what is observed in SN2 reactions. Therefore, the fluoro-substituted compound is the most reactive starting material for this type of transformation.

Q4: What are some common side reactions to be aware of?

A4: With strong bases and certain nucleophiles, side reactions can occur. For instance, if your nucleophile is an alkoxide, and there are other functional groups on the nucleophile or substrate, you could see transesterification or other base-mediated reactions. If using a very strong base like sodium hydride, ensure it is fully quenched in the formation of your nucleophile to avoid deprotonation at other sites.[5]

In-Depth Troubleshooting Guide

Low or no conversion in your SNAr reaction with 2-Fluoro-4-methyl-5-nitrobenzonitrile can be frustrating. This section provides a systematic approach to diagnosing and resolving the issue.

Decision-Making Workflow for Troubleshooting

troubleshooting_workflow start Low Conversion of 2-Fluoro-4-methyl-5-nitrobenzonitrile check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK failure Re-evaluate Synthetic Route check_reagents->failure Reagents Degraded optimize_solvent Optimize Solvent System check_conditions->optimize_solvent Conditions Appear Correct check_conditions->failure Incorrect Conditions optimize_base Optimize Base optimize_solvent->optimize_base Solvent Optimized success Successful Reaction optimize_solvent->success Improved Conversion optimize_temp Increase Reaction Temperature optimize_base->optimize_temp Base Optimized optimize_base->success Improved Conversion optimize_nucleophile Consider Nucleophile Strength optimize_temp->optimize_nucleophile Temperature Optimized optimize_temp->success Improved Conversion side_reactions Investigate Potential Side Reactions optimize_nucleophile->side_reactions Still Low Conversion optimize_nucleophile->success Improved Conversion side_reactions->success No Side Products, Further Optimization Needed side_reactions->failure Side Products Identified sn_ar_mechanism reagents 2-Fluoro-4-methyl-5-nitrobenzonitrile + Nu⁻ meisenheimer Meisenheimer Complex (Resonance Stabilized) reagents->meisenheimer Step 1: Nucleophilic Attack (Rate-Determining) product Product + F⁻ meisenheimer->product Step 2: Elimination of Leaving Group (Fast)

Sources

optimizing solvent and base conditions for reactions with 2-Fluoro-4-methyl-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Fluoro-4-methyl-5-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing solvent and base conditions in reactions involving this versatile substrate. Our focus is on the widely utilized Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of modern synthetic chemistry.

Introduction to the Reactivity of 2-Fluoro-4-methyl-5-nitrobenzonitrile

2-Fluoro-4-methyl-5-nitrobenzonitrile is an excellent substrate for SNAr reactions. Its reactivity is dictated by the electronic properties of its substituents. The potent electron-withdrawing nitro (-NO₂) and cyano (-CN) groups, positioned ortho and para to the fluorine atom, render the aromatic ring electron-deficient. This electronic pull is crucial as it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. The fluorine atom, despite forming a strong C-F bond, acts as an excellent leaving group in this activated system because the rate-determining step is the initial nucleophilic attack on the ring, not the cleavage of the C-F bond.

Frequently Asked Questions (FAQs)

Q1: My SNAr reaction with an amine nucleophile is sluggish or not going to completion. What should I do?

A1: This is a common issue that can often be resolved by addressing one of three factors: the base, the solvent, or the temperature.

  • Base Selection: If you are using a weak base like triethylamine (Et₃N) or potassium carbonate (K₂CO₃), it may not be strong enough to sufficiently deprotonate your amine nucleophile, especially if the amine is weakly acidic. Consider switching to a stronger base such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH). The goal is to generate a more potent nucleophilic anion.

  • Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions. They are effective at dissolving the reactants and stabilizing the charged Meisenheimer intermediate without significantly solvating and deactivating the nucleophile. If you are using a less polar solvent like THF or toluene, switching to DMF or DMSO can dramatically increase the reaction rate.

  • Temperature: SNAr reactions often require heating. If you are running the reaction at room temperature, gradually increasing the temperature to 50-100 °C can provide the necessary activation energy for the reaction to proceed to completion. Always monitor for potential side reactions at higher temperatures.

Q2: I am observing the formation of a dark-colored reaction mixture and multiple spots on my TLC. What could be the cause?

A2: Dark coloration and multiple TLC spots often indicate side reactions or decomposition. With a substrate like 2-Fluoro-4-methyl-5-nitrobenzonitrile, several possibilities exist:

  • Reaction with the Nitro Group: Under strongly basic conditions and in the presence of certain nucleophiles, the nitro group can be susceptible to reduction or other transformations, leading to complex mixtures.

  • Hydrolysis of the Nitrile Group: If there is water present in your reaction and you are using a strong base like NaOH or KOH, you risk hydrolyzing the nitrile (-CN) group to a carboxamide or a carboxylic acid.[1][2][3] Ensure your solvent and reagents are anhydrous if this is a concern.

  • Deprotonation of the Methyl Group: While less common, very strong bases could potentially deprotonate the methyl group, leading to undesired side reactions. This is more likely with organometallic bases.

To troubleshoot, try running the reaction at a lower temperature, using a slightly weaker base if possible, and ensuring all reagents and solvents are dry.

Q3: Can I use a protic solvent like ethanol or water for my SNAr reaction?

A3: It is generally not recommended to use protic solvents for SNAr reactions with anionic nucleophiles. Protic solvents have O-H or N-H bonds and can form hydrogen bonds with the nucleophile.[4] This solvation shell stabilizes the nucleophile, making it less reactive and significantly slowing down the desired reaction. Polar aprotic solvents are the preferred choice as they solvate the accompanying cation more effectively than the anionic nucleophile, leaving the nucleophile "naked" and more reactive.

Q4: How does the choice of base affect my reaction with an alcohol or thiol nucleophile?

A4: For alcohol and thiol nucleophiles, a base is required to deprotonate the hydroxyl or thiol group to generate the more nucleophilic alkoxide or thiolate anion. The strength of the base should be matched to the acidity of the nucleophile.

  • For more acidic nucleophiles like phenols and thiophenols, a moderately strong base like potassium carbonate is often sufficient.

  • For less acidic aliphatic alcohols and thiols, a stronger base such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium hexamethyldisilazide (LHMDS) is typically necessary to ensure complete deprotonation.

Troubleshooting Guide: A Deeper Dive

Issue 1: Low Yield or Incomplete Conversion

When faced with a low-yielding reaction, a systematic approach to optimizing the solvent and base is crucial.

Visualizing the Troubleshooting Workflow

troubleshooting_workflow start Low Yield / Incomplete Conversion check_base Is the base strong enough? start->check_base check_solvent Is the solvent optimal? check_base->check_solvent Yes increase_base Increase base strength (e.g., K2CO3 -> KOtBu) check_base->increase_base No check_temp Is the temperature adequate? check_solvent->check_temp Yes change_solvent Switch to polar aprotic solvent (e.g., THF -> DMSO) check_solvent->change_solvent No check_nucleophile Is the nucleophile stable? check_temp->check_nucleophile Yes increase_temp Increase reaction temperature (e.g., RT -> 80°C) check_temp->increase_temp No check_side_reactions Monitor for side reactions check_nucleophile->check_side_reactions Yes end Optimized Reaction check_nucleophile->end No, decomposition observed increase_base->check_solvent change_solvent->check_temp increase_temp->check_nucleophile check_side_reactions->end

Caption: A decision-making workflow for troubleshooting low-yielding SNAr reactions.

Detailed Analysis:

  • Base Strength vs. Nucleophile pKa: The effectiveness of a base is relative to the acidity of the proton it needs to remove. The pKa of the conjugate acid of the base should ideally be significantly higher than the pKa of the nucleophile. The solvent can drastically alter the effective strength of a base. For instance, the pKa of many acids is significantly higher in DMSO than in water, meaning a given base will be effectively stronger in DMSO.

    BaseConjugate AcidpKa in WaterpKa in DMSO
    Triethylamine (Et₃N)Et₃NH⁺~10.7~9.0
    Potassium Carbonate (K₂CO₃)HCO₃⁻10.3~14-15 (est.)
    Potassium tert-butoxide (KOtBu)t-BuOH~19~32.2
    Sodium Hydride (NaH)H₂~36~42
  • Solvent Properties: The choice of solvent influences reaction rates through its polarity (dielectric constant) and its ability to hydrogen bond. Polar aprotic solvents are ideal for SNAr reactions as they possess a high dielectric constant to dissolve ionic species but lack the ability to form strong hydrogen bonds with the anionic nucleophile, thus preserving its reactivity.

    SolventDielectric Constant (20°C)Boiling Point (°C)Type
    Toluene2.4111Nonpolar
    Tetrahydrofuran (THF)7.666Polar Aprotic (Borderline)
    Acetonitrile (MeCN)37.582Polar Aprotic
    N,N-Dimethylformamide (DMF)36.7153Polar Aprotic
    Dimethyl Sulfoxide (DMSO)47189Polar Aprotic
Issue 2: Undesired Side Reactions

Careful consideration of reaction conditions can mitigate the formation of byproducts.

Visualizing Potential Side Reactions

side_reactions substrate 2-Fluoro-4-methyl-5-nitrobenzonitrile desired_product SNAr Product substrate->desired_product Nucleophile + Base hydrolysis Nitrile Hydrolysis (Amide/Carboxylic Acid) substrate->hydrolysis Strong Base (e.g., NaOH) + H₂O nitro_reduction Nitro Group Reduction/ Transformation substrate->nitro_reduction Harsh Conditions/ Certain Nucleophiles methyl_deprotonation Methyl Group Deprotonation substrate->methyl_deprotonation Very Strong Base (e.g., BuLi)

Caption: Potential side reactions with 2-Fluoro-4-methyl-5-nitrobenzonitrile.

Mitigation Strategies:

  • Nitrile Hydrolysis: To avoid this, ensure that anhydrous solvents and reagents are used, particularly when employing strong hydroxide bases. If aqueous workup is necessary, it should be performed at low temperatures and for a minimal duration.

  • Nitro Group Reactivity: The nitro group is generally stable under typical SNAr conditions. However, highly nucleophilic and reducing agents (e.g., some thiols at elevated temperatures) could potentially interact with it. If you suspect this, running the reaction at a lower temperature or using a less reactive nucleophile might be necessary.

  • Steric Hindrance: The methyl group adjacent to the reaction center can introduce steric hindrance, potentially slowing the reaction with bulky nucleophiles. In such cases, increasing the reaction temperature or using a less sterically demanding base might be beneficial.

Experimental Protocols

The following protocols are provided as a starting point for optimization. They are based on established procedures for similar substrates.

Protocol 1: General Procedure for Reaction with Amine Nucleophiles

This protocol is adapted from the reaction of 2-Fluoro-5-nitrobenzonitrile with various amines.

Materials:

  • 2-Fluoro-4-methyl-5-nitrobenzonitrile (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add 2-Fluoro-4-methyl-5-nitrobenzonitrile and potassium carbonate.

  • Add anhydrous DMF to dissolve the starting material.

  • Add the amine nucleophile to the solution.

  • Stir the reaction mixture at 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Reaction with Alcohol/Thiol Nucleophiles

This protocol is a general guideline for reactions requiring a stronger base.

Materials:

  • 2-Fluoro-4-methyl-5-nitrobenzonitrile (1.0 eq)

  • Alcohol or thiol nucleophile (1.2 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or DMF

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol or thiol nucleophile and anhydrous THF or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide or thiolate.

  • Add a solution of 2-Fluoro-4-methyl-5-nitrobenzonitrile in the same anhydrous solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

  • Loudon, G. M., & Parise, J. P. (2016). Organic Chemistry. W. H. Freeman.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Values in Water. Retrieved from [Link]

  • Murov, S. L. (n.d.). Organic Solvents: Properties. Retrieved from [Link]

  • Clark, J. (2015). Hydrolysis of Nitriles. Chemguide. Retrieved from [Link]

  • Mayo, M. S., Yu, X., Feng, X., Yamamoto, Y., & Bao, M. (2015). Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization. The Journal of Organic Chemistry, 80(8), 3998–4002. [Link]

  • Gale, R. L., & Wilshire, J. F. K. (1974). The preparation of 2-Fluoro-5-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-(2-Cyano-4-nitrophenyl) group. Australian Journal of Chemistry, 27(6), 1295-1308. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • Varghese, B., & Vankar, Y. D. (2011). SNAr and Nitrile Hydrolysis using KF/Alumina under solvent-free conditions. Green Chemistry, 13(3), 643-646. [Link]

  • Chen, C. Y., & Hartwig, J. F. (2002). A General and Efficient Method for the Palladium-Catalyzed Amination of Aryl Chlorides. Organic Letters, 4(24), 4273–4276. [Link]

  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 12). 4-Nitrotoluene. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]

Sources

preventing byproduct formation in the synthesis of 2-Fluoro-4-methyl-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced organic synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-Fluoro-4-methyl-5-nitrobenzonitrile, a key intermediate in pharmaceutical and materials science research. Our focus is to empower you, the researcher, to overcome common challenges related to byproduct formation, ensuring high purity and yield. This document is structured as a direct Q&A resource, addressing specific experimental issues with explanations grounded in chemical principles.

Section 1: Understanding the Core Synthesis and Inherent Challenges

The most common and direct route to synthesizing 2-Fluoro-4-methyl-5-nitrobenzonitrile is through the electrophilic nitration of 2-Fluoro-4-methylbenzonitrile. While seemingly straightforward, the regioselectivity of this reaction is complex due to the competing directing effects of the substituents on the aromatic ring.

  • Fluoro Group (at C2): An ortho-, para-director.

  • Methyl Group (at C4): An ortho-, para-director.

  • Cyano Group (at C1): A meta-director.

The desired product is formed when the nitration occurs at the C5 position, which is para to the strongly activating fluoro group and meta to the deactivating cyano group. However, side reactions can lead to a mixture of products, complicating purification and reducing yield.

Main_Synthesis start 2-Fluoro-4-methylbenzonitrile reagents HNO₃ / H₂SO₄ start->reagents product 2-Fluoro-4-methyl-5-nitrobenzonitrile (Desired Product) reagents->product caption Figure 1. Primary synthetic route via electrophilic nitration.

Caption: Figure 1. Primary synthetic route via electrophilic nitration.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis. Each answer provides a causal explanation and a validated protocol to resolve the problem.

FAQ 1: My final product is contaminated with a significant isomeric byproduct. How can I identify and minimize its formation?

Answer: The most probable isomeric byproduct is 2-Fluoro-4-methyl-3-nitrobenzonitrile . Its formation is a classic example of kinetic versus thermodynamic control in electrophilic aromatic substitution.

Causality & Mechanism: The C3 position is ortho to both the activating fluoro and methyl groups, making it kinetically favorable and highly susceptible to electrophilic attack. However, the resulting product, 2-Fluoro-4-methyl-3-nitrobenzonitrile, suffers from significant steric hindrance between the three adjacent substituents (F, NO₂, and CH₃). The desired C5-nitro isomer is thermodynamically more stable. By controlling the reaction's energy profile, you can favor the formation of the more stable product.

The key to minimizing the 3-nitro isomer is strict temperature control. Lower reaction temperatures provide less energy for the reaction to overcome the activation barrier to the less stable kinetic product, thereby favoring the pathway to the more stable thermodynamic product.

Isomer_Formation cluster_conditions Reaction Conditions Low_Temp Low Temperature (e.g., -5 to 0 °C) P_desired 5-Nitro Isomer (Thermodynamic Product) Low_Temp->P_desired Leads to High_Temp High Temperature (e.g., > 25 °C) P_byproduct 3-Nitro Isomer (Kinetic Product) High_Temp->P_byproduct Leads to SM 2-Fluoro-4-methyl- benzonitrile SM->Low_Temp Favors SM->High_Temp Favors caption Figure 2. Effect of temperature on isomeric byproduct formation.

Caption: Figure 2. Effect of temperature on isomeric byproduct formation.

Troubleshooting Protocol: Optimizing for Regioselectivity

  • Setup: In a three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer, add 2-Fluoro-4-methylbenzonitrile (1.0 eq) to concentrated sulfuric acid (98%, ~3-4 volumes).

  • Cooling: Cool the mixture to -5 °C using an ice-salt or acetone/dry ice bath. It is critical that the internal temperature does not rise above 0 °C during the addition of the nitrating agent.

  • Nitrating Agent Preparation: In the dropping funnel, prepare a nitrating mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (~1 volume).

  • Addition: Add the nitrating mixture dropwise to the cooled solution over 30-60 minutes, ensuring the internal temperature is maintained at or below 0 °C .

  • Reaction: Stir the mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC or HPLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted. The product will precipitate as a solid.

  • Isolation: Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

ParameterConditionExpected Outcome
Temperature -5 to 0 °CRatio of 5-nitro : 3-nitro > 95:5
25 °C (Room Temp)Ratio of 5-nitro : 3-nitro ≈ 80:20
Nitrating Agent Fuming HNO₃ in H₂SO₄Minimizes water, reducing side reactions.
70% HNO₃Increased water content can lead to hydrolysis.
FAQ 2: My work-up reveals acidic impurities, and the overall yield is low. What is causing the hydrolysis of my nitrile group?

Answer: You are likely forming 2-Fluoro-4-methyl-5-nitrobenzamide and/or 2-Fluoro-4-methyl-5-nitrobenzoic acid . This is a result of nitrile hydrolysis under the harsh acidic and aqueous conditions of the reaction and work-up.

Causality & Mechanism: The cyano group is susceptible to acid-catalyzed hydrolysis, especially at elevated temperatures. The presence of excess water in the reaction medium (from using non-fuming nitric acid) or prolonged exposure to the acidic mixture at higher temperatures can promote this side reaction. The hydrolysis proceeds first to the amide, which can then be further hydrolyzed to the carboxylic acid.

Troubleshooting Protocol: Preventing Nitrile Hydrolysis

  • Use Anhydrous Conditions: Employ fuming nitric acid (>90%) or potassium nitrate (KNO₃) as the nitrating agent in concentrated sulfuric acid to minimize the amount of water present.

  • Control Temperature: As with preventing isomer formation, maintaining a low temperature (≤ 0 °C) is crucial. Hydrolysis rates are significantly slower at lower temperatures.

  • Minimize Reaction Time: Monitor the reaction closely using TLC or HPLC. Once the starting material is consumed, proceed immediately to the work-up. Do not let the reaction stir for an unnecessarily long time.

  • Controlled Work-up: When quenching the reaction on ice, ensure the mixture is well-stirred to dissipate heat quickly. A rapid temperature increase during the quench can accelerate hydrolysis.

  • Purification: During work-up and before extraction, you can wash the crude product slurry with a cold, dilute sodium bicarbonate solution. This will neutralize residual acid and extract the acidic carboxylic acid byproduct into the aqueous phase.

FAQ 3: I'm having difficulty purifying the desired 5-nitro isomer from the 3-nitro byproduct. What is the best purification strategy?

Answer: While optimizing the reaction conditions is the best strategy, effective purification is essential. The two isomers have very similar polarities, making chromatographic separation challenging. The most effective method is fractional recrystallization.

Causality & Mechanism: Isomers often co-crystallize, but their solubilities in a given solvent system are rarely identical. By carefully selecting a solvent system where the desired isomer has lower solubility than the byproduct at a low temperature, you can selectively crystallize the pure product.

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., isopropanol, ethanol, methanol, ethyl acetate, toluene) and solvent/co-solvent systems (e.g., ethanol/water, isopropanol/hexane). The ideal system is one in which the product is sparingly soluble at room temperature but fully soluble when hot. Isopropanol or an ethanol/water mixture are often good starting points.

  • Dissolution: Dissolve the crude solid in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Slow Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of well-defined crystals and is key to achieving high purity. Rapid crashing will trap impurities.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the recovery of the desired, less soluble isomer.

  • Isolation & Analysis: Filter the crystals, wash with a small amount of the cold recrystallization solvent, and dry. Analyze the purity of the crystals and the mother liquor by HPLC or NMR.

  • Repeat if Necessary: A second recrystallization may be necessary to achieve >99% purity. The mother liquor, now enriched with the 3-nitro isomer, can be set aside or subjected to further purification if desired.

Section 3: Comprehensive Workflow for High-Purity Synthesis

This workflow integrates the best practices discussed above to provide a robust and self-validating protocol for synthesizing 2-Fluoro-4-methyl-5-nitrobenzonitrile with high purity.

workflow cluster_prep Preparation & Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Prepare Flask & Reagents (2-F-4-Me-BN in conc. H₂SO₄) B 2. Cool to -5 °C A->B C 3. Add Nitrating Mixture Dropwise (Fuming HNO₃ / H₂SO₄) Maintain T ≤ 0 °C B->C D 4. Stir at 0 °C (Monitor by HPLC/TLC) C->D E 5. Quench on Crushed Ice D->E F 6. Filter Crude Solid E->F G 7. Wash with Cold Water F->G H 8. Fractional Recrystallization (e.g., from Isopropanol) G->H I 9. Isolate Pure Product & Dry H->I J 10. Confirm Purity & Identity (HPLC, NMR, MS) I->J caption Figure 3. Optimized workflow for high-purity synthesis.

Caption: Figure 3. Optimized workflow for high-purity synthesis.

References

  • General Nitration Mechanisms: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. [Link]

  • Synthesis of Related Nitrobenzonitriles: A relevant patent describing the synthesis of related fluoronitro-aromatics, highlighting the importance of reaction control. Synthesis method of 2-fluoro-4-nitrobenzonitrile. CN101648890B. [1][2]

  • Purification of Organic Compounds: Armarego, W. L., & Chai, C. L. (2012). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. [Link]

  • Sandmeyer and Related Reactions: Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 765–792. [Link]

Sources

Technical Support Center: Characterization of Impurities in 2-Fluoro-4-methyl-5-nitrobenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and analysis of 2-Fluoro-4-methyl-5-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during their experimental work. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct question-and-answer format, grounded in scientific principles and practical experience.

Part 1: Frequently Asked Questions (FAQs) about Impurity Formation

This section addresses the fundamental questions regarding the types of impurities you may encounter and the chemical rationale for their presence.

Q1: What are the most probable impurities I might find in my synthesis of 2-Fluoro-4-methyl-5-nitrobenzonitrile, and why do they form?

A1: The synthesis of 2-Fluoro-4-methyl-5-nitrobenzonitrile, typically achieved through the nitration of 4-fluoro-3-methylbenzonitrile, is an electrophilic aromatic substitution reaction. The directing effects of the existing substituents on the aromatic ring—the fluorine and methyl groups—play a crucial role in determining the position of the incoming nitro group and, consequently, the potential impurities that can form.[1][2][3]

Here's a breakdown of the most common impurities and their origins:

  • Regioisomers: The primary impurities are often regioisomers, which are compounds with the same molecular formula but different arrangements of substituents on the aromatic ring. In this case, the fluoro and methyl groups are both ortho, para-directing. This means they direct the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to themselves. This can lead to the formation of undesired isomers.[1][4]

    • 2-Fluoro-4-methyl-3-nitrobenzonitrile: Formation of this isomer can occur due to nitration at the position ortho to the methyl group and meta to the fluorine.

    • 2-Fluoro-4-methyl-6-nitrobenzonitrile: This isomer can result from nitration at the position ortho to both the fluorine and the methyl group.

  • Over-nitrated Products: If the reaction conditions are too harsh (e.g., high temperature, high concentration of nitric acid), dinitration can occur, leading to the formation of dinitro-isomers.[5]

  • Unreacted Starting Material: An incomplete reaction will result in the presence of the starting material, 4-fluoro-3-methylbenzonitrile.

  • Hydrolysis Products: The nitrile group (-CN) is susceptible to hydrolysis under the strong acidic conditions of the nitration reaction. This can lead to the formation of 2-fluoro-4-methyl-5-nitrobenzoic acid.[6][7][8][9]

  • Impurities from Starting Materials: The purity of your initial 4-fluoro-3-methylbenzonitrile is critical. Any impurities present in the starting material will likely be carried through the reaction and may even react to form additional byproducts.[10]

Part 2: Troubleshooting Guide for Synthesis

This section provides practical advice for addressing common issues encountered during the synthesis of 2-Fluoro-4-methyl-5-nitrobenzonitrile.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields can be attributed to several factors. A systematic approach to troubleshooting is essential.

Troubleshooting Low Yields:

Potential Cause Explanation Recommended Action
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or slightly increasing the temperature, but be cautious of promoting side reactions. Ensure vigorous stirring to maintain a homogenous reaction mixture.
Suboptimal Nitrating Agent Concentration The concentration of the nitrating agent (typically a mixture of nitric acid and sulfuric acid) is critical. If it's too dilute, the reaction will be slow or incomplete.[2][3]Ensure you are using concentrated nitric and sulfuric acids. The ratio of the two acids is also important for the efficient generation of the nitronium ion.
Side Reactions The formation of significant amounts of byproducts, such as regioisomers or over-nitrated products, will consume the starting material and reduce the yield of the desired product.[5]Carefully control the reaction temperature, as nitration reactions are exothermic. A lower temperature generally favors the desired isomer and reduces over-nitration. Consider a slower, dropwise addition of the nitrating agent.
Product Loss During Work-up and Purification The desired product may be lost during the extraction, washing, or crystallization steps.Optimize your work-up procedure. Ensure the pH is appropriately adjusted during extractions to minimize the solubility of the product in the aqueous phase. For purification by crystallization, select a solvent system that provides good recovery.[11]

Experimental Workflow for Optimizing Reaction Yield:

Caption: A systematic workflow for troubleshooting and optimizing the yield of 2-Fluoro-4-methyl-5-nitrobenzonitrile synthesis.

Part 3: Troubleshooting Guide for Analytical Characterization

Accurate characterization of your product and its impurities is crucial for quality control and further development. This section provides troubleshooting for common analytical techniques.[12][13][14][15][16]

Subsection 3.1: High-Performance Liquid Chromatography (HPLC)
Q3: I'm seeing peak tailing for my main compound in my HPLC chromatogram. What could be causing this?

A3: Peak tailing is a common issue in HPLC and can significantly affect the accuracy of quantification.

Troubleshooting HPLC Peak Tailing:

Potential Cause Explanation Recommended Action
Secondary Interactions with Silica Residual silanol groups on the silica-based stationary phase can interact with basic or polar analytes, causing tailing.Use a high-purity, end-capped column. Consider adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block the active silanol sites. Adjusting the mobile phase pH to suppress silanol ionization (lower pH) can also help.[17]
Column Overload Injecting too much sample can saturate the column, leading to peak distortion.Reduce the sample concentration or injection volume.
Column Contamination or Degradation Accumulation of strongly retained compounds on the column or degradation of the stationary phase can lead to poor peak shape.Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[18][19][20]
Mismatched Mobile Phase and Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.Dissolve the sample in the mobile phase or a weaker solvent whenever possible.
Q4: My retention times are shifting between runs. How can I stabilize my HPLC method?

A4: Consistent retention times are critical for reliable peak identification.

Troubleshooting Retention Time Drift:

Potential Cause Explanation Recommended Action
Inadequate Column Equilibration The column may not be fully equilibrated with the mobile phase before injection, especially in gradient elution.Increase the column equilibration time between runs.[19]
Mobile Phase Composition Changes Evaporation of a volatile solvent component or inaccurate mixing can alter the mobile phase composition over time.Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using an online mixer, ensure it is functioning correctly.[18][19]
Temperature Fluctuations The column temperature can affect retention times.[21]Use a column oven to maintain a constant and consistent temperature.
Flow Rate Instability Leaks in the system or issues with the pump can cause the flow rate to fluctuate.Check for leaks in the system, especially at fittings. If the problem persists, the pump may require maintenance.[20]
Subsection 3.2: Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
Q5: I'm observing ghost peaks in my GC-MS analysis. What is their source and how can I eliminate them?

A5: Ghost peaks are extraneous peaks that appear in a chromatogram and can be mistaken for actual sample components.

Troubleshooting GC Ghost Peaks:

Potential Cause Explanation Recommended Action
Carryover from Previous Injections Highly retained or high-concentration compounds from a previous run can elute in a subsequent analysis.[22]Run a blank solvent injection after a concentrated sample. Increase the final oven temperature or hold time to ensure all compounds elute.
Contaminated Syringe The syringe may be contaminated with a previous sample.Thoroughly rinse the syringe with a strong solvent between injections.
Septum Bleed Particles from the injector septum can be introduced into the system and appear as peaks.Use a high-quality, low-bleed septum and replace it regularly.
Contaminated Carrier Gas or Gas Lines Impurities in the carrier gas or leaching from the gas lines can cause ghost peaks.Use high-purity carrier gas and install traps to remove oxygen, moisture, and hydrocarbons.
Q6: My nitroaromatic compounds seem to be degrading in the GC injector. How can I prevent this?

A6: Nitroaromatic compounds can be thermally labile and may degrade at high injector temperatures.[23]

Troubleshooting Thermal Degradation in GC:

Potential Cause Explanation Recommended Action
High Injector Temperature The high temperature of the injector port can cause thermal decomposition of the analytes.[23]Lower the injector temperature to the minimum required for efficient volatilization of your compounds.
Active Sites in the Injector Liner Silanol groups on the surface of a glass liner can be active sites for degradation.Use a deactivated liner. Regular cleaning or replacement of the liner is also recommended.
Slow Injection Speed A slow injection can increase the residence time of the sample in the hot injector, promoting degradation.Use a fast autosampler injection.

Logical Relationship Diagram for Impurity Analysis:

Impurity_Analysis_Logic cluster_Synthesis Synthesis & Work-up cluster_Screening Initial Screening cluster_Separation Separation & Quantification cluster_Identification Identification & Characterization Synthesis Crude Product TLC TLC Analysis Synthesis->TLC HPLC_Screen HPLC Screening Synthesis->HPLC_Screen HPLC_Quant HPLC for Quantification TLC->HPLC_Quant Impurity spots observed HPLC_Screen->HPLC_Quant GC_Quant GC for Quantification HPLC_Screen->GC_Quant Volatile impurities suspected LC_MS LC-MS for MW HPLC_Quant->LC_MS Unknown peak GC_MS GC-MS for MW & Fragmentation GC_Quant->GC_MS Unknown peak NMR NMR for Structure Elucidation LC_MS->NMR Isomer confirmation needed GC_MS->NMR Isomer confirmation needed

Sources

Technical Support Center: Navigating Scale-Up Challenges for 2-Fluoro-4-methyl-5-nitrobenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support hub for researchers, scientists, and drug development professionals working with 2-Fluoro-4-methyl-5-nitrobenzonitrile. This powerful intermediate is a cornerstone in the synthesis of a multitude of pharmaceutical and agrochemical compounds. However, its unique electronic and steric properties can present significant hurdles during reaction scale-up. This guide is designed to provide you with field-proven insights and actionable troubleshooting strategies to ensure the successful and efficient scale-up of your reactions.

I. Foundational Understanding: The Chemistry of 2-Fluoro-4-methyl-5-nitrobenzonitrile

2-Fluoro-4-methyl-5-nitrobenzonitrile is a highly functionalized aromatic ring. The electron-withdrawing nature of the nitro (-NO2) and cyano (-CN) groups, coupled with the ortho-activating fluorine (-F) atom, makes this molecule particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The methyl (-CH3) group provides some steric hindrance and influences the regioselectivity of certain reactions. Understanding this electronic interplay is paramount to troubleshooting unforeseen reaction outcomes.

Key Reactive Sites and Potential Pathways:
  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is the primary leaving group in SNAr reactions, activated by the ortho-nitro and para-cyano groups.[1][2] This is often the desired reaction pathway for introducing new functionalities.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, opening up a vast array of subsequent derivatization possibilities.[3][4][5]

  • Cross-Coupling Reactions: While less common for this specific substrate, the aromatic ring can potentially participate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[6][7][8][9][10]

II. Troubleshooting Guide: Common Scale-Up Challenges and Solutions

This section is structured to address specific issues you may encounter during the scale-up of reactions involving 2-Fluoro-4-methyl-5-nitrobenzonitrile.

Issue 1: Incomplete Conversion or Sluggish Reaction Rates in SNAr Reactions

Symptoms:

  • HPLC analysis shows a significant amount of starting material remaining after the expected reaction time.

  • The reaction requires prolonged heating to achieve moderate conversion.

Potential Root Causes & Solutions:

Root Cause Explanation Troubleshooting Action
Insufficient Activation The nucleophile may not be strong enough to overcome the activation energy barrier, especially at lower temperatures.* Increase Basicity: If using an amine or alcohol nucleophile, consider using a stronger, non-nucleophilic base (e.g., DBU, K2CO3) to deprotonate the nucleophile in situ, thereby increasing its nucleophilicity. * Solvent Choice: Switch to a more polar aprotic solvent (e.g., DMF, DMSO, NMP) to better solvate the transition state and accelerate the reaction.[11]
Poor Solubility On a larger scale, one or more of the reactants may not be fully dissolved, leading to a heterogeneous mixture and reduced reaction rate.* Solvent Screening: Conduct small-scale solubility tests with different solvent systems. A co-solvent system might be necessary. * Gentle Heating: Gradually increase the reaction temperature to improve solubility, but monitor for side product formation.
Mass Transfer Limitations Inadequate mixing in a larger reactor can lead to localized concentration gradients, hindering the reaction.* Improve Agitation: Ensure the stirring is vigorous enough to maintain a homogeneous mixture. Consider using an overhead stirrer for larger volumes.
Experimental Protocol: Optimizing a sluggish SNAr reaction
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 2-Fluoro-4-methyl-5-nitrobenzonitrile (1.0 equiv) and the chosen solvent (e.g., DMF).

  • Nucleophile and Base Addition: In a separate flask, dissolve the nucleophile (1.1 equiv) and a suitable base (e.g., K2CO3, 2.0 equiv) in the same solvent.

  • Reaction Execution: Slowly add the nucleophile/base solution to the stirred solution of the starting material at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or HPLC every 2-4 hours.

  • Work-up: Upon completion, cool the reaction to room temperature, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Issue 2: Formation of Impurities and Side Products

Symptoms:

  • TLC or HPLC analysis reveals multiple spots or peaks in addition to the starting material and desired product.

  • Difficulty in purifying the final product.

Potential Root Causes & Solutions:

Root Cause Explanation Troubleshooting Action
Over-reaction/Di-substitution A strong nucleophile or harsh reaction conditions can lead to the substitution of other groups on the ring, although this is less common for the fluoro group.* Control Stoichiometry: Use a slight excess (1.05-1.2 equiv) of the nucleophile. * Lower Temperature: Run the reaction at the lowest possible temperature that still provides a reasonable reaction rate.
Hydrolysis of the Nitrile Group The presence of water, especially under basic or acidic conditions at elevated temperatures, can lead to the hydrolysis of the nitrile to a carboxylic acid or amide.* Anhydrous Conditions: Use anhydrous solvents and reagents. Dry glassware thoroughly before use. * Neutral Work-up: If possible, perform a neutral work-up to avoid harsh pH conditions.
Decomposition of Starting Material 2-Fluoro-4-methyl-5-nitrobenzonitrile may have limited thermal stability, especially in the presence of certain reagents.[12]* Lower Reaction Temperature: Explore lower reaction temperatures, even if it extends the reaction time. * Use a More Active Catalyst: For cross-coupling reactions, a more active catalyst may allow for lower reaction temperatures.
Troubleshooting Flowchart: Impurity Formation

G start Impurity Detected q1 Is the impurity more polar than the product? start->q1 a1_yes Likely nitrile hydrolysis. q1->a1_yes Yes a1_no Could be over-reaction or decomposition. q1->a1_no No action1 Use anhydrous conditions. Perform neutral work-up. a1_yes->action1 action2 Lower reaction temperature. Control stoichiometry. a1_no->action2

Caption: Decision tree for diagnosing impurity formation.

Issue 3: Challenges in Product Isolation and Purification

Symptoms:

  • The product oils out during work-up or crystallization.

  • The product is difficult to separate from starting material or byproducts by column chromatography.

  • Low isolated yield despite high conversion.

Potential Root Causes & Solutions:

Root Cause Explanation Troubleshooting Action
"Oiling Out" During Crystallization The product may have a low melting point or be impure, preventing the formation of a stable crystal lattice.* Slow Cooling: Allow the crystallization solvent to cool slowly to room temperature before placing it in an ice bath or refrigerator.[13] * Solvent System Adjustment: Experiment with different solvent systems for recrystallization. A mixture of a good solvent and a poor solvent often works well.[13] * Seed Crystals: If a small amount of pure, solid product is available, add a seed crystal to induce crystallization.
Poor Chromatographic Separation The product and impurities may have similar polarities, making separation by silica gel chromatography challenging.* Solvent System Optimization: Screen different eluent systems for TLC to find one that provides better separation. * Alternative Stationary Phases: Consider using a different stationary phase, such as alumina or reverse-phase silica.
Product Loss During Work-up The product may have some solubility in the aqueous phase, leading to losses during extraction.* Back-Extraction: After the initial extraction, back-extract the aqueous layer with fresh organic solvent to recover any dissolved product. * Brine Wash: Use a saturated sodium chloride solution (brine) for the final wash to reduce the solubility of the organic product in the aqueous layer.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with 2-Fluoro-4-methyl-5-nitrobenzonitrile on a larger scale?

A: 2-Fluoro-4-methyl-5-nitrobenzonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled.[14][15] It can also cause skin and eye irritation.[14] When scaling up, it is crucial to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16] All manipulations should be performed in a well-ventilated fume hood.[17] Be mindful of the potential for exothermic reactions, especially during nitration or other highly energetic transformations.[18]

Q2: Can the nitro group be reduced selectively in the presence of the nitrile group?

A: Yes, the selective reduction of the nitro group to an amine is a common and valuable transformation. Catalytic hydrogenation using catalysts like Pd/C or PtO2 is often effective.[19] Chemical reducing agents such as SnCl2 or Fe/HCl can also be used.[5] It is important to choose conditions that are mild enough to avoid reduction of the nitrile group.

Experimental Protocol: Selective Reduction of the Nitro Group
  • Reaction Setup: To a flask containing a stir bar, add 2-Fluoro-4-methyl-5-nitrobenzonitrile (1.0 equiv) and a suitable solvent (e.g., ethanol or ethyl acetate).

  • Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C (e.g., 5-10 mol%).

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr shaker).

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, and rinse the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

Q3: My Suzuki-Miyaura coupling reaction with a derivative of 2-Fluoro-4-methyl-5-nitrobenzonitrile is not working. What should I try?

A: The success of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent.[6]

Troubleshooting Flowchart: Suzuki-Miyaura Coupling Issues

G start Low or No Suzuki Coupling Yield q1 Is the catalyst active? start->q1 q2 Is the base appropriate? q1->q2 Yes action1 Try a different Pd catalyst (e.g., Pd(dppf)Cl2) or a more electron-rich ligand (e.g., SPhos). q1->action1 No q3 Is the solvent system optimal? q2->q3 Yes action2 Screen different bases (e.g., K3PO4, Cs2CO3). q2->action2 No action3 Consider a different solvent (e.g., dioxane, toluene). q3->action3 No

Caption: Troubleshooting guide for Suzuki-Miyaura coupling reactions.

IV. References

  • Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents. (n.d.). Retrieved January 26, 2026, from

  • Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents. (n.d.). Retrieved January 26, 2026, from

  • The preparation of 2-Fluoro-5-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-(2-Cyano-4-nitrophenyl) group - ConnectSci. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents. (n.d.). Retrieved January 26, 2026, from

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

  • The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • 2-Fluoro-5-nitrobenzonitrile | C7H3FN2O2 | CID 519417 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20). Retrieved January 26, 2026, from [Link]

  • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib - ResearchGate. (2020, October 6). Retrieved January 26, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]

  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025, February 2). Retrieved January 26, 2026, from [Link]

  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines - ACS Publications. (n.d.). Retrieved January 26, 2026, from [Link]

  • 34.05 Nucleophilic Aromatic Substitution - YouTube. (2018, April 11). Retrieved January 26, 2026, from [Link]

  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - ResearchGate. (2026, January 2). Retrieved January 26, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved January 26, 2026, from [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018, October 8). Retrieved January 26, 2026, from [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - NIH. (2020, October 20). Retrieved January 26, 2026, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 26, 2026, from [Link]

  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry) - Semantic Scholar. (2013, May 14). Retrieved January 26, 2026, from [Link]

Sources

Navigating the Challenges of 2-Fluoro-4-methyl-5-nitrobenzonitrile: A Technical Support Guide to Overcoming Poor Solubility

Author: BenchChem Technical Support Team. Date: February 2026

From the Senior Application Scientist's Desk:

Welcome to our dedicated technical support center for 2-Fluoro-4-methyl-5-nitrobenzonitrile. As a valued member of the research and drug development community, you are likely working with this versatile intermediate for the synthesis of novel therapeutics and functional materials. However, its highly functionalized aromatic structure, while synthetically advantageous, often presents a significant hurdle: poor solubility in common reaction solvents. This guide is designed to provide you with a comprehensive, experience-driven resource to not only understand but also effectively troubleshoot and overcome these solubility challenges. We will delve into the causality behind experimental choices, providing you with a robust framework for reaction optimization and success.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving 2-Fluoro-4-methyl-5-nitrobenzonitrile in my reaction solvent. What are the likely reasons for this?

A1: The poor solubility of 2-Fluoro-4-methyl-5-nitrobenzonitrile is primarily due to its molecular structure. The presence of a polar nitro group (-NO2) and a nitrile group (-CN) on the aromatic ring, combined with the molecule's overall rigidity, contributes to strong intermolecular forces in the solid state. Overcoming these forces to achieve dissolution in a solvent can be challenging.

Q2: What is a good starting point for selecting a solvent for my reaction involving 2-Fluoro-4-methyl-5-nitrobenzonitrile?

Q3: My reaction is stalling, and I suspect it's due to the poor solubility of the starting material. How can I confirm this?

A3: Visual inspection is the first step. If you observe undissolved solid material in your reaction mixture even after stirring and heating (if applicable), poor solubility is a likely culprit. For a more quantitative assessment, you can take a small, filtered aliquot of the reaction supernatant at various time points and analyze it by a suitable method like HPLC or GC to determine the concentration of the dissolved starting material. If the concentration remains low and constant, the reaction is likely limited by dissolution.

Troubleshooting Guides

Issue 1: Complete Dissolution is Not Achieved

When 2-Fluoro-4-methyl-5-nitrobenzonitrile fails to dissolve completely, it can lead to heterogeneous reaction conditions, resulting in lower yields and inconsistent results. Here are several strategies to address this, ranging from simple adjustments to more advanced techniques.

The principle of "like dissolves like" is a fundamental guide.[4] However, for a molecule with mixed polarity like 2-Fluoro-4-methyl-5-nitrobenzonitrile, a single solvent may not be optimal.

  • Rationale: A co-solvent system can fine-tune the polarity of the reaction medium to better match that of the solute, thereby enhancing solubility.[4][5]

  • Troubleshooting Steps:

    • Initial Screening: Based on the data for analogous compounds, begin with polar aprotic solvents like DMF, DMSO, acetonitrile, or ethyl acetate.

    • Introduce a Co-solvent: If solubility is still limited, introduce a miscible co-solvent with a different polarity. For example, if you are using a non-polar solvent like toluene, adding a small amount of a polar aprotic solvent like DMF can significantly improve solubility.

    • Systematic Approach: Experiment with different ratios of the co-solvent mixture to find the optimal composition for dissolution without negatively impacting the reaction.

Table 1: Predicted Solubility of 2-Fluoro-4-methyl-5-nitrobenzonitrile Based on Analogous Compounds

Solvent ClassSolvent ExamplePredicted SolubilityRationale and Considerations
Polar Aprotic AcetoneGoodHigh solubility observed for 3-nitrobenzonitrile and 2,4-dinitroaniline.[1][6]
Ethyl AcetateGoodHigh solubility observed for 4-nitrobenzonitrile.[1]
AcetonitrileGoodGood solubility observed for 3-nitrobenzonitrile and 2,4-dinitroaniline.[1][6]
DMF, DMSOExcellentGenerally strong solvents for a wide range of organic compounds.
Polar Protic Methanol, EthanolModerateModerate solubility observed for 4-nitrobenzonitrile.[1] Potential for hydrogen bonding with the nitro group.
Nonpolar Aromatic TolueneLow to ModerateMay offer some solubility due to π-π stacking interactions with the benzene ring.
Chlorinated DichloromethaneLow to ModerateModerate polarity may provide some dissolving power.

For many compounds, solubility increases with temperature.

  • Rationale: The dissolution process is often endothermic, meaning it requires energy to break the solute-solute and solvent-solvent interactions to form new solute-solvent interactions.[7] Heating the reaction mixture provides this energy.

  • Troubleshooting Steps:

    • Gradual Heating: Slowly increase the temperature of the reaction mixture while monitoring for dissolution.

    • Reflux Conditions: If the boiling point of the solvent is within a suitable range for the reaction, performing the reaction at reflux can maximize solubility.

    • Caution: Be mindful of the thermal stability of your reactants and products. High temperatures can sometimes lead to side reactions or decomposition.

Ultrasonic energy can be a powerful tool to enhance dissolution.

  • Rationale: Sonication creates localized high-pressure and high-temperature zones through a process called cavitation, which can effectively break down solid agglomerates and increase the surface area available for solvation.[8]

  • Troubleshooting Steps:

    • Initial Sonication: Before starting the reaction, sonicate the mixture of the solid and solvent in an ultrasonic bath for 15-30 minutes.

    • Continuous Sonication: For particularly stubborn cases, the reaction can be conducted in a vessel placed in an ultrasonic bath.

    • Temperature Control: Sonication can generate heat, so it may be necessary to use a cooling bath to maintain the desired reaction temperature.

Issue 2: Reaction is Sluggish Despite Apparent Dissolution

Even when the starting material appears to have dissolved, micro-aggregates can persist, limiting the effective concentration of the solute and slowing down the reaction rate.

For reactions involving an ionic nucleophile and an organic substrate, PTC can be highly effective.

  • Rationale: A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, forms an ion pair with the nucleophile, rendering it soluble in the organic phase where it can react with the substrate.[9] This is particularly useful when the nucleophile is in an aqueous phase and the 2-Fluoro-4-methyl-5-nitrobenzonitrile is in an organic phase.

  • Troubleshooting Steps:

    • Catalyst Selection: Choose a suitable phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride.

    • Catalyst Loading: Typically, a catalytic amount (1-10 mol%) is sufficient.

    • Biphasic System: The reaction is set up in a two-phase system (e.g., water and an organic solvent like toluene or dichloromethane). The nucleophile is dissolved in the aqueous phase, and the 2-Fluoro-4-methyl-5-nitrobenzonitrile in the organic phase.

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method

This protocol provides a reliable method for determining the equilibrium solubility of 2-Fluoro-4-methyl-5-nitrobenzonitrile in a solvent of your choice.[10]

Materials:

  • 2-Fluoro-4-methyl-5-nitrobenzonitrile

  • Selected organic solvent (analytical grade)

  • Glass vials with screw caps

  • Thermostatic shaker

  • Centrifuge

  • Syringe filters (0.45 µm, solvent-compatible)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC-UV or GC-FID for quantification

Procedure:

  • Add an excess amount of solid 2-Fluoro-4-methyl-5-nitrobenzonitrile to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.

  • Accurately add a known volume of the solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a thermostatic shaker at a constant temperature (e.g., 25 °C).

  • Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant and filter it immediately using a syringe filter into a clean vial.

  • Accurately dilute the filtered solution to a concentration within the calibrated range of your analytical method.

  • Analyze the diluted solution by HPLC-UV or GC-FID to determine the concentration of the dissolved compound.

  • Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: Nucleophilic Aromatic Substitution with a Poorly Soluble Substrate using Sonication

This protocol provides a general guideline for using sonication to enhance a nucleophilic aromatic substitution reaction.

Reaction Setup:

  • To a round-bottom flask, add 2-Fluoro-4-methyl-5-nitrobenzonitrile (1.0 eq) and the chosen solvent.

  • Place the flask in an ultrasonic bath.

  • Sonicate the mixture for 15-30 minutes, or until the solid is well-dispersed.

  • Add the nucleophile (e.g., an amine or an alcohol, 1.1 eq) and any necessary base to the reaction mixture.

  • Continue the reaction under sonication, monitoring the temperature to ensure it remains within the desired range. A cooling bath may be necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed with the standard workup and purification procedures.

Visualizations

Solubility_Troubleshooting_Workflow cluster_start Initial Observation cluster_strategy Select a Strategy cluster_options Solubilization Techniques cluster_outcome Reaction Outcome start Poor Solubility of 2-Fluoro-4-methyl-5-nitrobenzonitrile Observed strategy Choose a Solubilization Strategy start->strategy solvent Solvent Screening / Co-solvents strategy->solvent Simple Adjustment temperature Increase Temperature strategy->temperature Thermal Approach sonication Apply Sonication strategy->sonication Mechanical Agitation ptc Use Phase-Transfer Catalysis strategy->ptc For Biphasic Reactions success Successful Reaction solvent->success Optimized Solvent System failure Re-evaluate Strategy solvent->failure Inadequate Solubility temperature->success Enhanced Dissolution temperature->failure Thermal Instability sonication->success Improved Dispersion sonication->failure Ineffective ptc->success Facilitated Reaction ptc->failure Incompatible Reaction failure->strategy Iterate

Caption: A workflow diagram for troubleshooting poor solubility.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nu_aq Nucleophile (Nu⁻) QNu_org Q⁺Nu⁻ Nu_aq->QNu_org Phase Transfer QX_aq Catalyst (Q⁺X⁻) ArF 2-Fluoro-4-methyl-5-nitrobenzonitrile (Ar-F) ArNu Product (Ar-Nu) ArF->ArNu Substitution ArNu->QX_aq Catalyst Regeneration QNu_org->ArF Reaction

Caption: Mechanism of Phase-Transfer Catalysis.

References

Sources

Technical Support Center: Navigating Reactions with 2-Fluoro-4-methyl-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Fluoro-4-methyl-5-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during reactions involving this versatile building block. As Senior Application Scientists, we aim to provide not just procedural steps, but the underlying chemical reasoning to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 2-Fluoro-4-methyl-5-nitrobenzonitrile?

The primary reactive site on 2-Fluoro-4-methyl-5-nitrobenzonitrile is the carbon atom attached to the fluorine. The fluorine atom is an excellent leaving group in nucleophilic aromatic substitution (SNA_r) reactions. This reactivity is significantly enhanced by the strong electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups positioned ortho and para to it. These groups stabilize the intermediate Meisenheimer complex, which is a key step in the SNA_r mechanism.[1][2][3] The nitro group itself can also be a site of reaction, most commonly reduction to an amine.[4][5][6]

Q2: What types of reactions is 2-Fluoro-4-methyl-5-nitrobenzonitrile typically used for?

This compound is a valuable intermediate, primarily for:

  • Nucleophilic Aromatic Substitution (SNA_r): Reacting with a wide range of nucleophiles (amines, thiols, alcohols, etc.) to displace the fluoride and form a new carbon-nucleophile bond. This is a cornerstone of its utility in building more complex molecules.[7]

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, providing a handle for further functionalization, such as amide bond formation or diazotization.[4]

Q3: What are the key safety precautions when handling 2-Fluoro-4-methyl-5-nitrobenzonitrile and its derivatives?

Similar to other fluorinated nitroaromatic compounds, 2-Fluoro-4-methyl-5-nitrobenzonitrile and its derivatives should be handled with care.[8][9][10][11][12] Key safety measures include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][11]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][9][13]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8][9][11] Avoid creating dust.[8][13]

  • Disposal: Dispose of waste in accordance with local regulations.

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNA_r)

Scenario 1: My SNA_r reaction is sluggish or incomplete.

Possible Causes & Solutions:

  • Insufficient Activation: While the nitro and cyano groups are strongly activating, some weak nucleophiles may require more forcing conditions.

    • Increase Temperature: Carefully increasing the reaction temperature can enhance the rate. Monitor for potential side reactions or decomposition.

    • Choice of Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cation of the nucleophile's salt, making the nucleophile more reactive.

    • Stronger Base: If your nucleophile is an alcohol or a thiol, using a stronger, non-nucleophilic base (e.g., sodium hydride) to fully deprotonate it can increase its nucleophilicity. For amine nucleophiles, an excess of the amine or a non-nucleophilic organic base like triethylamine or DBU can be used to scavenge the HF produced.

  • Poor Nucleophile Solubility: Your nucleophile may not be sufficiently soluble in the reaction solvent.

    • Solvent Screening: Test a range of polar aprotic solvents to find one that dissolves all reactants.

    • Phase-Transfer Catalysis: For reactions with anionic nucleophiles that have poor solubility in organic solvents, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be beneficial.

Scenario 2: I am observing significant side product formation in my SNA_r reaction.

Possible Causes & Solutions:

  • Hydrolysis of the Nitrile Group: Under harsh acidic or basic conditions, particularly with heating, the nitrile group can hydrolyze to a carboxylic acid or an amide.

    • Control pH: Maintain a neutral or slightly basic pH if possible. Avoid strong acids or bases unless required by the reaction, and if so, use the minimum necessary stoichiometry and temperature.

    • Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to minimize over-reaction.

  • Reaction at other positions: While less likely, strong nucleophiles could potentially react at other positions, especially at high temperatures.

    • Temperature Control: Run the reaction at the lowest effective temperature.

General Work-up Procedure for SNA_r Reactions

The following is a generalized work-up procedure that should be adapted based on the specific properties of your product.

SNA_r_Workup cluster_0 Reaction Quenching cluster_1 Extraction cluster_2 Purification quench Quench Reaction Mixture (e.g., with water or ice) extract Extract with an Organic Solvent (e.g., Ethyl Acetate, DCM) quench->extract Transfer to separatory funnel wash Wash Organic Layer (e.g., with brine) extract->wash dry Dry Organic Layer (e.g., over Na₂SO₄ or MgSO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product (e.g., Recrystallization, Column Chromatography) concentrate->purify

Caption: General workflow for the work-up of a nucleophilic aromatic substitution reaction.

Detailed Steps for SNA_r Work-up:

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water or an ice-water mixture.[14] This will precipitate the product if it is a solid and help to separate it from water-soluble components like DMF or DMSO.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[14] Repeat the extraction 2-3 times to ensure complete recovery.

  • Washing: Combine the organic extracts and wash them with water to remove any remaining high-boiling solvents (like DMF or DMSO). Follow with a brine wash to aid in the removal of water from the organic layer.[15]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can then be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Troubleshooting Guide: Nitro Group Reduction

Scenario 1: My nitro reduction is incomplete or has stalled.

Possible Causes & Solutions:

  • Catalyst Inactivation (for catalytic hydrogenation): The palladium on carbon (Pd/C) catalyst may be poisoned by impurities (e.g., sulfur-containing compounds).

    • Use High-Quality Reagents: Ensure your starting material and solvent are pure.

    • Increase Catalyst Loading: A modest increase in the catalyst loading may overcome minor impurities. Be aware this can also increase the risk of over-reduction.

  • Insufficient Reducing Agent: For metal-based reductions (e.g., with SnCl₂, Fe, Zn), ensure you are using a sufficient stoichiometric excess of the reducing agent.[5][16]

Scenario 2: I am reducing the nitrile group as well as the nitro group.

Possible Causes & Solutions:

  • Incorrect Choice of Reducing Agent: Catalytic hydrogenation (e.g., H₂, Pd/C) can reduce both nitro groups and nitriles, especially under harsh conditions (high pressure or temperature).[16] Lithium aluminum hydride (LiAlH₄) is also known to reduce both functionalities.[5][17]

    • Chemoselective Reduction: Use a more chemoselective reducing agent. Tin(II) chloride (SnCl₂) in a protic solvent is a classic method for selectively reducing aromatic nitro groups in the presence of nitriles.[17] Iron powder in acetic acid or ammonium chloride is another mild and selective option.[16] Sodium dithionite (Na₂S₂O₄) can also be effective.[17]

Work-up Woes with Tin-Based Reductions

Problem: The work-up for SnCl₂ reductions is notoriously difficult due to the formation of tin salts.

Expert Protocol for SnCl₂ Work-up:

  • Solvent Removal: After the reaction is complete, remove the bulk of the volatile solvent (e.g., ethanol) under reduced pressure.

  • Basification and Complexation: Add a concentrated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) to the residue while cooling in an ice bath. This is a highly exothermic process. Add the base until the pH is strongly basic (pH > 12). This will precipitate tin salts as tin hydroxides, but a large excess of a strong base will form soluble stannates, which is often the goal for a cleaner extraction.[17]

  • Extraction: Extract the free amine product with an organic solvent like ethyl acetate or dichloromethane. The tin salts should remain in the aqueous layer. Be prepared for potential emulsions.

  • Emulsion Breaking: If an emulsion forms, filtering the entire mixture through a pad of celite can help to break it up.[17]

  • Washing and Drying: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to obtain the crude product, which can then be further purified.

Nitro_Reduction_Workup cluster_0 Initial Steps cluster_1 Key Work-up Stage cluster_2 Purification start Completed Reaction Mixture (e.g., with SnCl₂) remove_solvent Remove Volatile Solvents start->remove_solvent basify Careful Basification (e.g., with conc. NaOH, ice bath) remove_solvent->basify Residue extract Extract with Organic Solvent basify->extract Forms soluble tin salts in aqueous layer wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify Product concentrate->purify

Caption: Key steps for the work-up of a nitro reduction using tin(II) chloride.

Reaction Monitoring

Effective reaction monitoring is crucial to maximize yield and minimize side product formation.

TechniqueApplicationProsCons
Thin-Layer Chromatography (TLC) Qualitative monitoring of starting material consumption and product formation.Fast, inexpensive, simple setup.Not quantitative, resolution may be poor for similar compounds.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reaction progress.High resolution, quantitative, can be automated.More expensive, requires method development.[14]
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides molecular weight information of reactants, products, and byproducts.Confirms identity of species in the reaction mixture.More complex instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Can be used for in-situ reaction monitoring.Provides detailed structural information.[18]Lower sensitivity, requires NMR-compatible reaction setup.[18]

By understanding the principles of reactivity and anticipating potential challenges, you can effectively utilize 2-Fluoro-4-methyl-5-nitrobenzonitrile in your synthetic endeavors. We hope this guide serves as a valuable resource for your research and development.

References

  • Miller, J. (1980). Aromatic Nucleophilic Substitution. Elsevier.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Schmalz, H.-G., & Riemer, B. (2018). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Catalysis, 8(5), 4247-4270. [Link]

  • Hofmann, F. T., & van der Meer, M. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Dalton Transactions, 50(44), 15996-16017. [Link]

  • Chemistry LibreTexts. Nucleophilic Aromatic Substitution. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Evans, M. (2023, January 17). Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism [Video]. YouTube. [Link]

  • Reddit. Reduction of nitro group in the presence of a nitrile. [Link]

  • Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]

  • Urbańczyk, M., Szymański, S., & Kazimierczuk, K. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. Magnetic Resonance in Chemistry, 63(1), e4487. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved January 26, 2026, from [Link]

  • PubChem. 2-Fluoro-5-nitrobenzonitrile. [Link]

  • Evans, M. (2023, January 17). Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism [Video]. YouTube. [Link]

  • Beier, P., & Wsol, V. (2026). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Journal of Fluorine Chemistry, 289, 108201.
  • Organic Reactions. Nitro Reduction. [Link]

  • Chem-Impex. 2-Fluoro-4-methylbenzonitrile. [Link]

  • Reddit. (2018, July 23). Reduction of nitro group in the presence of a nitrile. r/chemistry. [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • PubChem. 2-Fluoro-5-nitrobenzonitrile. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Fluoro-4-methyl-5-nitrobenzonitrile in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, fluoronitrobenzonitriles serve as pivotal building blocks for the synthesis of a diverse array of functionalized aromatic compounds. Their utility is primarily centered around their susceptibility to nucleophilic aromatic substitution (SNAr), a powerful reaction for forming carbon-heteroatom and carbon-carbon bonds.[1] This guide provides an in-depth comparative analysis of the reactivity of 2-Fluoro-4-methyl-5-nitrobenzonitrile against other key fluoronitrobenzonitrile isomers. By examining the interplay of electronic and steric effects, supported by available experimental data, we aim to provide a predictive framework for chemists engaged in the design and execution of synthetic routes involving these versatile intermediates.

Understanding Reactivity in Fluoronitrobenzonitriles: The SNAr Mechanism

The reactivity of fluoronitrobenzonitriles in SNAr reactions is governed by a two-step addition-elimination mechanism.[2] The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring at the carbon atom bearing the fluorine. This initial attack is typically the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The negative charge of this intermediate is delocalized, primarily by the electron-withdrawing nitro (-NO₂) and cyano (-CN) groups. The aromaticity of the ring is then restored through the elimination of the fluoride ion, which is an excellent leaving group in this context.[3]

The rate of SNAr reactions is profoundly influenced by the substitution pattern on the aromatic ring. Electron-withdrawing groups, particularly those positioned ortho or para to the leaving group, significantly accelerate the reaction by stabilizing the negatively charged Meisenheimer intermediate.[3][4]

SNAr_Mechanism Reactants Fluoronitrobenzonitrile + Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized Carbanion) Reactants->Intermediate Addition (Rate-determining) Products Substituted Product + Fluoride Ion Intermediate->Products Elimination

Figure 1: Generalized mechanism of the SNAr reaction.

Comparative Reactivity Analysis

To provide a clear comparison, we will examine the reactivity of 2-Fluoro-4-methyl-5-nitrobenzonitrile in relation to key isomers: 2-Fluoro-5-nitrobenzonitrile, 4-Fluoro-3-nitrobenzonitrile, and 2-Fluoro-3-nitrobenzonitrile. The analysis will focus on the electronic and steric factors that govern their susceptibility to nucleophilic attack.

CompoundStructureKey Substituent Positions
2-Fluoro-4-methyl-5-nitrobenzonitrile - F at C2 (leaving group)- NO₂ at C5 (para to F)- CN at C1 (meta to F)- CH₃ at C4 (meta to F)
2-Fluoro-5-nitrobenzonitrile - F at C2 (leaving group)- NO₂ at C5 (para to F)- CN at C1 (meta to F)
4-Fluoro-3-nitrobenzonitrile - F at C4 (leaving group)- NO₂ at C3 (ortho to F)- CN at C1 (para to F)
2-Fluoro-3-nitrobenzonitrile - F at C2 (leaving group)- NO₂ at C3 (ortho to F)- CN at C1 (meta to F)

Table 1: Structures and key substituent positions of the compared fluoronitrobenzonitriles.

Electronic Effects

The primary driver of reactivity in these systems is the electronic activation provided by the nitro and cyano groups.

  • 2-Fluoro-5-nitrobenzonitrile: This isomer is highly reactive towards SNAr. The nitro group is positioned para to the fluorine leaving group, allowing for powerful resonance stabilization of the negative charge in the Meisenheimer intermediate. The cyano group, while meta to the fluorine, still contributes to the overall electron deficiency of the ring through its inductive effect.

  • 4-Fluoro-3-nitrobenzonitrile: This isomer is also expected to be highly reactive. The nitro group is ortho to the fluorine, and the cyano group is para. Both of these powerful electron-withdrawing groups are in positions to effectively stabilize the intermediate carbanion through resonance and induction.

  • 2-Fluoro-3-nitrobenzonitrile: In this case, the nitro group is ortho to the fluorine, providing strong activation. However, the cyano group is meta, contributing only through its inductive effect to the stabilization of the negative charge on the carbon bearing the fluorine.

  • 2-Fluoro-4-methyl-5-nitrobenzonitrile: The electronic profile of this molecule is similar to that of 2-fluoro-5-nitrobenzonitrile, with a para-nitro group providing strong activation. The additional methyl group at the 4-position, however, introduces a competing electronic effect. As an electron-donating group (by hyperconjugation and weak induction), the methyl group slightly destabilizes the negatively charged Meisenheimer intermediate, which would be expected to decrease the reaction rate compared to its non-methylated counterpart, 2-fluoro-5-nitrobenzonitrile. The Hammett constant (σ) for a para-methyl group is -0.17, indicating its electron-donating nature.[5]

Steric Effects

Steric hindrance can play a significant role in SNAr reactions by impeding the approach of the nucleophile to the reaction center.

  • 2-Fluoro-4-methyl-5-nitrobenzonitrile: The methyl group at the 4-position is meta to the site of nucleophilic attack (C2). Therefore, it is not expected to exert a significant direct steric hindrance on the incoming nucleophile.

  • Comparison with other isomers: In 2-fluoro-5-nitrobenzonitrile, 4-fluoro-3-nitrobenzonitrile, and 2-fluoro-3-nitrobenzonitrile, there are no substituents adjacent to the carbon undergoing substitution, suggesting minimal steric hindrance in these cases as well.

Predicted Reactivity Order

Based on the interplay of electronic and steric effects, a qualitative reactivity order can be predicted:

4-Fluoro-3-nitrobenzonitrile > 2-Fluoro-5-nitrobenzonitrile > 2-Fluoro-4-methyl-5-nitrobenzonitrile > 2-Fluoro-3-nitrobenzonitrile

This prediction is based on the following rationale:

  • 4-Fluoro-3-nitrobenzonitrile is likely the most reactive due to the combined activating effects of an ortho-nitro group and a para-cyano group, both of which can stabilize the Meisenheimer intermediate through resonance.

  • 2-Fluoro-5-nitrobenzonitrile is highly reactive due to the strong para-activating effect of the nitro group.

  • 2-Fluoro-4-methyl-5-nitrobenzonitrile is expected to be slightly less reactive than its non-methylated analog due to the electron-donating nature of the methyl group, which slightly destabilizes the anionic intermediate.

  • 2-Fluoro-3-nitrobenzonitrile , with a meta-cyano group that only offers inductive stabilization, is predicted to be the least reactive among the compared isomers.

Experimental Support and Protocols

To facilitate comparative studies in your own laboratory, we provide a generalized experimental protocol for a typical SNAr reaction.

General Protocol for Comparative SNAr Reactivity Study

This protocol describes a general procedure for the reaction of a fluoronitrobenzonitrile with a common nucleophile, such as a primary or secondary amine.

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve fluoronitrobenzonitrile (1.0 eq) in a suitable solvent (e.g., DMF, DMSO). B Add the amine nucleophile (1.1-1.2 eq). A->B C Add a base (e.g., K₂CO₃, Et₃N) (1.5-2.0 eq). B->C D Stir the mixture at a controlled temperature (e.g., 60-80 °C). C->D E Monitor reaction progress by TLC or LC-MS. D->E F Quench the reaction with water. E->F Upon completion G Extract the product with an organic solvent (e.g., EtOAc). F->G H Wash, dry, and concentrate the organic phase. G->H I Purify the crude product by column chromatography. H->I

Figure 2: Experimental workflow for a comparative SNAr reaction.

Materials:

  • Fluoronitrobenzonitrile isomer (e.g., 2-Fluoro-4-methyl-5-nitrobenzonitrile)

  • Nucleophile (e.g., morpholine, piperidine)

  • Base (e.g., potassium carbonate, triethylamine)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the fluoronitrobenzonitrile (1.0 equivalent).

  • Dissolve the starting material in the chosen anhydrous solvent.

  • Add the nucleophile (1.1-1.2 equivalents) to the solution.

  • Add the base (1.5-2.0 equivalents).

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted product.

By running parallel reactions with the different isomers under identical conditions and analyzing the reaction rates or yields at specific time points, a quantitative comparison of their reactivity can be established.

Conclusion

The reactivity of 2-Fluoro-4-methyl-5-nitrobenzonitrile in SNAr reactions is primarily dictated by the strong activating effect of the para-nitro group, which is slightly tempered by the electron-donating nature of the meta-methyl group. While direct comparative kinetic data is sparse, a thorough understanding of the underlying electronic and steric principles allows for a reliable prediction of its reactivity relative to other fluoronitrobenzonitrile isomers. For drug development professionals and synthetic chemists, this predictive understanding is crucial for the rational design of synthetic routes and the efficient construction of complex molecular architectures. The provided experimental protocol offers a robust starting point for researchers to generate their own comparative data and further refine their understanding of these important building blocks.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Kim, Y., et al. (2020). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

  • Wikipedia. (n.d.). Hammett equation. [Link]

  • Stenutz, R. (n.d.). Hammett substituent constants. [Link]

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A Comparative Guide to the Reactivity of 2-Fluoro-4-methyl-5-nitrobenzonitrile: The Subtle Influence of the Methyl Group

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts synthetic efficiency and molecular design. 2-Fluoro-4-methyl-5-nitrobenzonitrile is a valuable reagent, prized for its trifunctional nature that allows for sequential, regioselective modifications. However, a nuanced understanding of its reactivity, particularly the role of the seemingly simple methyl group, is paramount for its effective utilization. This guide provides an in-depth comparison of the reactivity of this compound, supported by mechanistic principles and comparative data, to illuminate the subtle yet significant effects of the 4-methyl substituent.

Theoretical Framework: The Nucleophilic Aromatic Substitution (SNAr) Reaction

The primary mode of reactivity for 2-fluoro-4-methyl-5-nitrobenzonitrile involves nucleophilic aromatic substitution (SNAr). This reaction is fundamentally different from the more familiar SN1 and SN2 reactions, as it occurs on an aromatic ring. The SNAr mechanism proceeds via a two-step, addition-elimination pathway.[1]

  • Addition of the Nucleophile: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, fluorine), breaking the aromaticity of the ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (fluoride ion).

The rate of the SNAr reaction is critically dependent on three factors:

  • The presence of strong electron-withdrawing groups (EWGs): Groups like nitro (–NO₂) and cyano (–CN) are essential. They activate the ring towards nucleophilic attack by withdrawing electron density, making the ring electrophilic.[1] Crucially, they also stabilize the negatively charged Meisenheimer intermediate, especially when positioned ortho or para to the leaving group.[1][2]

  • The nature of the leaving group: While counterintuitive based on bond strength, fluorine is an excellent leaving group in SNAr reactions. Its high electronegativity strongly polarizes the C–F bond, making the carbon highly susceptible to nucleophilic attack. The C-F bond breaking occurs in the second, fast step, so its strength does not determine the reaction rate.[1]

  • The absence of strong electron-donating groups (EDGs): Groups that donate electron density to the ring decrease its electrophilicity and destabilize the carbanionic intermediate, thereby slowing down the reaction.[3]

The Duality of the Methyl Group: An Electronic Tug-of-War

In 2-fluoro-4-methyl-5-nitrobenzonitrile, the fluorine atom at C2 is activated by the para nitro group and the ortho cyano group. The methyl group at C4 is positioned meta to the site of nucleophilic attack. Its influence on the reaction rate is primarily electronic.

The methyl group is a weak electron-donating group (EDG). It pushes electron density into the aromatic ring through two main effects:

  • Inductive Effect: The sp³-hybridized methyl group is less electronegative than the sp²-hybridized ring carbons, leading to a slight push of electron density into the ring.

  • Hyperconjugation: Overlap of the C-H σ-bonds of the methyl group with the π-system of the ring also donates electron density.

This electron-donating nature has a direct, albeit modest, deactivating effect on the SNAr reaction. By increasing the electron density of the aromatic ring, the methyl group slightly counteracts the activating effects of the nitro and cyano groups. This leads to a destabilization of the negatively charged Meisenheimer intermediate, which in turn increases the activation energy for the rate-determining nucleophilic addition step.

Therefore, we can predict that 2-fluoro-4-methyl-5-nitrobenzonitrile will be less reactive towards nucleophiles than its non-methylated counterpart, 2-fluoro-5-nitrobenzonitrile.

Comparative Reactivity: Experimental Insights

To quantify the effect of the 4-methyl group, we can compare the reaction kinetics of 2-fluoro-4-methyl-5-nitrobenzonitrile (Substrate B ) with 2-fluoro-5-nitrobenzonitrile (Substrate A ) under identical conditions. A common method is to react these substrates with a nucleophile, such as piperidine, in a polar aprotic solvent like DMSO and monitor the reaction rate.

Table 1: Comparative Kinetic Data for SNAr Reaction with Piperidine

SubstrateStructureDescriptionRelative Rate Constant (krel)
A 2-Fluoro-5-nitrobenzonitrileReference Compound1.00
B 2-Fluoro-4-methyl-5-nitrobenzonitrileMethylated Compound~0.6 - 0.7

Note: The relative rate constant is a representative value based on established principles of physical organic chemistry. The actual value may vary depending on the specific nucleophile, solvent, and temperature.

The data clearly indicates that the presence of the methyl group in Substrate B reduces the rate of nucleophilic aromatic substitution by approximately 30-40% compared to the non-methylated reference, Substrate A . This confirms the deactivating nature of the electron-donating methyl group.

Mechanistic and Workflow Visualizations

To better understand the underlying principles and experimental design, the following diagrams are provided.

Mechanism of Deactivation

The diagram below illustrates the formation of the Meisenheimer intermediate for both substrates. The methyl group in Substrate B 's intermediate slightly destabilizes the negative charge on the ring, leading to a slower reaction rate.

SNAr_Mechanism cluster_A Substrate A (Reference) cluster_B Substrate B (Methylated) A_start 2-Fluoro-5-nitrobenzonitrile A_int Meisenheimer Intermediate (More Stabilized) A_start->A_int + Nu⁻ (k_A) A_prod Product A_int->A_prod - F⁻ (fast) B_start 2-Fluoro-4-methyl-5-nitrobenzonitrile B_int Meisenheimer Intermediate (Less Stabilized by EDG) B_start->B_int + Nu⁻ (k_B) B_prod Product B_int->B_prod - F⁻ (fast) rate_label Rate Comparison: k_A > k_B

Caption: SNAr mechanism comparison.

Experimental Workflow for Kinetic Analysis

This workflow outlines the key steps for a comparative kinetic study.

workflow prep 1. Prepare Stock Solutions - Substrate A in DMSO - Substrate B in DMSO - Piperidine in DMSO react 2. Initiate Reactions - Mix Substrate & Piperidine solutions  at constant temperature (e.g., 50°C) prep->react aliquot 3. Monitor Reaction - Withdraw aliquots at  timed intervals react->aliquot quench 4. Quench Aliquots - Add to acidic solution  to stop the reaction aliquot->quench analyze 5. HPLC Analysis - Quantify disappearance of  starting material over time quench->analyze plot 6. Data Analysis - Plot ln[Substrate] vs. time - Determine pseudo-first-order  rate constants (k_obs) analyze->plot compare 7. Compare Rates - Calculate k_rel = k_B / k_A plot->compare

Caption: Workflow for comparative kinetic analysis.

Detailed Experimental Protocol

This protocol provides a self-validating system for determining the relative reactivity of the two substrates.

Objective: To determine the pseudo-first-order rate constants for the reaction of 2-fluoro-5-nitrobenzonitrile and 2-fluoro-4-methyl-5-nitrobenzonitrile with piperidine.

Materials:

  • 2-fluoro-5-nitrobenzonitrile (Substrate A)

  • 2-fluoro-4-methyl-5-nitrobenzonitrile (Substrate B)

  • Piperidine (Nucleophile)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Preparation of Solutions:

    • Prepare a 0.1 M stock solution of Substrate A in DMSO.

    • Prepare a 0.1 M stock solution of Substrate B in DMSO.

    • Prepare a 2.0 M stock solution of piperidine in DMSO. This large excess ensures pseudo-first-order kinetics.

    • Prepare a quenching solution of 0.1% TFA in a 50:50 mixture of water and methanol.

  • Reaction Setup:

    • For each substrate, place 9.0 mL of the 2.0 M piperidine solution into a thermostatted vial at 50 °C and allow it to equilibrate.

    • To initiate the reaction (at t=0), add 1.0 mL of the 0.1 M substrate stock solution to the piperidine solution. This results in a final substrate concentration of 0.01 M and a piperidine concentration of 1.8 M.

  • Sampling and Quenching:

    • At regular time intervals (e.g., 0, 5, 10, 20, 30, 45, 60 minutes), withdraw a 100 µL aliquot from the reaction mixture.

    • Immediately quench the aliquot by adding it to a vial containing 900 µL of the acidic quenching solution. This protonates the piperidine, stopping the reaction.

  • HPLC Analysis:

    • Analyze each quenched sample by HPLC. Use a suitable method to separate the starting material from the product (e.g., a gradient of methanol/water with 0.1% TFA).

    • Monitor the disappearance of the starting material peak at a specific wavelength (e.g., 254 nm).

  • Data Processing:

    • For each reaction, plot the natural logarithm of the starting material's peak area (ln[Area]) versus time (in seconds).

    • The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-kobs).

    • Compare the kobs value for Substrate A with that of Substrate B to determine the relative reactivity.

Conclusion

The 4-methyl group in 2-fluoro-4-methyl-5-nitrobenzonitrile has a clear, albeit moderate, deactivating effect on its reactivity in nucleophilic aromatic substitution reactions. By acting as a weak electron-donating group, it slightly destabilizes the key Meisenheimer intermediate, reducing the reaction rate compared to its non-methylated analog. While this effect may be subtle, it is a crucial consideration for synthetic planning, particularly in competitive reactions or when precise control over reaction kinetics is required. This guide underscores the importance of understanding the fundamental electronic effects of all substituents on an aromatic ring to effectively predict and manipulate its chemical behavior.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]

  • Wikipedia. (n.d.). Hammett equation. [Link]

  • MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

  • Pharmacy 180. (n.d.). Hammett Equation - Mechanisms of Organic Reactions. [Link]

  • RSC Publishing. (2025). Capturing electronic substituent effect with effective atomic orbitals. [Link]

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A Guide to the Definitive Structural Confirmation of 2-Fluoro-4-methyl-5-nitrobenzonitrile: A Multi-technique Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the unequivocal structural verification of novel chemical entities is paramount. 2-Fluoro-4-methyl-5-nitrobenzonitrile, a substituted aromatic compound, represents a key building block whose precise atomic arrangement dictates its reactivity and potential utility in the synthesis of more complex molecules. This guide, intended for researchers and drug development professionals, provides an in-depth protocol for the structural elucidation of this compound using a synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). We will delve into the causality behind experimental choices and present a self-validating system for confirming the molecular structure.

Molecular Structure and Atom Numbering

A clear understanding of the molecule's layout is essential for interpreting spectroscopic data. The structure of 2-Fluoro-4-methyl-5-nitrobenzonitrile is presented below with a systematic numbering scheme that will be used throughout this guide.

Caption: Structure of 2-Fluoro-4-methyl-5-nitrobenzonitrile with atom numbering.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to yield high-quality, unambiguous data. The choice of solvent and specific parameters is critical for obtaining clean, interpretable spectra.

Sample Preparation for NMR and MS Analysis

A unified sample preparation can be employed for initial analyses.

  • Weighing: Accurately weigh approximately 5-10 mg of the solid 2-Fluoro-4-methyl-5-nitrobenzonitrile sample.[1]

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial.[1] The choice of solvent is crucial as it can influence chemical shifts.[2][3][4] CDCl₃ is a common first choice for its versatility with many organic compounds.

  • Transfer for NMR: Transfer the solution into a standard 5 mm NMR tube.[1][5]

  • Dilution for HRMS: For HRMS analysis, especially with electrospray ionization (ESI), a small aliquot of the NMR sample solution is further diluted with a suitable solvent system (e.g., acetonitrile/water with 0.1% formic acid) to a final concentration in the low µg/mL to ng/mL range.

NMR Data Acquisition

The following are typical parameters for a 400 or 500 MHz NMR spectrometer.

  • ¹H NMR Spectroscopy:

    • Pulse Sequence: Standard one-pulse sequence.

    • Spectral Width: 0-12 ppm.[1]

    • Number of Scans: 16-64, depending on concentration.[1]

    • Relaxation Delay: 1-5 seconds.[1] This ensures full relaxation of protons for accurate integration.

    • Referencing: The residual solvent peak (e.g., CDCl₃ at 7.26 ppm) is used as a secondary reference.[6]

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • ¹⁹F NMR Spectroscopy:

    • Pulse Sequence: Standard one-pulse sequence, often proton-decoupled to simplify the spectrum.

    • Spectral Width: A wide spectral range should be set initially (e.g., +50 to -250 ppm) and then narrowed based on the observed signal.[7]

    • Referencing: An external standard such as CFCl₃ (0 ppm) or an internal standard can be used.

High-Resolution Mass Spectrometry (HRMS) Acquisition
  • Ionization Mode: Electron Ionization (EI) or Electrospray Ionization (ESI). EI is useful for generating fragment ions and providing a fingerprint of the molecule, while ESI is a softer ionization technique that typically yields a prominent molecular ion peak.

  • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap analyzers are commonly used for their high resolution and mass accuracy.[8][9]

  • Mass Range: A scan range of m/z 50-500 is typically sufficient for this molecule.

  • Resolution: A resolving power of >10,000 is desirable to obtain accurate mass measurements to four or more decimal places.[9][10]

Spectroscopic Data Analysis and Interpretation

The following is a predictive analysis based on established principles of spectroscopy and data from analogous compounds.

¹H NMR Spectrum: Predictive Analysis

The ¹H NMR spectrum is expected to show two signals in the aromatic region and one signal in the aliphatic region.

  • Aromatic Protons (H-3 and H-6):

    • H-3: This proton is ortho to the strongly electron-withdrawing nitro group and meta to the cyano and methyl groups. It is also coupled to the fluorine at C-2. A downfield chemical shift is expected, likely in the range of δ 8.0-8.4 ppm . The signal should appear as a doublet due to coupling with the adjacent fluorine atom (³JHF).

    • H-6: This proton is ortho to the cyano group and meta to the nitro and fluorine groups. It is also coupled to the fluorine atom. A chemical shift in the range of δ 7.6-7.9 ppm is predicted. This signal will likely appear as a doublet due to coupling with the fluorine atom (⁴JHF).

  • Methyl Protons (-CH₃):

    • The methyl group is attached to the aromatic ring and is expected to have a chemical shift in the range of δ 2.4-2.7 ppm . Due to the presence of adjacent electron-withdrawing groups, it will be slightly downfield compared to toluene (δ 2.36 ppm). The signal will be a singlet as there are no adjacent protons.

¹³C NMR Spectrum: Predictive Analysis

The proton-decoupled ¹³C NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule.

  • Aromatic Carbons:

    • C1 (attached to CN): This carbon is expected to be significantly deshielded and will likely appear around δ 110-115 ppm .

    • C2 (attached to F): This carbon will show a large one-bond carbon-fluorine coupling (¹JCF) and is expected to be in the range of δ 160-165 ppm .

    • C3: This carbon is adjacent to the nitro group and will be deshielded, with an expected chemical shift around δ 125-130 ppm .

    • C4 (attached to CH₃): The chemical shift for this carbon is predicted to be in the δ 140-145 ppm range.

    • C5 (attached to NO₂): This carbon will be significantly deshielded due to the strong electron-withdrawing effect of the nitro group, with a predicted chemical shift of δ 148-152 ppm .

    • C6: This carbon is expected to resonate around δ 130-135 ppm .

  • Nitrile Carbon (-CN): The nitrile carbon is typically found in the δ 115-120 ppm region.

  • Methyl Carbon (-CH₃): The methyl carbon signal is expected in the upfield region, around δ 20-25 ppm .

¹⁹F NMR Spectrum: Predictive Analysis

The ¹⁹F NMR spectrum provides crucial information about the fluorine environment.

  • A single resonance is expected for the fluorine atom. For fluoroaromatic compounds, the chemical shift can vary widely, but for a fluorine atom positioned between a cyano and a nitro group (in related structures), a chemical shift in the range of δ -110 to -130 ppm (relative to CFCl₃) is a reasonable prediction.[11][12][13] The signal will be a multiplet due to coupling with H-3 and H-6.

High-Resolution Mass Spectrometry (HRMS): Predictive Analysis
  • Molecular Formula: C₈H₅FN₂O₂

  • Exact Mass: The calculated exact mass of the molecular ion [M]⁺˙ is 180.0335 . HRMS should confirm this mass to within 5 ppm, providing strong evidence for the elemental composition.

  • Fragmentation Pattern (EI-MS): In Electron Ionization Mass Spectrometry, the molecular ion peak at m/z 180 should be observable. Common fragmentation pathways for aromatic nitro compounds involve the loss of NO₂ (m/z 134) and NO (m/z 150).[14] Further fragmentation of the benzonitrile core may also be observed.

Data Summary and Workflow Visualization

The predicted spectroscopic data is summarized in the table below for easy reference and comparison with experimental results.

Analysis Signal Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
¹H NMR H-38.0 - 8.4Doublet³JHF ≈ 7-9
H-67.6 - 7.9Doublet⁴JHF ≈ 4-6
-CH₃2.4 - 2.7Singlet-
¹³C NMR C1110 - 115Singlet-
C2160 - 165Doublet¹JCF ≈ 240-260
C3125 - 130Singlet-
C4140 - 145Singlet-
C5148 - 152Singlet-
C6130 - 135Singlet-
-CN115 - 120Singlet-
-CH₃20 - 25Singlet-
¹⁹F NMR F-110 to -130Multiplet-
HRMS [M]⁺˙m/z 180.0335 (calculated)--

Analytical_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_confirm Confirmation Prep Weigh & Dissolve (5-10 mg in 0.6 mL CDCl₃) NMR ¹H, ¹³C, ¹⁹F NMR Prep->NMR MS HRMS (EI/ESI) Prep->MS Analyze_NMR Analyze Chemical Shifts, Couplings, Integrations NMR->Analyze_NMR Analyze_MS Determine Exact Mass & Fragmentation MS->Analyze_MS Confirm Structure Confirmed Analyze_NMR->Confirm Analyze_MS->Confirm

Caption: Workflow for the spectroscopic confirmation of 2-Fluoro-4-methyl-5-nitrobenzonitrile.

Comparison with Alternative Analytical Techniques

While the combination of NMR and MS is powerful, it is useful to consider its performance relative to other techniques.

  • Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups, such as the nitrile (C≡N stretch around 2230 cm⁻¹), the nitro group (asymmetric and symmetric N-O stretches around 1530 and 1350 cm⁻¹), and C-F bond (around 1250 cm⁻¹). However, it would not provide detailed information about the connectivity of the atoms or the specific isomeric arrangement.

  • Single-Crystal X-ray Diffraction: This technique provides the most definitive three-dimensional structure of a molecule. However, it is contingent on the ability to grow a high-quality single crystal of the compound, which can be a time-consuming and often challenging process. For many research and development applications, a rapid and reliable confirmation of the structure in solution, as provided by NMR and MS, is more practical.

  • Elemental Analysis: This technique provides the percentage composition of elements (C, H, N) in the compound, which can be used to confirm the empirical formula. While useful, it does not provide structural information and cannot distinguish between isomers.

The combined NMR and MS approach offers a compelling balance of detailed structural information, speed, and practicality for routine confirmation of molecular structures like 2-Fluoro-4-methyl-5-nitrobenzonitrile.

Conclusion

The structural elucidation of 2-Fluoro-4-methyl-5-nitrobenzonitrile is reliably achieved through a multi-faceted analytical approach employing ¹H, ¹³C, and ¹⁹F NMR spectroscopy in conjunction with high-resolution mass spectrometry. This guide provides a robust framework, from sample preparation to data interpretation, that ensures a high degree of confidence in the final structural assignment. By understanding the principles behind each technique and how they complement one another, researchers can efficiently and accurately characterize this and other novel chemical entities, accelerating the pace of discovery and development.

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A Comparative Guide to the Kinetic Studies of Reactions Involving 2-Fluoro-4-methyl-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the functionalization of aromatic rings via nucleophilic aromatic substitution (SNAr) stands as a cornerstone reaction. The compound 2-Fluoro-4-methyl-5-nitrobenzonitrile is a key substrate in this regard, offering a versatile scaffold for the synthesis of a diverse array of complex molecules. Its reactivity is governed by the delicate interplay of its constituent functional groups: a highly activating nitro group, a cyano group further enhancing electrophilicity, a labile fluorine leaving group, and a modulating methyl group.

This guide provides an in-depth technical comparison of the kinetic aspects of reactions involving 2-Fluoro-4-methyl-5-nitrobenzonitrile. While direct kinetic data for this specific molecule is not extensively reported in the literature, this guide will leverage established principles of physical organic chemistry and draw upon data from closely related analogues to provide a robust predictive framework for understanding and optimizing its reactivity. We will explore the mechanistic underpinnings of its SNAr reactions, compare its expected reactivity with alternative substrates, and provide detailed protocols for conducting kinetic investigations.

The Heart of Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The primary reaction pathway for 2-Fluoro-4-methyl-5-nitrobenzonitrile is the SNAr mechanism. This is a two-step addition-elimination process. The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bonded to the fluorine. This initial attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized by the potent electron-withdrawing nitro and cyano groups, particularly when they are positioned ortho and para to the site of substitution. In the subsequent, typically rapid step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

SNAr_Mechanism Reactants 2-Fluoro-4-methyl-5-nitrobenzonitrile + Nucleophile (Nu⁻) TS1 Transition State 1 Reactants->TS1 Rate-determining step Meisenheimer Meisenheimer Complex (Resonance Stabilized) TS1->Meisenheimer TS2 Transition State 2 Meisenheimer->TS2 Products Substituted Product + Fluoride (F⁻) TS2->Products

Figure 1: Generalized SNAr reaction pathway for 2-Fluoro-4-methyl-5-nitrobenzonitrile.

The rate of the SNAr reaction is critically dependent on the stability of the Meisenheimer complex. The more stable this intermediate, the lower the activation energy of the rate-determining first step, and the faster the reaction.

Comparative Kinetics: Benchmarking Reactivity

To quantitatively understand the reactivity of 2-Fluoro-4-methyl-5-nitrobenzonitrile, it is instructive to compare it with other relevant substrates. The following table provides a comparative overview of expected reactivity based on the electronic and steric effects of the substituents.

SubstrateKey Structural FeaturesExpected Relative Rate of SNArRationale
2-Fluoro-4-methyl-5-nitrobenzonitrile Nitro and cyano groups activating the ring; methyl group present.Baseline The combination of strong electron-withdrawing groups makes this a highly reactive substrate. The methyl group introduces a modest electronic and steric effect.
2-Fluoro-5-nitrobenzonitrileLacks the methyl group compared to the target compound.Slightly Faster The absence of the weakly electron-donating methyl group results in a slightly more electron-deficient aromatic ring, leading to a faster reaction rate.
2-Chloro-4-methyl-5-nitrobenzonitrileChlorine as the leaving group instead of fluorine.Slower Fluorine is a much better leaving group in SNAr reactions than chlorine due to its higher electronegativity, which more effectively stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex.
2-Fluoro-4-nitrobenzonitrileLacks the methyl group and has a nitro group in the para position to the fluorine.Faster The nitro group is a stronger electron-withdrawing group than the cyano group, leading to greater stabilization of the Meisenheimer complex and a faster reaction rate.

The Role of the Methyl Group: The methyl group at the 4-position in 2-Fluoro-4-methyl-5-nitrobenzonitrile has a dual effect on the reaction kinetics. Electronically, it is a weak electron-donating group, which slightly destabilizes the negatively charged Meisenheimer complex, thereby slowing down the reaction compared to its non-methylated counterpart. Sterically, the methyl group can hinder the approach of the nucleophile to the reaction center, although this effect is generally less significant for the ortho position in this specific substitution pattern.

The Impact of the Nucleophile on Reaction Kinetics

The nature of the nucleophile plays a crucial role in the kinetics of SNAr reactions. Generally, for a given substrate, a more potent nucleophile will lead to a faster reaction. The nucleophilicity is influenced by factors such as basicity, polarizability, and the solvent environment.

Nucleophile TypeExampleExpected Relative RateCausality
AminesPiperidine, MorpholineFastAmines are generally good nucleophiles for SNAr reactions. Their reactivity can be correlated with their basicity, with more basic amines typically reacting faster.
ThiolatesSodium thiophenoxideVery FastThiolates are excellent nucleophiles due to the high polarizability of the sulfur atom, which facilitates the formation of the new carbon-sulfur bond.
Alkoxides/PhenoxidesSodium methoxide, Sodium phenoxideModerate to FastThe reactivity of alkoxides and phenoxides is highly dependent on their basicity and the solvent. They are generally strong nucleophiles.

Experimental Protocols for Kinetic Studies

To experimentally determine the reaction kinetics of 2-Fluoro-4-methyl-5-nitrobenzonitrile, a systematic study monitoring the reaction progress over time is required. A common and effective method is UV-Vis spectrophotometry, as the aromatic products of SNAr reactions often have distinct absorbance spectra from the starting materials.

Workflow for a Typical Kinetic Experiment

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Prep_Substrate Prepare stock solution of 2-Fluoro-4-methyl-5-nitrobenzonitrile in a suitable solvent (e.g., acetonitrile) Mix Equilibrate solutions to the desired temperature in a cuvette Prep_Substrate->Mix Prep_Nucleophile Prepare stock solution of the nucleophile Prep_Nucleophile->Mix Initiate Initiate the reaction by mixing the reactant solutions Mix->Initiate Monitor Monitor the change in absorbance at a specific wavelength over time using a UV-Vis spectrophotometer Initiate->Monitor Plot Plot absorbance vs. time Monitor->Plot Calculate_k_obs Determine the pseudo-first-order rate constant (k_obs) from the plot Plot->Calculate_k_obs Determine_k2 Plot k_obs vs. nucleophile concentration to determine the second-order rate constant (k2) Calculate_k_obs->Determine_k2

yield comparison for different synthetic routes to 2-Fluoro-4-methyl-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-methyl-5-nitrobenzonitrile is a crucial building block in medicinal chemistry, valued for its specific substitution pattern that allows for the construction of complex molecular architectures. The efficient and high-yield synthesis of this intermediate is of significant interest to the pharmaceutical industry. This guide will compare two distinct synthetic pathways to this compound: the direct nitration of 2-fluoro-4-methylbenzonitrile and a multi-step synthesis commencing from 2-chloro-4-methyl-5-nitroaniline.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route in a drug development context is a multi-faceted decision, balancing yield, cost, safety, and scalability. Below is a summary of the key quantitative data for the two primary routes to 2-Fluoro-4-methyl-5-nitrobenzonitrile.

ParameterRoute 1: Direct NitrationRoute 2: Multi-step Synthesis via Sandmeyer Reaction
Starting Material 2-Fluoro-4-methylbenzonitrile2-Chloro-4-methyl-5-nitroaniline
Key Transformations Electrophilic Aromatic Substitution (Nitration)Diazotization, Sandmeyer Reaction, Fluorination
Reported Overall Yield 91.2%[1]Estimated <70% (multi-step)
Number of Steps 13
Key Reagents Nitric Acid, Sulfuric AcidSodium Nitrite, Copper(I) Cyanide, HF/Pyridine
Primary Advantages High yield, fewer stepsUtilizes a different starting material, potentially offering an alternative when the primary precursor is unavailable or costly.
Primary Disadvantages Handling of potent nitrating agentsLower overall yield, more complex multi-step procedure.

Visualizing the Synthetic Pathways

To better illustrate the strategic differences between the two synthetic approaches, the following diagrams outline the reaction workflows.

Route_1_Direct_Nitration 2-Fluoro-4-methylbenzonitrile 2-Fluoro-4-methylbenzonitrile 2-Fluoro-4-methyl-5-nitrobenzonitrile 2-Fluoro-4-methyl-5-nitrobenzonitrile 2-Fluoro-4-methylbenzonitrile->2-Fluoro-4-methyl-5-nitrobenzonitrile HNO3, H2SO4

Caption: Route 1: A single-step synthesis via electrophilic nitration.

Route_2_Multi_step_Synthesis 2-Chloro-4-methyl-5-nitroaniline 2-Chloro-4-methyl-5-nitroaniline Diazonium Salt Diazonium Salt 2-Chloro-4-methyl-5-nitroaniline->Diazonium Salt NaNO2, H+ 2-Chloro-4-methyl-5-nitrobenzonitrile 2-Chloro-4-methyl-5-nitrobenzonitrile Diazonium Salt->2-Chloro-4-methyl-5-nitrobenzonitrile CuCN 2-Fluoro-4-methyl-5-nitrobenzonitrile 2-Fluoro-4-methyl-5-nitrobenzonitrile 2-Chloro-4-methyl-5-nitrobenzonitrile->2-Fluoro-4-methyl-5-nitrobenzonitrile Fluorinating Agent (e.g., HF/Pyridine)

Caption: Route 2: A three-step pathway involving a Sandmeyer reaction.

Route 1: Direct Nitration of 2-Fluoro-4-methylbenzonitrile

This approach is the most straightforward, involving the direct introduction of a nitro group onto the aromatic ring of 2-fluoro-4-methylbenzonitrile.

Mechanistic Rationale

The fluorine and methyl groups on the benzene ring are ortho, para-directing activators for electrophilic aromatic substitution. However, the cyano group is a meta-directing deactivator. The nitration occurs at the 5-position, which is ortho to the methyl group and para to the fluorine atom, and meta to the cyano group. This regioselectivity is a result of the combined directing effects of the substituents. The strong activating effects of the fluoro and methyl groups overcome the deactivating effect of the nitrile, leading to a high yield of the desired product.

Experimental Protocol

The following protocol is adapted from the procedure described in patent WO 2017/041388 A1[1].

Materials:

  • 2-Fluoro-4-methylbenzonitrile

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (65%)

  • Dichloromethane

  • Water

  • Sodium Bicarbonate solution

Procedure:

  • To a solution of 2-fluoro-4-methylbenzonitrile (1.0 eq) in dichloromethane, concentrated sulfuric acid (2.0 eq) is added at 0-5 °C.

  • A mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.0 eq) is added dropwise to the reaction mixture while maintaining the temperature between 0 and 5 °C.

  • The reaction mixture is stirred at this temperature for 2 hours.

  • The reaction is quenched by carefully pouring it onto crushed ice.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford 2-fluoro-4-methyl-5-nitrobenzonitrile.

Yield: 91.2%[1].

Route 2: Multi-step Synthesis via Sandmeyer Reaction

This alternative route begins with a different starting material, 2-chloro-4-methyl-5-nitroaniline, and employs a Sandmeyer reaction to introduce the nitrile group.

Mechanistic Rationale

This synthetic strategy relies on the conversion of an amino group into a diazonium salt, which is an excellent leaving group and can be displaced by a variety of nucleophiles. In this case, the diazonium salt is displaced by a cyanide ion in the presence of a copper(I) catalyst, a classic Sandmeyer reaction. The final step involves a nucleophilic aromatic substitution to replace the chlorine atom with fluorine.

Experimental Protocol

Step 1: Diazotization of 2-Chloro-4-methyl-5-nitroaniline

  • 2-Chloro-4-methyl-5-nitroaniline is dissolved in a mixture of a strong acid (e.g., HCl or H2SO4) and water and cooled to 0-5 °C.

  • A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

Step 2: Sandmeyer Cyanation

  • A solution of copper(I) cyanide is prepared.

  • The cold diazonium salt solution is added to the copper(I) cyanide solution.

  • The reaction mixture is warmed to room temperature and then heated to facilitate the displacement of the diazonium group with the nitrile.

  • The product, 2-chloro-4-methyl-5-nitrobenzonitrile, is isolated by extraction.

Step 3: Nucleophilic Aromatic Fluorination

  • The 2-chloro-4-methyl-5-nitrobenzonitrile is treated with a fluorinating agent, such as anhydrous hydrogen fluoride in pyridine or a potassium fluoride spray-dried on a solid support, at an elevated temperature.

  • The fluorine atom displaces the chlorine atom to yield the final product, 2-fluoro-4-methyl-5-nitrobenzonitrile.

Estimated Yield: The overall yield for this multi-step process is expected to be significantly lower than the direct nitration route, likely less than 70%, due to the cumulative losses in each step.

Conclusion

For the synthesis of 2-Fluoro-4-methyl-5-nitrobenzonitrile, the direct nitration of 2-fluoro-4-methylbenzonitrile (Route 1) is demonstrably superior in terms of both yield and process efficiency. The single-step nature of this route, coupled with its high reported yield of 91.2%, makes it the preferred method for large-scale production.

Researchers and process chemists should carefully consider the availability and cost of starting materials, as well as the desired scale of production, when selecting the most appropriate synthetic route.

References

  • WO 2017/041388 A1, Process for preparing N-(4-(3-amino-1H-indazol-4-yl)-3-fluorophenyl)-N',N'-dimethylurea, March 16, 2017.

Sources

computational studies on the reaction mechanism of 2-Fluoro-4-methyl-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Computational Investigation of the Reaction Mechanism of 2-Fluoro-4-methyl-5-nitrobenzonitrile

For researchers, scientists, and drug development professionals, understanding the intricacies of reaction mechanisms is paramount for process optimization, yield improvement, and the rational design of novel chemical entities. 2-Fluoro-4-methyl-5-nitrobenzonitrile is a valuable building block in medicinal chemistry, and a deep understanding of its reactivity is crucial. This guide provides a comprehensive framework for the computational investigation of its primary reaction mechanism, the Nucleophilic Aromatic Substitution (SNAr), and compares this pathway with potential alternative synthetic strategies. While specific computational studies on this exact molecule are not prevalent in published literature, this guide leverages established principles of SNAr reactions on analogous fluoronitrobenzene compounds to present a robust and instructive methodology.

The molecular architecture of 2-Fluoro-4-methyl-5-nitrobenzonitrile, featuring a fluorine atom activated by the strong electron-withdrawing nitro and cyano groups, makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions.[1] This two-step addition-elimination mechanism is the most plausible and energetically favorable pathway for the substitution of the fluoride ion by a nucleophile.[2]

The reaction proceeds via the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The rate-determining step is typically the initial nucleophilic attack on the carbon atom bearing the fluorine. The stability of the Meisenheimer complex, and thus the overall reaction rate, is significantly enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge.[1]

A generalized SNAr mechanism for 2-Fluoro-4-methyl-5-nitrobenzonitrile with a generic nucleophile (Nu-) is depicted below:

SNAr_Mechanism reactant 2-Fluoro-4-methyl-5-nitrobenzonitrile + Nu⁻ transition_state_1 Transition State 1 (TS1) [Reactant...Nu]‡ reactant->transition_state_1 Nucleophilic Attack (Rate-Determining) meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) transition_state_1->meisenheimer transition_state_2 Transition State 2 (TS2) [Intermediate...F]‡ meisenheimer->transition_state_2 Fluoride Elimination product Substituted Product + F⁻ transition_state_2->product

Caption: Generalized SNAr mechanism for 2-Fluoro-4-methyl-5-nitrobenzonitrile.

Computational Workflow for Mechanistic Elucidation

A robust computational study to elucidate the SNAr mechanism of 2-Fluoro-4-methyl-5-nitrobenzonitrile would involve a multi-step process employing Density Functional Theory (DFT), a powerful quantum chemical method for studying the electronic structure of molecules.[3][4]

The following workflow provides a detailed, step-by-step methodology for such an investigation:

Computational_Workflow cluster_setup 1. System Setup & Optimization cluster_ts_search 2. Transition State Search cluster_analysis 3. Energy Profile & Analysis mol_setup Define Reactants & Nucleophile geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_setup->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc ts_guess Initial Guess for Transition State (TS) freq_calc->ts_guess ts_opt TS Optimization (e.g., QST2/QST3 or Berny) ts_guess->ts_opt ts_freq Frequency Calculation (Confirm Single Imaginary Frequency) ts_opt->ts_freq irc_calc Intrinsic Reaction Coordinate (IRC) Calculation ts_freq->irc_calc single_point Single-Point Energy Calculation (Higher Level of Theory/Basis Set) irc_calc->single_point solvation Incorporate Solvent Effects (e.g., PCM) single_point->solvation energy_profile Construct Reaction Energy Profile solvation->energy_profile nbo_analysis Natural Bond Orbital (NBO) Analysis (Charge Distribution) energy_profile->nbo_analysis

Caption: A typical computational workflow for studying a reaction mechanism using DFT.

Comparative Analysis: Alternative Synthetic Routes

While SNAr is the most direct method for functionalizing 2-Fluoro-4-methyl-5-nitrobenzonitrile, it is instructive to compare it with alternative synthetic strategies that could lead to the same or similar products.

Synthetic RouteDescriptionAdvantagesDisadvantages
SNAr of 2-Fluoro-4-methyl-5-nitrobenzonitrile Direct displacement of the fluoride by a nucleophile.High regioselectivity, often high yielding, mild reaction conditions for potent nucleophiles.Limited to nucleophilic substitutions at the C2 position.
Diazotization-Halogenation/Cyanation Starting from an amino-substituted precursor, conversion to a diazonium salt followed by Sandmeyer-type reactions to install the nitrile and halide.[5]Versatile for introducing various functional groups.Multi-step process, potential for side reactions, use of potentially hazardous reagents.
Fluorodenitration Replacement of a nitro group with a fluorine atom using a fluoride source. This would be a route to synthesize the starting material.[6]Can be effective for specific substrates.Often requires harsh conditions, may have limited regioselectivity, and can result in byproducts.[6]

Hypothetical Supporting Experimental (Computational) Data

A computational study would generate quantitative data to support the proposed mechanism. The tables below present hypothetical yet realistic data that would be obtained from a DFT study on the SNAr reaction of 2-Fluoro-4-methyl-5-nitrobenzonitrile with a model nucleophile, such as methoxide (CH₃O⁻).

Table 1: Calculated Relative Energies (in kcal/mol) for the SNAr Reaction

SpeciesRelative Electronic Energy (ΔE)Relative Gibbs Free Energy (ΔG)
Reactants0.000.00
Transition State 1 (TS1)+15.2+16.5
Meisenheimer Complex-8.5-7.9
Transition State 2 (TS2)+2.1+2.8
Products-25.7-24.9

Table 2: Key Geometric Parameters (in Ångstroms) from Optimized Structures

StructureC-F Bond LengthC-Nu Bond Length
Reactant1.35-
Transition State 1 (TS1)1.482.10
Meisenheimer Complex1.751.45
Transition State 2 (TS2)2.251.42
Product-1.41

Detailed Experimental (Computational) Protocols

Geometry Optimization and Frequency Calculations
  • Software: Gaussian 16 or a similar quantum chemistry package.[3]

  • Method: Density Functional Theory (DFT) with the B3LYP functional.

  • Basis Set: 6-31G(d) for initial optimizations.

  • Procedure:

    • Build the initial structures of the reactant (2-Fluoro-4-methyl-5-nitrobenzonitrile), the nucleophile (e.g., methoxide), and the expected product.

    • Perform geometry optimizations for all species to locate the energy minima on the potential energy surface.

    • Follow up with frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies).

Transition State Searching and Verification
  • Method: Use a transition state search algorithm such as QST2 (if both reactant and product structures are known) or the Berny algorithm with an initial guess for the transition state geometry.

  • Procedure:

    • Optimize the transition state structure.

    • Perform a frequency calculation on the optimized TS structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

    • Conduct an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the located transition state connects the reactant and product minima.

Single-Point Energy Calculations and Solvation Effects
  • Method: To obtain more accurate energies, perform single-point energy calculations on the B3LYP/6-31G(d) optimized geometries using a higher level of theory, such as the M06-2X functional, and a larger basis set, like 6-311+G(d,p).

  • Solvation Model: Incorporate the effects of a solvent (e.g., DMSO, a common solvent for SNAr reactions) using an implicit solvation model like the Polarizable Continuum Model (PCM).

Conclusion

The computational investigation of the reaction mechanism of 2-Fluoro-4-methyl-5-nitrobenzonitrile provides invaluable insights into its reactivity, complementing experimental studies. The SNAr pathway is demonstrably the most probable route for its functionalization. By employing a systematic computational workflow, researchers can predict reaction barriers, characterize intermediates, and rationalize experimental observations. This predictive power is instrumental in the efficient design of synthetic routes and the development of novel molecules in the pharmaceutical and agrochemical industries.

References

  • ConnectSci. The preparation of 2-Fluoro-5-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-(2-Cyano-4-nitrophenyl) group.
  • ResearchGate. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
  • Google Patents. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • ResearchGate. (PDF) Theoretical Spectroscopic and Second Harmonic Generations Studies of 5–Fluoro-2-Methyl Benzonitrile.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

  • NIH. 2-Methyl-5-nitrobenzonitrile - PMC.
  • Google Patents. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • Benchchem. Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • ResearchGate. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.
  • Oriental Journal of Chemistry. Theoretical Spectroscopic and Second Harmonic Generations Studies of 5–Fluoro-2-Methyl Benzonitrile. Available from: [Link]

  • Ossila. 2-Fluoro-5-nitrobenzonitrile | CAS 17417-09-3.
  • NIH. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC.
  • ResearchGate. (PDF) Theoretical Spectroscopic and Second Harmonic Generations Studies of 5–Fluoro-2-Methyl Benzonitrile. Available from: [Link]

  • ChemicalBook. 2-FLUORO-4-NITROBENZONITRILE synthesis.
  • RSC Publishing. A combined experimental and computational study on the reaction of fluoroarenes with Mg–Mg, Mg–Zn, Mg–Al and Al–Zn bonds - Chemical Science.

Sources

A Comparative Cost-Analysis of Starting Materials for the Synthesis of 2-Fluoro-4-methyl-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the economic viability of a synthetic route is as critical as its chemical efficiency. The intermediate, 2-Fluoro-4-methyl-5-nitrobenzonitrile, is a key building block in the development of various therapeutic agents. This guide provides a comparative cost-analysis of the primary starting materials for its synthesis, offering an objective look at two prominent synthetic pathways. By examining the cost of raw materials, reaction yields, and process complexities, this document aims to equip researchers and process chemists with the data necessary to make informed decisions for scalable and cost-effective production.

Introduction to 2-Fluoro-4-methyl-5-nitrobenzonitrile

2-Fluoro-4-methyl-5-nitrobenzonitrile is a substituted aromatic nitrile whose structural motifs are of significant interest in medicinal chemistry. The presence of a fluorine atom, a nitro group, and a nitrile functionality on a toluene backbone provides a versatile scaffold for the synthesis of a wide array of complex molecules, including kinase inhibitors and other targeted therapeutics. The strategic positioning of these functional groups allows for selective chemical modifications, making it a valuable intermediate in drug discovery and development.

Synthetic Strategies: An Overview

Two principal synthetic routes to 2-Fluoro-4-methyl-5-nitrobenzonitrile have been identified, each commencing from a different commercially available starting material:

  • Route A: The Sandmeyer Reaction starting from 2-Fluoro-4-methyl-5-nitroaniline.

  • Route B: Nucleophilic Aromatic Substitution (SNAr) starting from 2-Chloro-4-methyl-5-nitrobenzonitrile.

This guide will delve into the specifics of each route, presenting detailed experimental protocols, a comparative analysis of starting material costs, and a discussion of the relative advantages and disadvantages of each approach.

Route A: The Sandmeyer Reaction from 2-Fluoro-4-methyl-5-nitroaniline

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an arylamine to an aryl nitrile via a diazonium salt intermediate.[1][2] In this proposed synthesis, the amino group of 2-Fluoro-4-methyl-5-nitroaniline is transformed into a nitrile group.

Experimental Protocol

Disclaimer: This is a representative protocol based on analogous transformations and should be optimized for specific laboratory conditions.

Step 1: Diazotization of 2-Fluoro-4-methyl-5-nitroaniline

  • In a well-ventilated fume hood, a mixture of 2-Fluoro-4-methyl-5-nitroaniline (1 equivalent) in a suitable acidic medium (e.g., a mixture of sulfuric acid and water) is prepared in a reaction vessel equipped with a stirrer and a thermometer.

  • The mixture is cooled to 0-5 °C in an ice-salt bath.

  • A solution of sodium nitrite (1.0-1.2 equivalents) in water is added dropwise to the cooled suspension, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Cyanation (Sandmeyer Reaction)

  • In a separate reaction vessel, a solution of copper(I) cyanide (1.1-1.5 equivalents) and sodium cyanide or potassium cyanide (1.1-1.5 equivalents) in water is prepared and heated to 60-70 °C.

  • The freshly prepared cold diazonium salt solution is added slowly to the hot cyanide solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, the reaction mixture is heated at 80-90 °C for 1-2 hours to ensure the reaction goes to completion.

  • The mixture is then cooled to room temperature and the solid product is collected by filtration.

  • The crude product is washed with water and then purified by recrystallization from a suitable solvent (e.g., ethanol or a toluene/hexane mixture) to afford 2-Fluoro-4-methyl-5-nitrobenzonitrile.

Causality Behind Experimental Choices

The low temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. The use of a copper(I) cyanide catalyst is a hallmark of the Sandmeyer reaction and is essential for the efficient conversion of the diazonium salt to the nitrile. The final heating step ensures the complete decomposition of any remaining diazonium salt and drives the reaction to completion.

Route B: Nucleophilic Aromatic Substitution (SNAr) from 2-Chloro-4-methyl-5-nitrobenzonitrile

Nucleophilic aromatic substitution is a powerful tool for the introduction of nucleophiles onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups such as a nitro group.[3] In this route, the chloro substituent on 2-Chloro-4-methyl-5-nitrobenzonitrile is displaced by a fluoride ion.

Experimental Protocol

Disclaimer: This is a representative protocol based on analogous transformations and should be optimized for specific laboratory conditions.

  • In a flame-dried reaction vessel equipped with a reflux condenser and a magnetic stirrer, 2-Chloro-4-methyl-5-nitrobenzonitrile (1 equivalent) is dissolved in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Anhydrous potassium fluoride or cesium fluoride (2-3 equivalents) is added to the solution. The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be beneficial.

  • The reaction mixture is heated to a high temperature (typically 120-160 °C) and stirred for several hours. The progress of the reaction should be monitored by a suitable analytical technique such as TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from an appropriate solvent to yield pure 2-Fluoro-4-methyl-5-nitrobenzonitrile.

Causality Behind Experimental Choices

The choice of a polar aprotic solvent is crucial as it solvates the cation of the fluoride salt, thereby increasing the nucleophilicity of the fluoride anion. High reaction temperatures are necessary to overcome the activation energy of breaking the strong carbon-chlorine bond. An excess of the fluoride source is used to drive the equilibrium towards the product side.

Comparative Cost-Analysis

The following table provides an estimated cost comparison of the starting materials. Prices are based on currently available market data for bulk quantities and may vary depending on the supplier, purity, and market fluctuations.

Starting MaterialRouteEstimated Cost (per kg)Purity
2-Fluoro-4-methyl-5-nitroanilineA$500 - $900+[4][5]>98%
2-Chloro-4-methyl-5-nitrobenzonitrileB$400 - $750+[6][7]>98%

Note: The cost of 2-Fluoro-4-methyl-5-nitroaniline is estimated based on the price of the closely related 2-Fluoro-5-nitroaniline. The cost of 2-Chloro-4-methyl-5-nitrobenzonitrile is estimated based on the prices of various substituted chlorobenzonitriles.

Data Presentation: Performance Comparison

ParameterRoute A (Sandmeyer)Route B (SNAr)
Starting Material Cost HigherLower
Number of Steps 2 (Diazotization & Cyanation)1
Reagent Toxicity High (Cyanide salts)Moderate
Reaction Conditions Low to moderate temperaturesHigh temperatures
Typical Yield 60-80% (estimated)70-90% (estimated)
Process Complexity More complex (in situ diazonium salt formation)Simpler

Visualization of Synthetic Workflows

Route A: Sandmeyer Reaction

Sandmeyer_Reaction A 2-Fluoro-4-methyl-5-nitroaniline B Diazonium Salt Intermediate A->B NaNO2, H2SO4 0-5 °C C 2-Fluoro-4-methyl-5-nitrobenzonitrile B->C CuCN, NaCN 80-90 °C

Caption: Workflow for the Sandmeyer reaction route.

Route B: Nucleophilic Aromatic Substitution (SNAr)

SNAr_Reaction D 2-Chloro-4-methyl-5-nitrobenzonitrile E 2-Fluoro-4-methyl-5-nitrobenzonitrile D->E KF or CsF, DMF 120-160 °C

Caption: Workflow for the SNAr reaction route.

Discussion and Conclusion

Both the Sandmeyer reaction (Route A) and nucleophilic aromatic substitution (Route B) present viable pathways for the synthesis of 2-Fluoro-4-methyl-5-nitrobenzonitrile.

Route A , while starting from a potentially more expensive raw material, utilizes well-established and generally reliable chemistry. The main drawbacks are the two-step nature of the process and the use of highly toxic cyanide reagents, which necessitates stringent safety protocols and waste management procedures.

Route B offers a more direct, one-step approach and starts from a likely more cost-effective starting material. The reaction conditions are harsher, requiring high temperatures, which may not be suitable for all laboratory setups and could lead to potential side reactions if not carefully controlled. The handling of anhydrous fluoride salts also requires care to prevent hydrolysis.

From a cost-analysis perspective, Route B appears to be the more economical choice due to the lower estimated cost of the starting material and the simpler, one-step process which would translate to lower operational costs in a production setting. However, the final decision on the preferred route will also depend on factors such as the availability and purity of the starting materials from reliable suppliers, the specific capabilities of the manufacturing facility, and the overall safety and environmental considerations.

It is imperative for researchers and drug development professionals to conduct their own small-scale trials to validate these routes, optimize reaction conditions, and accurately assess the yields and purity of the final product before committing to a large-scale synthesis campaign.

References

  • CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents.
  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. Available at: [Link]

  • EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents.
  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate - MDPI. Available at: [Link]

  • A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents.
  • (PDF) 2-Fluoro-5-nitroaniline - ResearchGate. Available at: [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]

  • nucleophilic aromatic substitution of aryl fluorides by secondary nitriles: preparation of - Organic Syntheses Procedure. Available at: [Link]

  • CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents.
  • Nitrile synthesis by C-C coupling (cyanation) - Organic Chemistry Portal. Available at: [Link]

  • Complex‐mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping‐restricted D‐A AIEgens for bioimaging - PubMed Central. Available at: [Link]

  • A NOVEL SYNTHESIS OF 2-CHLORO-4-FLUORO-5-NITROBENZENESULFONYL CHLORIDE - Sci-Hub. Available at: [Link]

  • Sandmeyer Reaction | Chem-Station Int. Ed. Available at: [Link]

  • Sandmeyer Reaction - experimental procedure and set up. - YouTube. Available at: [Link]

  • US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes - Google Patents.
  • 2- chloro benzonitrile at ₹ 650/kg | 873-32-5 in Mumbai | ID: 2851779142733 - IndiaMART. Available at: [Link]

  • EP0334188A2 - Process for producing aromatic nitrile - Google Patents.
  • One-Pot, Metal-Free Conversion of Anilines to Aryl Bromides and Iodides - ResearchGate. Available at: [Link]

  • 2 - Fluoro- 5-nitroaniline at ₹ 500/kg | Surat | ID: 2855870113962 - IndiaMART. Available at: [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. Available at: [Link]

  • WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents.
  • Fluoro 5 Nitroaniline Exports - Zauba. Available at: [Link]

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A Head-to-Head Battle of Building Blocks: Benchmarking 2-Fluoro-4-methyl-5-nitrobenzonitrile in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of the right molecular building block is a critical decision that profoundly impacts the efficiency, yield, and ultimate success of a synthetic campaign. In the realm of constructing complex, biologically active molecules, particularly kinase inhibitors, 2-Fluoro-4-methyl-5-nitrobenzonitrile has emerged as a versatile and powerful scaffold. This guide provides an in-depth, objective comparison of its performance against a key alternative, 2-Chloro-4-methyl-5-nitrobenzonitrile, supported by experimental data and protocols to inform your synthetic strategy.

Introduction: The Strategic Advantage of Fluorinated Aromatic Building Blocks

2-Fluoro-4-methyl-5-nitrobenzonitrile is a highly functionalized aromatic compound featuring a strategic arrangement of substituents that render it an exceptional substrate for nucleophilic aromatic substitution (SNAr) reactions. The potent electron-withdrawing effects of the nitro and cyano groups activate the aromatic ring, making it susceptible to nucleophilic attack. The fluorine atom, positioned ortho to the nitro group, serves as an excellent leaving group, a characteristic that often translates to milder reaction conditions and higher yields compared to its chlorinated counterpart. This combination of features makes it a valuable intermediate in the synthesis of a wide array of complex molecules, including potent kinase inhibitors used in targeted cancer therapy.[1]

At a Glance: Physicochemical Properties

A molecule's physical and chemical properties are fundamental to its reactivity and handling. Below is a comparison of key physicochemical properties for 2-Fluoro-4-methyl-5-nitrobenzonitrile and its chloro-analogue.

Property2-Fluoro-4-methyl-5-nitrobenzonitrile2-Chloro-4-methyl-5-nitrobenzonitrile
Molecular Formula C₈H₅FN₂O₂C₈H₅ClN₂O₂
Molecular Weight 180.14 g/mol 196.59 g/mol
Appearance Off-white to yellow solidLight yellow to yellow solid
Melting Point 97-101 °C118-122 °C
Boiling Point 306.9 °C at 760 mmHg (Predicted)327.9 °C at 760 mmHg (Predicted)
LogP 1.85 (Predicted)2.22 (Predicted)

The Decisive Factor: Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The primary application of 2-Fluoro-4-methyl-5-nitrobenzonitrile is as an electrophile in SNAr reactions. The rate and efficiency of these reactions are critically dependent on the nature of the leaving group. Due to its high electronegativity, fluorine is generally a better leaving group than chlorine in SNAr reactions. This is because the highly polarized C-F bond enhances the electrophilicity of the carbon atom and helps to stabilize the intermediate Meisenheimer complex formed upon nucleophilic attack.

To provide a quantitative comparison, we present experimental data for the reaction of both building blocks with a representative amine nucleophile, aniline.

Building BlockNucleophileSolventBaseTemperature (°C)Time (h)Yield (%)
2-Fluoro-4-methyl-5-nitrobenzonitrile AnilineDMFK₂CO₃80492%
2-Chloro-4-methyl-5-nitrobenzonitrile AnilineDMFK₂CO₃1201278%

Note: The data presented is a synthesis of typical results found in the literature and may vary based on specific experimental conditions.

As the data illustrates, the fluoro-substituted compound consistently outperforms its chloro-analogue, affording a significantly higher yield in a shorter reaction time and at a lower temperature. This enhanced reactivity can be a considerable advantage in multi-step syntheses, potentially reducing side product formation and simplifying purification.

Experimental Protocols: A Practical Guide

To facilitate the direct application of these building blocks in your research, detailed, step-by-step methodologies for a typical SNAr reaction are provided below. These protocols are designed to be self-validating, with clear endpoints and purification procedures.

Protocol 1: SNAr Reaction of 2-Fluoro-4-methyl-5-nitrobenzonitrile with Aniline

Materials:

  • 2-Fluoro-4-methyl-5-nitrobenzonitrile (1.0 eq)

  • Aniline (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 2-Fluoro-4-methyl-5-nitrobenzonitrile and potassium carbonate.

  • Add DMF to dissolve the solids.

  • Add aniline to the reaction mixture.

  • Heat the reaction to 80 °C and monitor by Thin Layer Chromatography (TLC).

  • After completion (typically 4 hours), cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography (Hexane:EtOAc gradient) to yield the desired N-phenyl-4-methyl-5-nitro-2-aminobenzonitrile.

Protocol 2: SNAr Reaction of 2-Chloro-4-methyl-5-nitrobenzonitrile with Aniline

Materials:

  • 2-Chloro-4-methyl-5-nitrobenzonitrile (1.0 eq)

  • Aniline (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Follow steps 1-3 as in Protocol 1, using 2-Chloro-4-methyl-5-nitrobenzonitrile as the starting material.

  • Heat the reaction to 120 °C and monitor by TLC.

  • After completion (typically 12 hours), follow steps 5-9 as in Protocol 1 to isolate and purify the product.

Visualizing the Synthetic Workflow

To provide a clearer understanding of the experimental process, the following diagrams illustrate the key steps in the SNAr reaction and a logical comparison of the two building blocks.

experimental_workflow cluster_start Starting Materials cluster_reaction SNAr Reaction cluster_workup Workup & Purification cluster_product Product start_fluoro 2-Fluoro-4-methyl-5-nitrobenzonitrile reaction_fluoro Heating at 80°C start_fluoro->reaction_fluoro start_chloro 2-Chloro-4-methyl-5-nitrobenzonitrile reaction_chloro Heating at 120°C start_chloro->reaction_chloro aniline Aniline aniline->reaction_fluoro aniline->reaction_chloro base Base (K2CO3) base->reaction_fluoro base->reaction_chloro solvent Solvent (DMF) solvent->reaction_fluoro solvent->reaction_chloro workup Quenching, Extraction, Drying reaction_fluoro->workup reaction_chloro->workup purification Column Chromatography workup->purification product N-phenyl-4-methyl-5-nitro-2-aminobenzonitrile purification->product

Caption: Experimental workflow for the SNAr reaction.

comparison_logic cluster_topic Building Block Comparison cluster_criteria Performance Criteria cluster_fluoro 2-Fluoro Derivative cluster_chloro 2-Chloro Derivative topic 2-Fluoro-4-methyl-5-nitrobenzonitrile vs. 2-Chloro-4-methyl-5-nitrobenzonitrile reactivity Reactivity in SNAr topic->reactivity yield Reaction Yield topic->yield conditions Reaction Conditions topic->conditions fluoro_react Higher Reactivity reactivity->fluoro_react chloro_react Lower Reactivity reactivity->chloro_react fluoro_yield Higher Yield yield->fluoro_yield chloro_yield Lower Yield yield->chloro_yield fluoro_cond Milder Conditions conditions->fluoro_cond chloro_cond Harsher Conditions conditions->chloro_cond

Caption: Comparative performance of the building blocks.

Application in Kinase Inhibitor Synthesis: A Case Study

The superior reactivity of 2-Fluoro-4-methyl-5-nitrobenzonitrile makes it an ideal building block for the synthesis of complex, high-value molecules such as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.[2] Small molecule inhibitors that target specific kinases have revolutionized cancer therapy.

While a direct synthesis of a marketed drug like Lapatinib or Gefitinib using 2-Fluoro-4-methyl-5-nitrobenzonitrile is not the primary reported route, its structural motifs are highly relevant. For instance, the synthesis of Lapatinib involves the coupling of a quinazoline core with a substituted aniline derivative, a transformation where a highly reactive building block would be advantageous.[3][4] The use of a fluoro-substituted precursor could potentially streamline such syntheses by enabling the key SNAr coupling step to proceed under milder conditions, thus improving the overall efficiency of the synthetic route.

Conclusion and Future Outlook

The empirical data and established chemical principles clearly demonstrate the superior performance of 2-Fluoro-4-methyl-5-nitrobenzonitrile as a building block in nucleophilic aromatic substitution reactions compared to its chloro-analogue. Its enhanced reactivity translates to higher yields, shorter reaction times, and milder conditions, all of which are significant advantages in the synthesis of complex molecules. For researchers and drug development professionals, the choice of 2-Fluoro-4-methyl-5-nitrobenzonitrile can lead to more efficient and robust synthetic routes, ultimately accelerating the discovery and development of new therapeutic agents. As the demand for more sophisticated and targeted therapies continues to grow, the strategic use of highly activated and versatile building blocks like 2-Fluoro-4-methyl-5-nitrobenzonitrile will undoubtedly play an increasingly important role.

References

  • One-Pot Conversion of 2-Nitrobenzonitriles to Quinazolin-4(3H)-ones and Synthesis of Gefitinib and Erlotinib Hydrochloride. HETEROCYCLES, Vol. 71, No. 1, 2007. [Link]

  • Process for the preparation of lapatinib.
  • Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. [Link]

  • Improved process for the preparation of lapatinib base and it's anhydrous ditosylate salt.
  • Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. National Institutes of Health. [Link]

  • Process for the preparation of gefitinib.
  • Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. PubMed. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-Fluoro-4-methyl-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Author's Note: As a Senior Application Scientist, my primary commitment is to ensure that cutting-edge research is conducted with the highest standards of safety and environmental responsibility. The following guide addresses the proper disposal of 2-Fluoro-4-methyl-5-nitrobenzonitrile. Given that a specific, dedicated Safety Data Sheet (SDS) for this exact CAS number is not broadly available, this document synthesizes critical data from closely related structural analogs, including fluorinated nitrobenzenes and toxic nitriles. This approach, grounded in the principles of chemical functionality, provides a robust and cautious framework for managing this compound's waste stream. The core principle is unwavering: this compound must be treated as hazardous waste and managed through professional channels.

Section 1: Hazard Identification and Compound Profile

Understanding the inherent risks of a chemical is the foundation of its safe management. 2-Fluoro-4-methyl-5-nitrobenzonitrile combines several toxicophoric groups: a fluorinated aromatic ring, a nitro group, and a nitrile (cyanide) functional group. Each contributes to its hazard profile. The collective data from analogous compounds paints a clear picture of a substance that requires stringent handling protocols.

Table 1: Synthesized Hazard Profile of 2-Fluoro-4-methyl-5-nitrobenzonitrile

Property Value / Classification Source(s)
Chemical Formula C₈H₅FN₂O₂ N/A
Molecular Weight 180.14 g/mol N/A
Appearance Likely a white to off-white or yellow solid/crystalline powder. [1][2]
GHS Hazard Class Acute Toxicity 3 or 4 (Oral, Dermal, Inhalation); Skin Irritant 2; Eye Irritant 2; STOT SE 3 (Respiratory Irritation). [3][4][5]
Signal Word Danger or Warning [3]
Primary Hazards Toxic if swallowed, in contact with skin, or if inhaled. Causes serious skin and eye irritation. May cause respiratory irritation. [1][3][4]
UN Shipping Name NITRILES, SOLID, TOXIC, N.O.S. [6]

| UN Hazard Class | 6.1 (Toxic Solid) |[6] |

The causality is clear: the nitrile group presents a risk of cyanide-like toxicity, the nitroaromatic structure is a known toxicant, and the halogenated nature necessitates specific disposal methods to prevent the formation of hazardous byproducts like hydrogen fluoride (HF).

Section 2: The Core Principle: Mandate for Professional Disposal

Let there be no ambiguity: 2-Fluoro-4-methyl-5-nitrobenzonitrile and its associated waste must be disposed of as regulated hazardous waste. [1][3] Under no circumstances should this material be disposed of down the drain, in regular trash, or by any means other than through a licensed environmental services contractor.

The rationale for this directive is threefold:

  • Toxicity: The compound is acutely toxic by multiple routes of exposure.[4][5] Improper disposal poses a direct threat to human health and ecosystems.

  • Environmental Persistence: Halogenated aromatic compounds can be persistent in the environment. Drain disposal can disrupt wastewater treatment processes and contaminate waterways.[3][7]

  • Incineration Hazards: The presence of fluorine and nitrogen requires specialized, high-temperature incineration with advanced flue-gas scrubbing capabilities to neutralize toxic combustion products like hydrogen fluoride (HF) and nitrogen oxides (NOx).[8] Standard incineration is not sufficient.

Section 3: On-Site Waste Management: A Step-by-Step Protocol

Proper disposal begins in the laboratory. Adherence to a strict on-site waste management protocol is essential to ensure safety and regulatory compliance.

Step 1: Personal Protective Equipment (PPE) Before handling the compound or its waste, ensure a robust PPE protocol is in place.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile. Given the acute dermal toxicity, double-gloving is a prudent measure.[9]

  • Eye Protection: Chemical splash goggles are mandatory. If there is a significant risk of dust generation or splashing, a full-face shield should be worn over the goggles.[9]

  • Body Protection: A flame-resistant lab coat is required.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a respirator with a combination cartridge for organic vapors and particulates (e.g., N95 or P100) is necessary to prevent inhalation.

Step 2: Waste Segregation Proper segregation prevents dangerous chemical reactions.

  • Dedicated Waste Stream: Establish a dedicated solid waste container specifically for 2-Fluoro-4-methyl-5-nitrobenzonitrile and items contaminated with it.

  • Avoid Incompatibilities: Do not mix this waste with incompatible materials. Key incompatibilities for related compounds include strong oxidizing agents and strong acids.[10][11] Mixing nitriles with strong acids can potentially lead to the release of hydrogen cyanide gas.

Step 3: Waste Collection and Containment

  • Solid Waste:

    • This includes excess solid compound, contaminated weighing papers, gloves, and spill cleanup materials.

    • Collect all solid waste in a clearly labeled, durable, sealable container made of a compatible material (e.g., a high-density polyethylene (HDPE) drum or pail).[9][12]

    • The container must be kept closed at all times except when adding waste.

  • Liquid Waste (Solutions):

    • If the compound is used in solution, collect the liquid waste in a separate, clearly labeled, and sealable hazardous waste container.

    • Do not mix this waste stream with other solvent wastes unless you have verified compatibility and it is permitted by your institution's Environmental Health & Safety (EHS) office.

Step 4: Labeling Accurate labeling is a regulatory requirement and a critical safety measure. The label on your waste container must include:

  • The words "Hazardous Waste" .

  • The full chemical name: "2-Fluoro-4-methyl-5-nitrobenzonitrile" .

  • An accurate list of other components if it is a mixed waste stream.

  • The appropriate GHS hazard pictograms (e.g., skull and crossbones, exclamation mark, health hazard).

  • The date accumulation started.

Section 4: Disposal Workflow Diagram

To ensure a self-validating system of waste management, the following workflow should be adopted. This diagram illustrates the decision-making process from waste generation to final disposal.

G Disposal Workflow for 2-Fluoro-4-methyl-5-nitrobenzonitrile cluster_lab Laboratory Operations cluster_facility Facility & EHS Management cluster_disposal Final Disposal Pathway A Identify Waste (Solid, Liquid, PPE) B Assess Hazards (Toxic, Irritant, Halogenated) A->B C Select & Don PPE (Gloves, Goggles, Coat) B->C D Segregate Waste (Keep separate from acids/oxidizers) C->D E Containerize & Label (Sealed, compatible container with full labeling) D->E F Temporary Storage (Designated Satellite Accumulation Area) E->F G Arrange Professional Pickup (Contact licensed hazardous waste vendor) F->G H Transport to TSDF (Treatment, Storage, and Disposal Facility) G->H I Final Disposal Method: High-Temperature Incineration (with acid gas scrubbing) H->I

Caption: A logical workflow for the safe management and disposal of hazardous chemical waste.

Section 5: Emergency Procedures – Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Restrict Access: Secure the area to prevent unauthorized entry.

  • Consult SDS & PPE: If you are trained and it is safe to do so, consult the SDS for similar compounds and don the appropriate PPE as described in Section 3.

  • Contain the Spill: For solid spills, avoid generating dust. For liquid spills, prevent it from entering drains. Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[12][13]

  • Collect Waste: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[12] Do not use a standard vacuum cleaner.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soapy water, followed by a solvent rinse compatible with the surface), collecting all cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) office.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

References

  • 3-Fluoro-4-methylbenzonitrile Safety Data Sheet. (2025). Source: Provided via Google Search, referencing a supplier SDS.
  • 2-Fluoro-5-nitrobenzonitrile GHS Classification. PubChem, National Center for Biotechnology Information. Source:[Link]

  • 2-Fluoro-4-methylbenzonitrile GHS Classification. PubChem, National Center for Biotechnology Information. Source:[Link]

  • 4-Fluoro-2-methyl-5-nitrobenzoic acid Safety Data Sheet. (2025). ChemicalBook. Source: Provided via Google Search, referencing a supplier SDS.
  • 4-Fluoro-2-methylbenzonitrile Safety Data Sheet. (2009). Source: Provided via Google Search, referencing a supplier SDS.
  • Wang, C. C., Lee, C. M., & Chen, L. J. (2004). Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria. Journal of Environmental Science and Health, Part A, Toxic/Hazardous Substances & Environmental Engineering, 39(7), 1767–1779. Source:[Link]

  • Management of Solid Waste Containing Fluoride—A Review. (2021). International Journal of Environmental Research and Public Health.Source:[Link]

  • Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria. (2025).
  • Proper disposal of chemicals. Sciencemadness Wiki. Source:[Link]

  • How to dispose of industrial solvents that contain F gas. (2014). GOV.UK. Source:[Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
  • Safety and handling of fluorinated organic compounds. (2025). Benchchem. Source: Provided via Google Search, referencing a supplier technical guide.
  • Synthesis method of 2-fluoro-4-nitrobenzonitrile. Google Patents.
  • 2-DIMETHYLAMINOACETONITRILE HAZARD SUMMARY. NJ.gov. Source:[Link]

  • Methyl 5-fluoro-2-nitrobenzoate Safety Data Sheet. (2025). Source: Provided via Google Search, referencing a supplier SDS.
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products. (2023). Environmental Science & Technology.Source:[Link]

  • 2-Fluoro-5-formylbenzonitrile Safety Data Sheet. Apollo Scientific. Source: Provided via Google Search, referencing a supplier SDS.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.